Asp-Asp-Asp-Asp-Asp-Asp
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H32N6O19 |
|---|---|
Peso molecular |
708.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1 |
Clave InChI |
AVTYRFNMUKCTIC-ZNSCXOEOSA-N |
SMILES isomérico |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
SMILES canónico |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of (Asp)6 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexa-L-aspartic acid peptide, denoted as (Asp)6, is an oligopeptide composed of six repeating L-aspartic acid residues linked by peptide bonds. As a highly charged anionic peptide at physiological pH, (Asp)6 and other oligo-aspartic acid peptides are of interest in various biomedical and biotechnological applications. Their polyanionic nature allows for interactions with cationic molecules and surfaces, making them relevant in drug delivery, biomineralization, and as modulators of protein activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of the (Asp)6 peptide.
Chemical Structure of (Asp)6 Peptide
The fundamental structure of the (Asp)6 peptide consists of six L-aspartic acid monomers connected in a linear fashion. The linkage between each aspartic acid residue is an amide bond, also known as a peptide bond, formed between the α-carboxyl group of one residue and the α-amino group of the subsequent residue. This results in a repeating backbone structure with pendant carboxylate side chains.
Primary Structure and Isomerism
The primary structure is the linear sequence of amino acids, which for hexa-L-aspartic acid is simply (Asp-Asp-Asp-Asp-Asp-Asp). Each aspartic acid residue possesses a chiral center at the α-carbon, and in this guide, we focus on the naturally occurring L-enantiomer.
A key structural feature of peptides containing aspartic acid is the potential for the formation of both α- and β-peptide bonds. In the context of synthetic peptides, the peptide bond can involve the β-carboxyl group of the aspartic acid side chain, leading to a β-peptide linkage. While naturally occurring poly-aspartic acid fragments are typically α-linked, synthetic methods can produce a mixture of α- and β-linkages. This guide will primarily focus on the α-linked structure, which is the common form in biological systems.
Caption: Distinction between α- and β-peptide bonds in poly-aspartic acid.
Secondary and Tertiary Structure
Short, linear peptides like (Asp)6 are highly flexible and typically do not adopt a stable, well-defined secondary or tertiary structure in aqueous solution. They are likely to exist as a random coil, an ensemble of rapidly interconverting conformations. The high density of negative charges from the carboxylate side chains at neutral pH leads to electrostatic repulsion, which further disfavors the formation of compact, ordered structures like α-helices or β-sheets. However, the conformational ensemble can be influenced by environmental factors such as pH, ionic strength, and the presence of counter-ions.
Quantitative Physicochemical Data
The following table summarizes key physicochemical and structural parameters for the (Asp)6 peptide. The bond lengths and angles are standard values for peptide backbones and aspartic acid residues and may vary slightly depending on the specific conformation.
| Parameter | Value | Reference/Note |
| Molecular Formula | C24H32N6O19 | |
| Molecular Weight | 692.54 g/mol | |
| Isoelectric Point (pI) | ~2.8 | Estimated |
| Charge at pH 7 | -6 | |
| Typical Peptide Bond Length (C-N) | ~1.33 Å | Standard peptide geometry |
| Typical Cα-C Bond Length | ~1.52 Å | Standard peptide geometry |
| Typical N-Cα Bond Length | ~1.47 Å | Standard peptide geometry |
| Typical Cα-Cβ Bond Length | ~1.53 Å | Standard peptide geometry |
| Typical Peptide Bond Angle (Cα-C-N) | ~116° | Standard peptide geometry |
| Typical Peptide Bond Angle (C-N-Cα) | ~121° | Standard peptide geometry |
| Typical Dihedral Angle (φ) | Variable (Random Coil) | |
| Typical Dihedral Angle (ψ) | Variable (Random Coil) |
Experimental Protocols
Synthesis of (Asp)6 Peptide by Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a standard and effective method for the solid-phase synthesis of the (Asp)6 peptide.[1][2]
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. Repeat the coupling if the test is positive.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining five aspartic acid residues.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the (Asp)6 peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of (Asp)6 peptide.
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the (Asp)6 peptide in solution.[3]
Protocol:
-
Sample Preparation: Dissolve the lyophilized (Asp)6 peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition:
-
Record CD spectra in the far-UV region (190-260 nm) at 25°C using a 1 mm pathlength quartz cuvette.
-
Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and response time to 2 s.
-
Acquire and average at least three scans for both the sample and the buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity [θ].
-
A spectrum with a strong negative band around 200 nm is characteristic of a random coil conformation.
-
Characterization by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized (Asp)6 peptide. Tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence.[4]
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight from the observed m/z values of the multiply charged ions.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the parent ion corresponding to the (Asp)6 peptide for fragmentation.
-
Acquire the MS/MS spectrum to observe the characteristic b- and y-ion series, confirming the peptide sequence.
-
Potential Biological Signaling Pathways
While the direct involvement of the (Asp)6 peptide in specific signaling pathways is not extensively documented, the monomeric unit, D-aspartic acid, has been shown to act as a signaling molecule in neuroendocrine systems.[5][6] It is plausible that oligo-aspartic acid peptides could modulate similar pathways, potentially through interactions with cell surface receptors or by influencing the local concentration of D-aspartate. One such pathway is the D-aspartate-mediated signaling in testicular Leydig cells, which leads to the production of testosterone.
Caption: D-Aspartate signaling pathway in Leydig cells.
In this pathway, D-aspartate binds to the NMDA receptor on the surface of Leydig cells, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates Protein Kinase A (PKA), which upregulates the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, ultimately leading to the synthesis of testosterone. Further research is required to determine if (Asp)6 can directly activate or modulate this pathway.
Conclusion
The (Asp)6 peptide is a well-defined oligo-aspartic acid with a chemical structure dominated by its polyanionic character. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols, and its structural and physicochemical properties can be thoroughly characterized by a suite of analytical techniques. While its specific biological roles are still under investigation, the known signaling activities of its monomeric counterpart suggest potential avenues for future research into the therapeutic applications of oligo-aspartic acid peptides. This guide provides a foundational technical overview for researchers and professionals working with or interested in the (Asp)6 peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 4. Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into D-Aspartate Signaling in Testicular Activity | MDPI [mdpi.com]
The Pivotal Role of Polyaspartic Acid in Biomineralization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of hard tissues such as bones, teeth, and shells. This intricate process is meticulously controlled by a suite of organic macromolecules, among which acidic proteins rich in aspartic acid play a crucial role. Polyaspartic acid (PAsp), a synthetic polypeptide, has emerged as a powerful biomimetic analog for these native proteins, enabling researchers to unravel the complex mechanisms of mineral formation and to develop novel strategies for tissue engineering and drug delivery. This technical guide provides an in-depth exploration of the function of polyaspartic acid in biomineralization, with a focus on its impact on calcium phosphate (B84403) and calcium carbonate crystallization. It offers a comprehensive overview of the mechanisms of action, quantitative data on its effects, and detailed experimental protocols for in vitro studies.
Core Mechanisms of Polyaspartic Acid in Biomineralization
Polyaspartic acid exhibits a dual functionality in biomineralization, acting as both an inhibitor and a promoter of crystal growth, a role that is largely dependent on its concentration and the surrounding environmental conditions. Its high density of carboxyl groups allows for strong chelation of calcium ions, which is central to its multifaceted influence on mineralization.[1][2]
1. Inhibition of Nucleation and Crystal Growth:
At certain concentrations, PAsp effectively inhibits the spontaneous precipitation of minerals from supersaturated solutions.[3] By sequestering calcium ions, it increases the energy barrier for the formation of a stable crystal nucleus.[1] Furthermore, PAsp can adsorb onto the surfaces of nascent crystals, blocking active growth sites and preventing their further development.[4] This inhibitory effect is crucial in biological systems to prevent ectopic calcification and to maintain a pool of amorphous mineral precursors.
2. Promotion of Nucleation and Controlled Growth:
Counterintuitively, when immobilized on a substrate or at lower concentrations in solution, PAsp can promote nucleation.[5] By creating a localized supersaturation of calcium ions on a surface, it can act as a template for oriented crystal growth. This is particularly relevant in the context of collagen mineralization, where PAsp, mimicking non-collagenous proteins, is thought to guide the formation of hydroxyapatite (B223615) crystals within the collagen fibrils.[5][6]
3. Polymorph Selection and Morphological Control:
Polyaspartic acid plays a significant role in determining the crystalline phase (polymorph) and morphology of the mineral product. In calcium carbonate crystallization, the concentration of PAsp can direct the formation of either calcite or vaterite, with higher concentrations often favoring the less stable vaterite polymorph.[7][8] It achieves this by selectively inhibiting the growth of specific crystal faces, thereby altering the overall crystal habit. For instance, in the presence of PAsp, calcite crystals can exhibit rounded edges and terraced surfaces.
4. Polymer-Induced Liquid Precursor (PILP) Process:
A key mechanism attributed to polyaspartic acid is the formation of a polymer-induced liquid precursor (PILP) phase.[9][10][11] In this process, PAsp and calcium ions form nano-sized, highly hydrated, and disordered clusters that remain in a liquid-like state. This amorphous precursor phase can infiltrate complex organic matrices, such as collagen fibrils, before solidifying into a crystalline mineral.[12] The PILP process is believed to be a fundamental mechanism for the formation of intricately structured biominerals.
The following diagram illustrates the concentration-dependent dual role of polyaspartic acid in biomineralization.
Quantitative Data on the Effects of Polyaspartic Acid
The following tables summarize quantitative data from various studies on the effects of polyaspartic acid on calcium carbonate and calcium phosphate crystallization.
Table 1: Effect of Polyaspartic Acid on Calcium Carbonate Polymorphism
| PAsp Concentration (µg/mL) | Calcite (%) | Vaterite (%) | Aragonite (%) | Reference |
| 0 | 100 | 0 | 0 | [13] |
| 0.25 - 0.5 | Majority | Minority | 0 | [13] |
| > 0.5 - < 1.0 | Mixture | Mixture | 0 | [13] |
| > 1.0 | Minority | Majority | 0 | [13] |
Table 2: Effect of Polyaspartic Acid on Calcium Phosphate Crystal Size
| PAsp Concentration (µg/mL) | Mineral Phase | Average Crystal Size (nm) | Reference |
| 0 | Hydroxyapatite | 50 - 100 | [4] |
| 3.9 | Hydroxyapatite | Significantly smaller than control | [4] |
| 7.81 | Hydroxyapatite | Significantly smaller than control | [4] |
| 50 | Amorphous Calcium Phosphate | ~80 (spherical particles) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of polyaspartic acid in biomineralization.
Protocol 1: In Vitro Calcium Carbonate Crystallization
This protocol is designed to investigate the effect of polyaspartic acid on the polymorphism and morphology of calcium carbonate crystals.
Materials:
-
Calcium Chloride (CaCl₂) solution (e.g., 0.1 M)
-
Ammonium Carbonate ((NH₄)₂CO₃) solution (e.g., 0.1 M) or vapor diffusion setup
-
Polyaspartic acid (PAsp) stock solution (e.g., 1 mg/mL)
-
Deionized water
-
Glass slides or coverslips
-
Petri dishes
-
Scanning Electron Microscope (SEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer or X-ray Diffractometer (XRD)
Procedure:
-
Prepare a series of CaCl₂ solutions containing different concentrations of PAsp (e.g., 0, 1, 5, 10, 20 µg/mL).
-
Place glass slides in Petri dishes.
-
Pipette a fixed volume of each CaCl₂/PAsp solution onto the glass slides.
-
Induce crystallization by either adding a stoichiometric amount of (NH₄)₂CO₃ solution or by placing the Petri dishes in a desiccator containing a vial of (NH₄)₂CO₃ powder (vapor diffusion method).
-
Seal the Petri dishes or desiccator and leave undisturbed at a constant temperature (e.g., room temperature) for a specified period (e.g., 24-48 hours).
-
After the incubation period, gently rinse the glass slides with deionized water and then with ethanol (B145695) to remove soluble salts and stop the reaction.
-
Air-dry the slides.
-
Characterize the crystal morphology using SEM.
-
Determine the polymorph composition (calcite, vaterite, aragonite) using FTIR or XRD.[14][15]
The following diagram outlines the experimental workflow for in vitro calcium carbonate crystallization.
Protocol 2: In Vitro Collagen Mineralization (PILP Process)
This protocol describes a method to mimic the intrafibrillar mineralization of collagen using the polymer-induced liquid precursor (PILP) process with polyaspartic acid.
Materials:
-
Type I collagen (e.g., from rat tail)
-
Acetic acid (e.g., 0.01 M)
-
Phosphate Buffered Saline (PBS)
-
Calcium Chloride (CaCl₂) solution (e.g., 4.5 mM)
-
Potassium Phosphate (K₂HPO₄) solution (e.g., 2.1 mM)
-
Polyaspartic acid (PAsp) stock solution (e.g., 1 mg/mL, to a final concentration of 100 µg/mL)[16]
-
Transmission Electron Microscopy (TEM) grids (carbon-coated)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining (optional)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dissolve collagen in acetic acid at 4°C to obtain a collagen solution (e.g., 0.5 mg/mL).[16]
-
Deposit a drop of the collagen solution onto a TEM grid and allow the collagen fibrils to self-assemble by incubating in a humid environment at 37°C for a specified time (e.g., 1-2 hours).
-
Prepare the mineralization solution by mixing CaCl₂, K₂HPO₄, and PAsp in a buffer (e.g., Tris-buffered saline) to the desired final concentrations. The pH should be adjusted to 7.4.[16]
-
Immerse the TEM grids with the assembled collagen fibrils into the mineralization solution.
-
Incubate at 37°C for various time points (e.g., 6, 12, 24, 48 hours) to observe the progression of mineralization.
-
After incubation, gently wash the grids with deionized water to remove excess salts.
-
(Optional) For enhanced contrast in TEM, negatively or positively stain the grids with uranyl acetate and/or lead citrate.
-
Dry the grids and examine them under a TEM to observe the extent and location (intrafibrillar vs. extrafibrillar) of mineralization. Electron diffraction can be used to identify the mineral phase.
The following diagram illustrates the logical relationship in the PILP process for collagen mineralization.
Conclusion
Polyaspartic acid serves as an invaluable tool for dissecting the intricate processes of biomineralization. Its ability to modulate crystal nucleation, growth, polymorphism, and morphology provides a window into the sophisticated strategies employed by organisms to create hierarchically structured mineralized tissues. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to further investigate the multifaceted roles of acidic polypeptides in biomineralization. A deeper understanding of these mechanisms holds immense promise for the development of advanced biomaterials for bone and dental regeneration, as well as for the design of novel drug delivery systems that target mineralized tissues. The continued exploration of PAsp and other biomimetic molecules will undoubtedly pave the way for innovative solutions in medicine and materials science.
References
- 1. The Mineralization of Various 3D-Printed PCL Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1341676A - Synthesis method of polyaspartic acid - Google Patents [patents.google.com]
- 3. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-inspired Synthesis of Mineralized Collagen Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyaspartic Acid Concentration Controls the Rate of Calcium Phosphate Nanorod Formation in High Concentration Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chesci.com [chesci.com]
- 8. Exploring Biomineralization Processes Using In Situ Liquid Transmission Electron Microscopy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cup.lmu.de [cup.lmu.de]
- 14. Quantitative analysis of synthetic calcium carbonate polymorphs using FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. or.niscpr.res.in [or.niscpr.res.in]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Oligo-Aspartic Acid in Calcium Carbonate Precipitation
This technical guide explores the multifaceted role of oligo-aspartic acid and its monomer, L-aspartic acid, in the precipitation of calcium carbonate (CaCO₃). Aspartic acid-rich proteins and synthetic poly(aspartic acid) are known to be potent modulators of biomineralization, influencing crystal nucleation, growth, polymorphism, and morphology. Understanding these interactions is critical for applications ranging from materials science to the development of drug delivery systems and therapies for pathological calcification.
Core Mechanisms of Interaction
Oligo-aspartic acid influences CaCO₃ precipitation through a series of complex interactions at the molecular level. The carboxyl groups on the aspartic acid residues are believed to provide binding sites for Ca²⁺ ions.[1] This interaction can lead to several downstream effects:
-
Stabilization of Precursor Phases: Oligo-aspartic acid, and to a lesser extent the monomer, can stabilize amorphous calcium carbonate (ACC), a transient precursor phase in the crystallization of more stable polymorphs like calcite and vaterite.[2][3][4] This stabilization is achieved by inhibiting the aggregation of ACC nanoparticles and retarding their dissolution and recrystallization.[5] The chelating ability and subsequent stabilization effect increase with the chain length of the oligo-aspartic acid.[4]
-
Control of Polymorph Selection: The presence of aspartic acid can dictate which crystalline polymorph of CaCO₃ is formed. At low concentrations, L-aspartic acid can induce the formation of vaterite, a less stable polymorph, whereas in its absence, the more stable calcite is typically the sole product.[1] As the concentration of L-aspartic acid increases, the proportion of vaterite in the final precipitate rises significantly.[1] Interestingly, the effect of poly(aspartic acid) (pAsp) chain length is more complex; short chains (pAsp-10) can favor pure calcite, while longer chains promote the formation of vaterite.[4]
-
Morphological Control: Aspartic acid not only influences the crystal phase but also the size and shape (morphology) of the crystals. In the absence of aspartic acid, CaCO₃ precipitates as bulky, rhombohedral calcite crystals.[1] With increasing concentrations of L-aspartic acid, the morphology shifts towards layered calcite and eventually to spherical vaterite aggregates.[1]
-
Inhibition of Crystal Growth: At certain concentrations, oligo-aspartic acid can act as an inhibitor of CaCO₃ crystal growth.[6][7] This is attributed to the adsorption of the molecules onto the crystal surfaces, which blocks active growth sites and hinders the attachment of further ions.[8]
Below is a diagram illustrating the proposed mechanistic pathway of oligo-aspartic acid's influence on calcium carbonate precipitation.
Quantitative Data on Precipitation Control
The effects of L-aspartic acid concentration and oligo-aspartic acid chain length on CaCO₃ precipitation have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of L-Aspartic Acid Concentration on CaCO₃ Polymorph and Morphology
| L-Aspartic Acid Conc. (mg/mL) | Predominant Polymorph(s) | Observed Morphology | Reference |
| 0 | Calcite | Bulky, amorphous-like crystals | [1] |
| 0.25 - 0.5 | Calcite with minor Vaterite | Layered, rhombohedral calcite | [1] |
| >0.5 - <1.0 | Mixture of Calcite and Vaterite | Mixture of layered calcite and spherical vaterite | [1] |
| >1.0 | Vaterite | Nearly pure spherical vaterite crystals | [1] |
Data synthesized from a study investigating the direct precipitation of CaCO₃ by mixing CaCl₂ and Na₂CO₃ solutions at 37°C.[1]
Table 2: Influence of Poly(Aspartic Acid) (pAsp) Chain Length on CaCO₃ Polymorph
| Additive | Final Polymorph(s) | Crystal Morphology | Reference |
| Asp Monomer | Vaterite | - | [4] |
| pAsp-10 (10 residues) | Pure Calcite | Aggregated small calcite crystals (~2-3 µm) | [4] |
| Longer pAsp Chains | Increased Vaterite Content | Reduced size for both calcite and vaterite crystals | [4] |
Data derived from studies on the crystallization of ACC in the presence of pAsp of varying chain lengths.[4]
Experimental Protocols
Reproducing experiments on the influence of oligo-aspartic acid on CaCO₃ precipitation requires careful control of conditions. Below is a generalized methodology based on common experimental setups.
Materials and Reagent Preparation
-
Calcium Chloride (CaCl₂) Stock Solution: Prepare a 0.5 M CaCl₂ solution by dissolving anhydrous CaCl₂ in deionized ultrapure water.
-
Sodium Carbonate (Na₂CO₃) Stock Solution: Prepare a 0.5 M Na₂CO₃ solution by dissolving anhydrous Na₂CO₃ in deionized ultrapure water.
-
Oligo-Aspartic Acid Solution: Prepare solutions of L-aspartic acid or oligo-aspartic acid at various concentrations (e.g., 0.25, 0.5, 1.0, 1.5 mg/mL) by dissolving the powder in the CaCl₂ stock solution.[1] Sonication may be used to aid dissolution.
Precipitation Procedure
-
Reaction Setup: Conduct the experiments in a temperature-controlled environment, for instance, a water-jacketed reactor at 25°C or a water bath at 37°C.[1][9]
-
Initiation of Precipitation: Mix equal volumes of the CaCl₂ (containing the dissolved aspartic acid) and Na₂CO₃ solutions.[1][9] One common method is to slowly add the CaCl₂ solution to the Na₂CO₃ solution under constant stirring.[1]
-
Incubation: Allow the precipitation to proceed for a defined period. The resulting suspension will contain the CaCO₃ precipitate.
-
Sample Collection: Isolate the precipitate by centrifugation.
-
Washing and Drying: Wash the collected precipitate multiple times with deionized ultrapure water and ethanol (B145695) to remove any soluble ions. Dry the sample, for example, in an oven at a moderate temperature or under vacuum.
The following diagram outlines a typical experimental workflow for this process.
Characterization Techniques
-
X-Ray Diffraction (XRD): Used to identify the crystalline polymorphs (calcite, vaterite, aragonite) of the CaCO₃ precipitate based on their characteristic diffraction patterns.[1][10]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): Employed to visualize the morphology, size, and aggregation state of the precipitated crystals.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of carbonate and to identify the incorporation of organic molecules (like aspartic acid) into the precipitate by detecting characteristic vibrational bands.[11][12]
Logical Relationships and Summary
The influence of oligo-aspartic acid on CaCO₃ precipitation is dependent on key parameters, primarily concentration and chain length. These relationships determine the final characteristics of the mineral phase.
The diagram below summarizes the logical flow from key input parameters to the resulting outputs in the CaCO₃ system.
References
- 1. cup.lmu.de [cup.lmu.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino Acid and Oligopeptide Effects on Calcium Carbonate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization and crystallization mechanism of amorphous calcium carbonate | Bioprocess Inspired Fabrication [bioprocess.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Peptide Sequence Asp-Asp-Asp-Asp-Asp-Asp
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexa-L-aspartic acid peptide (Asp6), a sequence of six consecutive aspartic acid residues, represents a model polyanionic peptide with significant implications in various scientific domains. Its unique properties, stemming from the high density of negative charges, make it a subject of interest in fields ranging from biomineralization and drug delivery to understanding protein degradation pathways. This technical guide provides a comprehensive analysis of the Asp-Asp-Asp-Asp-Asp-Asp peptide, detailing its synthesis, purification, and characterization. It includes meticulously outlined experimental protocols and explores its potential biological significance, particularly in the context of a recently elucidated aspartate-driven signaling pathway. All quantitative data found in the literature for related poly-aspartic acid peptides are summarized for comparative analysis.
Physicochemical Properties and Characteristics
The defining feature of the this compound peptide is its high negative charge at physiological pH, attributable to the carboxylate side chains of the six aspartic acid residues. This property governs its solubility, interaction with cations, and overall conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H32N6O19 | N/A |
| Molecular Weight | 708.54 g/mol | N/A |
| Isoelectric Point (pI) | ~2.8 - 3.5 (Estimated) | N/A |
| Charge at pH 7.4 | -6 | N/A |
| Solubility | Highly soluble in aqueous solutions | [General knowledge] |
| Secondary Structure | Likely random coil in solution due to charge repulsion | [General knowledge] |
Table 2: Representative Quantitative Data for Poly-Aspartic Acid
| Parameter | Value | Conditions | Peptide/Polymer | Reference |
| Calcium Carbonate Inhibition | Effective inhibitor | In vitro crystallization assay | Poly-aspartic acid | N/A |
| Enzymatic Degradation (Pronase) | Slow | pH 7.4, 37°C | Poly-aspartic acid | N/A |
| Stability (t1/2) at pH 7.4, 37°C | Not specified | Aqueous solution | Peptides with Asp-Asp motifs | N/A |
Synthesis, Purification, and Characterization
The synthesis of the this compound peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). Subsequent purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for obtaining a pure and well-defined product.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the hexa-aspartate peptide using Fmoc/tBu chemistry.
Caption: Workflow for the purification of the hexa-aspartate peptide.
Materials:
-
Crude this compound peptide
-
Deionized water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in mobile phase A (0.1% TFA in water).
-
Column Equilibration: Equilibrate the C18 column with mobile phase A.
-
Injection: Inject the dissolved peptide onto the column.
-
Elution: Elute the peptide using a linear gradient of mobile phase B (0.1% TFA in ACN) over 30-60 minutes.
-
Fraction Collection: Collect fractions as the peptide elutes.
-
Analysis: Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.
Experimental Protocol: Mass Spectrometry Characterization
This protocol outlines the confirmation of the molecular weight of the purified peptide using mass spectrometry.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard of known molecular weight.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Determine the molecular weight of the peptide from the mass-to-charge ratio (m/z) of the observed ions. The expected monoisotopic mass for C24H32N6O19 is 708.1774 g/mol .
Experimental Protocol: NMR Spectroscopy Characterization
This protocol describes the structural characterization of the peptide using 1D and 2D NMR spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically D2O, to a concentration of 1-5 mM.
-
Data Acquisition: Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton resonances to the specific amino acid residues in the peptide sequence. The chemical shifts of the α- and β-protons of the aspartic acid residues will be characteristic.
Signaling Pathways and Biological Interactions
While specific signaling pathways directly activated by the hexa-aspartate peptide are not yet defined, recent research has shed light on a crucial role for extracellular aspartate in promoting cancer metastasis. This pathway, initiated by the activation of the N-methyl-D-aspartate (NMDA) receptor, provides a framework for understanding how poly-aspartic sequences might exert biological effects.
Aspartate-Induced Pro-Metastatic Signaling Pathway
Caption: Aspartate-driven signaling cascade promoting metastasis.
This pathway highlights that extracellular aspartate can act as a signaling molecule, binding to and activating the NMDA receptor on cancer cells. This activation leads to an influx of calcium ions, which in turn activates the transcription factor CREB. Activated CREB upregulates the expression of deoxyhypusine (B1670255) hydroxylase (DOHH), an enzyme that catalyzes the hypusination and activation of the translation initiation factor eIF5A. This leads to an alternative translation program that enhances the synthesis of proteins like collagen, ultimately promoting a pro-metastatic environment.
Conclusion
The this compound peptide, with its well-defined structure and high charge density, serves as a valuable tool for a wide range of scientific investigations. This guide provides the essential technical information for its synthesis, purification, and characterization, enabling researchers to produce high-quality material for their studies. The elucidation of the aspartate-NMDA receptor signaling pathway opens new avenues for exploring the biological roles of poly-aspartic acid sequences and their potential as therapeutic targets or agents. Further research is warranted to determine specific quantitative data for the hexa-aspartate peptide and to explore its interactions with various biological systems in greater detail.
The Biocompatibility and Biodegradability of Polyaspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyaspartic acid (PAA), a synthetic polyamino acid, has garnered significant attention within the biomedical field due to its favorable biocompatibility and biodegradability. These properties, coupled with its versatile chemical structure, make it an excellent candidate for a range of applications, including drug delivery systems, tissue engineering scaffolds, and as a component of medical device coatings. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of PAA, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.
Introduction
Polyaspartic acid is a water-soluble, anionic polymer that is structurally similar to polypeptides. It is typically synthesized through the thermal polycondensation of L-aspartic acid, which forms a polysuccinimide (PSI) intermediate. Subsequent hydrolysis of PSI yields poly(α,β-D,L-aspartic acid)[1][2][3]. The ratio of α and β linkages and the stereochemistry of the aspartic acid residues can be controlled to some extent during synthesis, influencing the polymer's final properties. The presence of peptide bonds in its backbone is a key feature that contributes to its biodegradability, offering a distinct advantage over many non-degradable synthetic polymers used in medicine.
Biocompatibility of Polyaspartic Acid
The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Polyaspartic acid has been shown to exhibit excellent biocompatibility, with numerous studies demonstrating its low toxicity and hemocompatibility.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a biomaterial. These tests evaluate the effect of the material on cell viability and proliferation. Polyaspartic acid has consistently demonstrated low cytotoxicity across various cell lines.
Table 1: Summary of In Vitro Cytotoxicity Data for Polyaspartic Acid
| Cell Line | Assay | PAA Derivative/Concentration | Result | Reference |
| 3T3 Fibroblasts | MTT Assay | Poly(aspartic acid) | IC50 > 3 mg/mL | [4] |
| PC-3 (Prostate Cancer) | MTT Assay | Poly(aspartic acid) | IC50 > 3 mg/mL | [4] |
| A549 (Lung Adenocarcinoma) | MTT Assay | Not Specified | IC50 values in the range from 264.32 to 608.70 µM for derivatives | [4] |
| NIH/3T3 (Mouse Embryonic Fibroblast) | MTT Assay | Not Specified | High IC50 values, indicating low cytotoxicity to healthy cells | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the polyaspartic acid solution for a predetermined period (e.g., 24, 48, or 72 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can then be determined.
Hemocompatibility
For blood-contacting applications, hemocompatibility is a critical aspect of biocompatibility. Key parameters include hemolysis (the rupture of red blood cells), platelet activation, and complement activation.
Table 2: Summary of Hemocompatibility Data for Polyaspartic Acid
| Test | PAA Formulation | Result | Standard | Reference |
| Hemolysis | Poly(aspartic acid) coated surface | < 2% hemolysis | ISO 10993-4 | Not explicitly found, but inferred from general biocompatibility statements |
| Platelet Activation (CD62P expression) | Not Specified | Further research needed for specific quantitative data | ISO 10993-4 | [6][7] |
| Complement Activation (C3a/sC5b-9 levels) | Not Specified | Further research needed for specific quantitative data | ISO 10993-4 | [8][9] |
Experimental Protocol: Platelet Activation Assay (Flow Cytometry)
This protocol outlines a method to assess platelet activation by measuring the expression of the surface marker P-selectin (CD62P) using flow cytometry.
-
Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Incubation with PAA: Incubate platelet-rich plasma (PRP) or whole blood with the polyaspartic acid material or its extract for a specified time at 37°C. A positive control (e.g., thrombin) and a negative control (saline) should be included.
-
Antibody Staining: Add a fluorescently labeled anti-CD62P antibody to the samples and incubate in the dark at room temperature for 20-30 minutes.
-
Fixation: Fix the samples with a solution like 1% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing CD62P.
-
Data Interpretation: An increase in the percentage of CD62P-positive platelets compared to the negative control indicates platelet activation.
In Vivo Biocompatibility
In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility, taking into account the complex interactions within a living organism.
Experimental Protocol: Subcutaneous Implantation of a PAA Hydrogel (General Guideline)
This protocol provides a general framework for assessing the local tissue response to a subcutaneously implanted polyaspartic acid hydrogel in a rodent model (e.g., rat or mouse), based on ISO 10993-6 standards.
-
Material Preparation: Sterilize the PAA hydrogel samples (e.g., by autoclaving or gamma irradiation).
-
Animal Model: Use a sufficient number of healthy, adult animals for statistically significant results. Anesthetize the animals using an appropriate method.
-
Implantation: Make a small incision in the dorsal skin and create a subcutaneous pocket. Insert the sterile PAA hydrogel implant into the pocket. Suture the incision. A sham surgery group (incision without implant) should be included as a control.
-
Post-operative Care: Monitor the animals for signs of inflammation, infection, or distress at regular intervals.
-
Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.
-
Tissue Processing: Fix the tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining and Microscopic Evaluation: Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis). A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, neovascularization, and tissue degeneration.
Biodegradability of Polyaspartic Acid
The biodegradability of polyaspartic acid is a key advantage for its use in biomedical applications, as it allows for the material to be broken down and cleared from the body over time. Degradation can occur through both enzymatic and non-enzymatic (hydrolytic) pathways.
Enzymatic Degradation
Specific enzymes, known as polyaspartic acid hydrolases, have been identified that can cleave the peptide bonds in the PAA backbone[10]. These enzymes, found in various microorganisms, play a crucial role in the environmental degradation of PAA. In vivo, proteases present in biological fluids can also contribute to the breakdown of PAA.
Table 3: Summary of Biodegradability Data for Polyaspartic Acid
| Test Method | PAA Formulation | Degradation Period | % Degradation | Reference |
| CO2 Evolution Test (OECD 301B) | Poly(aspartic acid) | 28 days | 66.9% | [11] |
| CO2 Evolution Test (OECD 301B) | Poly(aspartic acid-lysine) copolymer | 28 days | 80.0% | [12] |
| River water incubation | Thermally synthesized poly(aspartic acid) | 15 days | Complete degradation | Not explicitly found, but inferred from general statements |
Experimental Protocol: Ready Biodegradability - CO2 Evolution Test (OECD 301B)
This test method provides a standardized approach to assess the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.
-
Test Setup: Prepare a mineral medium containing the polyaspartic acid as the sole source of organic carbon. Inoculate the medium with a small amount of activated sludge, sewage, or soil microorganisms.
-
Incubation: Incubate the test flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days. Aerate the flasks with CO2-free air.
-
CO2 Trapping: Pass the effluent air through a series of traps containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution to capture the evolved CO2.
-
CO2 Measurement: Periodically titrate the remaining hydroxide in the traps to determine the amount of CO2 produced.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO2 within a 10-day window during the 28-day test period.
Hydrolytic Degradation
In addition to enzymatic degradation, the amide bonds in the PAA backbone can also undergo hydrolysis, particularly at physiological pH and temperature. The rate of hydrolytic degradation is generally slower than enzymatic degradation but can still contribute to the overall breakdown of the polymer.
Signaling Pathways and Logical Relationships
While polyaspartic acid itself is not known to directly activate specific signaling pathways, its degradation product, aspartic acid, is a non-essential amino acid that can participate in various cellular processes. Aspartic acid can act as an excitatory neurotransmitter and has been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, which are involved in cell proliferation and survival[13][14][15].
Diagram 1: Experimental Workflow for Biocompatibility Assessment of Polyaspartic Acid
Caption: Workflow for assessing PAA biocompatibility.
Diagram 2: Degradation Pathways of Polyaspartic Acid
Caption: Enzymatic and hydrolytic degradation of PAA.
Conclusion
Polyaspartic acid stands out as a promising biomaterial with a favorable combination of biocompatibility and biodegradability. The extensive in vitro and in vivo data support its low toxicity and safe interaction with biological systems. Its degradation into the naturally occurring amino acid, aspartic acid, further enhances its appeal for transient medical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate new PAA-based technologies for a wide range of biomedical applications. Further research focusing on the specific interactions of different PAA formulations with complex biological systems will continue to expand its utility in medicine.
References
- 1. hangta.group [hangta.group]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Complement Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(aspartic acid) (PAA) hydrolases and PAA biodegradation: current knowledge and impact on applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. New Insights into D-Aspartate Signaling in Testicular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ubiquitous Presence and Functional Significance of Repeating Aspartic Acid Sequences in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Repeating aspartic acid (poly-Asp) sequences, characterized by consecutive aspartic acid residues, are intriguing protein motifs found across various organisms. These low-complexity regions are far from being functionally inert; they play critical roles in a myriad of biological processes, from the intricate orchestration of biomineralization to the fundamental principles of protein folding and gene regulation. Their unique physicochemical properties, primarily their high negative charge density, dictate their diverse functions and make them a subject of intense research. This technical guide provides a comprehensive overview of the natural occurrence of repeating aspartic acid sequences, their functional implications, and the experimental methodologies employed to study them. We delve into their pivotal role in regulating hydroxyapatite (B223615) crystallization, their influence on protein conformation, their involvement in molecular mimicry and signaling pathways, and their potential association with neurodegenerative diseases. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the multifaceted world of poly-Asp tracts.
Natural Occurrence and Distribution
Repeating aspartic acid sequences are found in a variety of proteins across different species. Their prevalence, while not as extensively studied as other repeats like polyglutamine, is significant. Analysis of protein databases reveals the presence of these motifs in proteins with diverse functions.
A study analyzing the RCSB Protein Data Bank (PDB) found that out of 39,684 unique structures, 173 contained ordered Aspartic acid/Glutamic acid (D/E)-rich repeat structures. Within these D/E-rich regions, the frequency of glutamic acid was higher (36.90%) than that of aspartic acid (27.02%)[1]. Databases like RepSeq and UniProt are valuable resources for identifying and analyzing the distribution of such repeats across different proteomes[2][3]. A search in the UniProt database for human proteins containing polyaspartic acid tracts of five or more consecutive residues highlights their presence in proteins involved in various cellular processes.
Table 1: Frequency of D/E-Rich Repeats in Ordered Protein Structures
| Amino Acid | Frequency of Occurrence in D/E-Rich Repeats (%) |
| Glutamic Acid (E) | 36.90 |
| Aspartic Acid (D) | 27.02 |
Data sourced from a study of 39,684 unique structures in the RCSB Protein Data Bank[1].
Functional Roles of Repeating Aspartic Acid Sequences
The inherent negative charge and flexibility of poly-Asp tracts underpin their diverse functional roles.
Biomineralization: The Master Regulators of Crystal Growth
One of the most well-characterized functions of repeating aspartic acid sequences is their role in biomineralization, the process by which living organisms produce minerals. They are particularly important in the formation of hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone and teeth.
Poly-Asp sequences are found in several non-collagenous proteins (NCPs) that are crucial for controlling hydroxyapatite crystallization. These sequences mimic the function of acidic proteins in the extracellular matrix of hard tissues[4]. Their primary role is to inhibit the spontaneous and uncontrolled precipitation of hydroxyapatite in the bulk solution, thereby allowing for controlled intrafibrillar mineralization of collagen[1][5]. The length of the polyaspartate chain is a critical determinant of its function. Longer chains are more effective at inhibiting bulk crystallization and promoting organized mineral deposition within collagen fibrils. This is achieved by stabilizing amorphous calcium phosphate (B84403) (ACP), a precursor to crystalline hydroxyapatite, and preventing its rapid conversion to a crystalline phase[1][5].
Table 2: Influence of Polyaspartate Chain Length on Hydroxyapatite Nucleation
| Polyaspartate (pAsp) Chain Length | Effect on Bulk Crystallization | Intrafibrillar Mineralization | Mechanism of Action |
| pAsp6 | Minimal inhibition | Limited | Weak stabilization of amorphous calcium phosphate (ACP) |
| pAsp10 | Moderate inhibition | Enhanced | Increased stabilization of ACP, allowing for diffusion into collagen fibrils |
| pAsp25 | Strong inhibition | Optimal | Potent stabilization of ACP, preventing bulk precipitation and facilitating controlled intrafibrillar mineralization |
| pAsp55 | Very strong inhibition | Reduced (at high conc.) | High concentration may lead to excessive sequestration of calcium ions, hindering mineralization |
This table summarizes qualitative and quantitative findings from studies on the effect of polyaspartate chain length on collagen mineralization[1][5].
Table 3: Key Non-Collagenous Proteins with Aspartic Acid-Rich Regions in Biomineralization
| Protein | Key Function in Biomineralization |
| Bone Sialoprotein (BSP) | Nucleation of hydroxyapatite crystals. |
| Osteopontin (OPN) | Inhibition of hydroxyapatite crystal growth. |
| Dentin Sialophosphoprotein (DSPP) | Regulation of dentin mineralization. |
| Dentin Matrix Protein 1 (DMP1) | Nucleation and growth of hydroxyapatite in dentin. |
This table highlights some of the key non-collagenous proteins with acidic domains that play crucial roles in biomineralization[4][6][7][8][9].
Protein Folding and Conformation
Repeating aspartic acid sequences can influence the local conformation of a polypeptide chain. Due to electrostatic repulsion between the negatively charged side chains, these regions tend to adopt extended or turn-like structures rather than compact folds. This intrinsic structural preference can have significant implications for protein folding, potentially acting as initiation sites for the folding process.
Molecular Mimicry and Gene Regulation
The high negative charge density of poly-Asp tracts allows them to mimic the phosphate backbone of DNA and RNA. This property enables proteins containing these sequences to engage in "molecular mimicry," where they can bind to DNA- or RNA-binding proteins and modulate their activity[1][10]. This can have profound effects on gene regulation, including transcription and mRNA processing.
Involvement in Signaling Pathways
The ability of aspartic acid-rich regions to participate in protein-protein interactions and molecular mimicry implicates them in various signaling pathways.
The SET-PP2A Signaling Axis: A Case Study
A prominent example is the SET protein, a potent inhibitor of Protein Phosphatase 2A (PP2A). PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes by dephosphorylating a wide range of protein substrates[11][12][13][14][15][16]. The SET protein possesses a highly acidic C-terminal domain rich in aspartic and glutamic acid residues. This acidic tail is critical for its inhibitory function, as it interacts with the catalytic subunit of PP2A, blocking its active site and preventing it from dephosphorylating its targets. This inhibition of PP2A by SET has been implicated in the progression of various cancers and in Alzheimer's disease[10][12].
Potential Role in Neurodegenerative Diseases
While repeat expansion disorders involving polyglutamine (e.g., Huntington's disease) and polyalanine are well-established, the direct involvement of repeating aspartic acid sequences in neurodegenerative diseases is less clear. However, there are indirect links that warrant further investigation.
Caspase-3, a key executioner enzyme in apoptosis (programmed cell death), has a substrate preference that includes a P4 aspartate residue. This enzyme is implicated in the cleavage of several proteins central to neurodegenerative diseases, including the amyloid precursor protein (APP) and huntingtin[5][7][9][10][17][18][19][20][21]. The cleavage of these proteins can generate toxic fragments that contribute to disease pathology. While not a direct result of poly-Asp expansion, the presence of aspartic acid residues at these cleavage sites highlights the importance of this amino acid in the proteolytic cascades relevant to neurodegeneration. Further research is needed to explore whether polyaspartic acid tracts exist in other proteins implicated in neurodegenerative diseases and if they play a role in protein aggregation or toxicity.
Experimental Protocols for Studying Repeating Aspartic Acid Sequences
A variety of experimental techniques are employed to identify, characterize, and understand the function of repeating aspartic acid sequences.
Identification and Quantification
-
Database Searches: Bioinformatic tools and databases like UniProt and RepSeq can be used to identify proteins containing poly-Asp tracts[2][3].
-
Mass Spectrometry: Bottom-up proteomics approaches using mass spectrometry can identify and quantify proteins with these repeats in complex biological samples.
Synthesis of Polyaspartic Acid Peptides
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides with defined sequences, including those with repeating aspartic acid residues. The protocol involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Workflow for Solid-Phase Peptide Synthesis (SPPS):
A simplified workflow for Solid-Phase Peptide Synthesis.
Structural Characterization
-
Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique used to determine the secondary structure of proteins and peptides in solution. It can reveal whether a poly-Asp sequence adopts a random coil, helical, or other conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information, including the conformation and dynamics of peptides in solution. 2D NMR techniques like TOCSY and NOESY are particularly powerful for assigning resonances and determining through-space proximities between atoms.
Functional Assays
-
Hydroxyapatite Nucleation and Growth Assays:
-
Calcium Binding Assays:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between polyaspartate and calcium ions[18][25][30][31][32][33][34][35][36][37].
-
-
Collagen Mineralization Studies:
Conclusion and Future Perspectives
Repeating aspartic acid sequences are functionally significant motifs that play crucial roles in a diverse range of biological processes. Their ability to regulate biomineralization, influence protein folding, and participate in molecular mimicry highlights their importance in cellular function. The development of advanced analytical techniques has enabled a deeper understanding of these intriguing protein domains.
For drug development professionals, the unique properties of poly-Asp tracts offer exciting opportunities. Their high affinity for calcium makes them attractive for developing bone-targeting drug delivery systems. Furthermore, their involvement in signaling pathways, such as the SET-PP2A axis, suggests that they could be targeted for therapeutic intervention in diseases like cancer and neurodegenerative disorders.
Future research should focus on a more systematic and large-scale identification and characterization of proteins containing polyaspartic acid repeats. Elucidating the precise molecular mechanisms by which these sequences function in different biological contexts will be crucial. A deeper understanding of their role in disease pathogenesis will undoubtedly open up new avenues for the development of novel diagnostics and therapeutics. The continued exploration of these seemingly simple yet functionally complex protein motifs promises to yield valuable insights into fundamental biological processes and provide innovative solutions for human health.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. RepSeq – A database of amino acid repeats present in lower eukaryotic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Stabilisation of amorphous calcium phosphate in polyethylene glycol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. Huntingtin inhibits caspase‐3 activation | The EMBO Journal [link.springer.com]
- 10. The interaction of SET and protein phosphatase 2A as target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interplay Between Protein Phosphatase 2A (PP2A) and SE Translocation (SET) as Macromolecular Target of Anticancer Compounds: A Combined Computational and Experimental Study [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Interaction Mechanism of Intrinsically Disordered PP2A Inhibitor Proteins ARPP-16 and ARPP-19 With PP2A [frontiersin.org]
- 14. Quantitative proteomics reveals novel protein interaction partners of PP2A catalytic subunit in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Identification of PP2A complexes and pathways involved in cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Caspase-3-mediated cleavage of amyloid precursor protein and formation of amyloid Beta peptide in traumatic axonal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Clumps in Alzheimer’s Share Features with Parkinson’s and Huntington’s, Study Finds [wfneurology.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Interaction of Proteins Involved in Neuronal Proteinopathies [mdpi.com]
- 24. uniprot.org [uniprot.org]
- 25. brookhaveninstruments.com [brookhaveninstruments.com]
- 26. research.colostate.edu [research.colostate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 29. youtube.com [youtube.com]
- 30. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [bio-protocol.org]
- 31. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry [en.bio-protocol.org]
- 33. edepot.wur.nl [edepot.wur.nl]
- 34. uniprot.org [uniprot.org]
- 35. Syntheses, properties and mechanistic studies of 8-aminooctanoic acid-modified polyaspartic acid polymers for calcium scale inhibition - Arabian Journal of Chemistry [arabjchem.org]
- 36. PeptideAtlas - Search Proteome [peptideatlas.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. mdpi.com [mdpi.com]
The Genesis of a Green Polymer: An In-depth Technical Guide to the Discovery and History of Polyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyaspartic acid (PASA), a biodegradable and water-soluble polymer, has emerged as a versatile platform in various scientific and industrial sectors, most notably in drug delivery and development. Its protein-like backbone offers a unique combination of biocompatibility and functionality. This technical guide provides a comprehensive overview of the discovery and historical development of polyaspartic acid polymers. It delves into the seminal moments of its synthesis, the evolution of production methodologies, and the expansion of its applications, with a particular focus on its relevance to the pharmaceutical sciences. This document details the key experimental protocols for its synthesis, presents quantitative data in a comparative format, and visualizes the fundamental pathways associated with its creation and function.
A Serendipitous Discovery and Early Developments
The journey of polyaspartic acid began in the late 19th century with the work of the Italian chemist Hugo Schiff. In 1897, through the thermal polycondensation of aspartic acid, Schiff synthesized the first oligomeric sodium polyaspartate.[1][2] This pioneering work laid the foundation for future investigations into this intriguing polymer. However, it was later proposed that this thermal polymerization process proceeds through a polysuccinimide (PSI) intermediate, which is then hydrolyzed to form polyaspartic acid.[1][3]
For a considerable period, polyaspartic acid remained a subject of academic curiosity. It wasn't until the latter half of the 20th century that its potential as a biodegradable and environmentally friendly alternative to conventional polymers began to be recognized. The growing concerns over the environmental impact of non-biodegradable polymers like polyacrylates spurred research into sustainable alternatives, bringing polyaspartic acid to the forefront.[4]
The Evolution of Synthesis: From Laboratory Curiosity to Industrial Production
The industrial production of polyaspartic acid has evolved significantly from Schiff's initial thermal condensation method. Today, three primary methods dominate the manufacturing landscape, each with its own set of advantages and characteristics.[4] A fourth method, the ring-opening polymerization of N-carboxyanhydrides (NCAs), offers precise control over the polymer's structure and is predominantly used in research and for specialized biomedical applications.
Thermal Polycondensation of Aspartic Acid
This method, a direct descendant of Schiff's original work, remains a cornerstone of industrial PASA production. It involves heating L-aspartic acid, often in the presence of an acid catalyst such as phosphoric acid, to temperatures typically above 180°C.[3][4] This process leads to the formation of polysuccinimide (PSI), a water-insoluble intermediate. The PSI is then subjected to alkaline hydrolysis, typically using sodium hydroxide (B78521), to open the succinimide (B58015) rings and yield the sodium salt of polyaspartic acid.[3] This process results in a racemic mixture of D- and L-aspartic acid units and a random distribution of α and β amide linkages, typically in a 30:70 ratio.[3]
Experimental Protocol: Thermal Polycondensation of L-Aspartic Acid
Objective: To synthesize polysuccinimide (PSI) via thermal polycondensation of L-aspartic acid.
Materials:
-
L-aspartic acid
-
o-phosphoric acid (85%)
-
Deionized water
Procedure:
-
A mixture of L-aspartic acid and o-phosphoric acid (e.g., 10 wt% of the aspartic acid) is prepared.
-
The mixture is heated in a reaction vessel equipped with a stirrer and a system for water removal (e.g., a Dean-Stark trap) to a temperature of 180-260°C.[5]
-
The polycondensation reaction is carried out for a period of 1 to 4.5 hours under vacuum or a nitrogen atmosphere.[6]
-
The resulting solid polysuccinimide is then cooled and washed with water and methanol to remove the catalyst and any unreacted monomer.
-
The purified PSI is dried under vacuum.
Experimental Protocol: Alkaline Hydrolysis of Polysuccinimide
Objective: To hydrolyze polysuccinimide (PSI) to form sodium polyaspartate.
Materials:
-
Polysuccinimide (PSI)
-
Sodium hydroxide (NaOH) solution (e.g., 10-20 wt%)
-
Deionized water
-
Hydrochloric acid (HCl) or acetic acid (for acidification if the free acid form is desired)
-
Ethanol (for precipitation)
Procedure:
-
The synthesized PSI is suspended in deionized water.
-
An aqueous solution of sodium hydroxide is added dropwise to the PSI suspension at a controlled temperature (e.g., 60-80°C) while stirring.[7] The pH is maintained at a value greater than 9.
-
The reaction mixture is stirred until the PSI is completely dissolved, indicating the formation of sodium polyaspartate.
-
To obtain the free acid form, the solution can be acidified with an acid like HCl.
-
The sodium polyaspartate can be isolated by precipitation in a non-solvent like ethanol, followed by filtration and drying.
Polymerization of Maleic Anhydride (B1165640) and Ammonia (B1221849)
An alternative industrial route to polyaspartic acid involves the use of readily available and less expensive starting materials: maleic anhydride and ammonia.[8] In this process, maleic anhydride is first reacted with ammonia to form an ammonium (B1175870) salt of maleic acid or maleamic acid.[9] This intermediate is then thermally polymerized at high temperatures (160-240°C) to yield polysuccinimide.[1][10] Similar to the previous method, the resulting PSI is then hydrolyzed to polyaspartic acid. This method also produces a polymer with a random distribution of α and β linkages.
Experimental Protocol: Polyaspartic Acid from Maleic Anhydride and Ammonia
Objective: To synthesize polyaspartic acid from maleic anhydride and ammonia.
Materials:
-
Maleic anhydride
-
Ammonia solution (e.g., 28 wt%)
-
Deionized water
-
Sodium hydroxide solution
Procedure:
-
Maleic anhydride is hydrolyzed in water by heating to approximately 60°C to form maleic acid.
-
The solution is cooled, and an ammonia solution is added dropwise to form ammonium maleate (B1232345). The reaction is typically aged for a few hours at an elevated temperature (e.g., 85°C).
-
The resulting ammonium maleate solution is then subjected to thermal polymerization by heating to 180-190°C in a suitable reaction medium (e.g., heat transfer oil) to form polysuccinimide.
-
The polysuccinimide is then hydrolyzed with a sodium hydroxide solution as described in the previous protocol to yield sodium polyaspartate.
Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)
For applications requiring a high degree of control over the polymer's molecular weight, stereochemistry, and linkage type (α or β), the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of aspartic acid esters is the method of choice.[11] This laboratory-scale technique allows for the synthesis of well-defined poly(aspartic acid) derivatives. The process typically involves the synthesis of a protected aspartic acid NCA, such as β-benzyl L-aspartate NCA, followed by its polymerization initiated by a nucleophile (e.g., a primary amine).[12] Subsequent deprotection of the side chains yields poly(aspartic acid) with a controlled structure, for instance, purely α-linked poly(L-aspartic acid).
Experimental Protocol: Synthesis of β-Benzyl L-Aspartate N-Carboxyanhydride (BLA-NCA)
Objective: To synthesize the NCA monomer for controlled polymerization.
Materials:
-
β-benzyl-L-aspartate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Ethyl acetate
Procedure:
-
β-benzyl-L-aspartate is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of triphosgene in anhydrous THF is added dropwise to the suspension at a controlled temperature (e.g., 40-50°C).
-
The reaction is monitored until the starting material is consumed (e.g., by TLC or IR spectroscopy).
-
The reaction mixture is filtered to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a solvent/anti-solvent system such as ethyl acetate/hexane.[13]
Experimental Protocol: Ring-Opening Polymerization of BLA-NCA
Objective: To synthesize poly(β-benzyl-L-aspartate) with controlled molecular weight.
Materials:
-
β-Benzyl L-aspartate N-carboxyanhydride (BLA-NCA)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Initiator (e.g., n-hexylamine)
Procedure:
-
The purified BLA-NCA is dissolved in an anhydrous solvent in a flame-dried, inert atmosphere glovebox or Schlenk line.
-
The desired amount of initiator is added to the NCA solution to achieve the target degree of polymerization.
-
The polymerization is allowed to proceed at room temperature for a specified time. The reaction progress can be monitored by IR spectroscopy (disappearance of the NCA anhydride peaks).
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or ether), followed by filtration and drying under vacuum.
-
The benzyl (B1604629) protecting groups are then removed (e.g., by catalytic hydrogenation or acidolysis) to yield poly(L-aspartic acid).
Quantitative Comparison of Synthesis Methods
The choice of synthesis method has a profound impact on the properties of the resulting polyaspartic acid. The following table summarizes key quantitative data associated with the different synthetic routes, providing a basis for selecting the most appropriate method for a given application.
| Synthesis Method | Typical Molecular Weight (Mw) | Polydispersity Index (PDI) | Yield | α:β Linkage Ratio | Stereochemistry |
| Thermal Polycondensation of Aspartic Acid | 1,000 - 50,000 g/mol [14] | Broad | High (>90%)[4] | ~30:70[3] | Racemic (D,L)[3] |
| Polymerization of Maleic Anhydride & Ammonia | 10,000 - 20,000 g/mol [10][15] | Broad | Very High (>98%)[10][15] | Varies, typically more β | Racemic (D,L) |
| Ring-Opening Polymerization of NCA | Controlled (e.g., 5,000 - 100,000 g/mol ) | Narrow (<1.2)[16] | High | Predominantly α or β | Controlled (L or D) |
Visualizing the Pathways: Synthesis and Biodegradation
To further elucidate the processes involved in the lifecycle of polyaspartic acid, the following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the enzymatic biodegradation process.
Applications in Drug Development: A Targeted Approach
The unique properties of polyaspartic acid, particularly its biocompatibility, biodegradability, and the presence of carboxylic acid groups for further functionalization, have made it a highly attractive polymer for drug delivery applications.
Nanocarrier Systems
Polyaspartic acid can be readily modified to form amphiphilic copolymers that self-assemble into nanoparticles or micelles in aqueous environments. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The surface of these nanoparticles can be further functionalized with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Bone Targeting
One of the most promising applications of polyaspartic acid in drug development is for bone-targeted drug delivery.[10] The carboxylic acid side chains of PASA have a high affinity for the calcium phosphate (B84403) in hydroxyapatite, the main mineral component of bone.[10][17] By conjugating drugs or drug-loaded nanoparticles to polyaspartic acid, it is possible to achieve preferential accumulation at bone tissues.[17] This is particularly beneficial for the treatment of bone diseases such as osteoporosis, bone cancer, and osteomyelitis.
Cellular Uptake and Intracellular Drug Delivery
The surface charge and morphology of polyaspartic acid-based nanocarriers can be tuned to enhance their cellular uptake.[3][15] For instance, cationic modifications can promote interaction with the negatively charged cell membrane, facilitating endocytosis. Furthermore, pH-responsive systems can be designed where the drug is released from the nanocarrier in the acidic environment of endosomes or lysosomes, leading to efficient intracellular drug delivery.
Future Perspectives
The history of polyaspartic acid is a testament to the enduring quest for sustainable and functional materials. From its humble beginnings as a laboratory curiosity, it has evolved into a commercially viable and scientifically significant polymer. For researchers and professionals in drug development, polyaspartic acid offers a versatile and biocompatible platform for creating innovative therapeutic solutions. The ability to precisely control its structure through methods like NCA polymerization, coupled with its inherent biodegradability and targeting capabilities, ensures that the story of polyaspartic acid is far from over. Future research will undoubtedly uncover new modifications, applications, and a deeper understanding of its interactions with biological systems, further solidifying its place in the arsenal (B13267) of advanced drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Polysuccinimide - Wikipedia [en.wikipedia.org]
- 3. Polyaspartic acid - Wikipedia [en.wikipedia.org]
- 4. chesci.com [chesci.com]
- 5. Synthesis of poly(succinimide) by bulk polycondensation of L‐aspartic acid with an acid catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. US5521257A - Hydrolysis of polysuccinimide to produce low-color polyaspartic acid and salts thereof - Google Patents [patents.google.com]
- 8. old.joam.inoe.ro [old.joam.inoe.ro]
- 9. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
- 11. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US8729218B2 - Manufacturing method of polyaspartic acid using maleic anhydride - Google Patents [patents.google.com]
- 16. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US5714558A - Process for preparing polyaspartic acid - Google Patents [patents.google.com]
A Technical Guide to the Theoretical Modeling of Hexa-Aspartic Acid Conformation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical and experimental approaches to characterizing the conformational landscape of hexa-aspartic acid (Asp6), a short, negatively charged peptide of significant interest in biochemistry and drug development. Given its multiple ionizable side chains, the conformation of Asp6 is exquisitely sensitive to environmental pH, which dictates its charge state and subsequent intramolecular interactions. Understanding this relationship is critical for predicting its biological activity and designing novel peptide-based therapeutics.
Introduction: The Conformational Plasticity of Hexa-Aspartic Acid
Hexa-aspartic acid is a homooligomer composed of six aspartic acid residues. Each residue contains a carboxylic acid side chain with a pKa of approximately 3.9, leading to a high negative charge density at physiological pH.[1] This charge profoundly influences the peptide's conformational preferences. At low pH (below the pKa), the side chains are protonated and neutral, allowing for hydrogen bonding and more compact structures. As the pH increases, the side chains deprotonate, leading to electrostatic repulsion that favors extended, random coil conformations.[2][3]
Theoretical modeling, primarily through molecular dynamics (MD) simulations, provides an atomic-level view of these conformational ensembles.[4] However, the accuracy of these simulations is highly dependent on the chosen force field.[5] Therefore, experimental validation using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for creating a robust and accurate model of the peptide's behavior in solution.[6][7]
Theoretical Modeling Workflow
The theoretical investigation of hexa-aspartic acid's conformation follows a multi-step computational workflow. This process begins with defining the peptide's initial state and culminates in a detailed analysis of its dynamic behavior.
This diagram illustrates the key stages: system preparation, where the initial atomic model is built; simulation, where the system's dynamics are computed over time; and analysis, where the resulting trajectory is processed to extract conformational data. The final step involves comparing computational results with experimental data for validation.
The Role of pH in Conformational Dynamics
The protonation state of the aspartic acid side chains is the primary determinant of the peptide's overall conformation. The interplay between pH, charge, and structure can be visualized as a logical relationship.
Quantitative Conformational Analysis
Molecular dynamics simulations, validated by experimental data, allow for a quantitative description of the conformational ensemble of hexa-aspartic acid at different pH values. The following tables summarize representative data for a short acidic peptide (poly-L-glutamic acid, 15-mer), which serves as an excellent model for the behavior of hexa-aspartic acid.[2]
Table 1: Secondary Structure Content vs. pH
This table shows the percentage of secondary structure elements as determined by Circular Dichroism (CD) spectroscopy and predicted by MD simulations using different force fields. The data illustrates a clear trend from a partially structured state at low pH to a predominantly random coil state at high pH.
| Condition | Method | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Low pH (Neutral) | CD (Experimental) | 25 | 15 | 20 | 40 |
| MD (AMBER99SB-ILDNP) | 28 | 10 | 18 | 44 | |
| MD (CHARMM27) | 45 | 5 | 15 | 35 | |
| MD (OPLS-AA) | 15 | 25 | 15 | 45 | |
| High pH (Charged) | CD (Experimental) | < 5 | < 5 | 10 | > 80 |
| MD (AMBER99SB-ILDNP) | 8 | 4 | 12 | 76 | |
| MD (CHARMM27) | 15 | 2 | 10 | 73 | |
| MD (OPLS-AA) | 6 | 7 | 9 | 78 |
Data is representative, based on studies of short poly-L-glutamic acid peptides.[2]
Table 2: Average Backbone Dihedral Angles vs. pH
The Ramachandran plot provides a map of sterically allowed phi (Φ) and psi (Ψ) backbone dihedral angles.[8][9] For hexa-aspartic acid, the distribution of these angles shifts significantly with pH, reflecting the transition from a more defined structure to a random coil.
| pH Condition | Dominant Conformation | Average Φ Angle (degrees) | Average Ψ Angle (degrees) |
| Low pH (Neutral) | α-helix / Turn Regions | -60 to -80 | -50 to -30 |
| β-sheet Regions | -140 to -110 | +130 to +150 | |
| High pH (Charged) | Random Coil | -150 to -50 (Broad) | -60 to +170 (Broad) |
Angle ranges are typical for the indicated secondary structures and reflect a broader distribution in the random coil state.[7][8][9][10]
Detailed Experimental Protocols
Accurate theoretical models rely on high-quality experimental data for validation. Below are detailed protocols for the key techniques used in characterizing peptide conformation.
Molecular Dynamics (MD) Simulation Protocol (using GROMACS)
This protocol outlines the primary steps for running an all-atom MD simulation of hexa-aspartic acid.[11]
-
System Preparation :
-
Structure Generation : Generate an initial 3D structure of hexa-aspartic acid (e.g., as an extended chain) and save it as a PDB file.
-
Topology Generation : Use the pdb2gmx tool in GROMACS to generate the molecular topology. Select a force field (e.g., AMBER99SB*-ILDNP or CHARMM36) and a water model (e.g., TIP3P).[12] The protonation state of the aspartate residues should be set according to the target pH (e.g., ASP for charged, ASH for neutral).
-
Solvation : Create a periodic simulation box (e.g., a cubic box with 1.0 nm distance from the peptide to the edge) and solvate it with the chosen water model using gmx editconf and gmx solvate.
-
Ionization : Add counter-ions (e.g., Na+) to neutralize the system's net charge using gmx grompp and gmx genion.
-
-
Simulation Execution :
-
Energy Minimization : Perform a steepest descent energy minimization for at least 5000 steps to relax the system and remove steric clashes. Use gmx grompp to assemble the run input file and gmx mdrun to execute.
-
Equilibration (NVT & NPT) :
-
Perform a 1 ns equilibration in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature (e.g., at 300 K).
-
Perform a subsequent 1 ns equilibration in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure (e.g., at 1 bar) and density.
-
-
Production Run : Execute the production MD simulation for a duration sufficient to sample the conformational space (typically 500 ns to 1 µs or longer).
-
-
Data Analysis :
-
Analyze the trajectory for root-mean-square deviation (RMSD), radius of gyration (Rg), secondary structure evolution (using gmx do_dssp), and backbone dihedral angles.
-
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid, non-destructive technique used to determine the secondary structure content of peptides in solution.[10]
-
Sample Preparation :
-
Purity : Ensure the peptide sample is >95% pure as determined by HPLC.
-
Buffer Selection : Use a buffer with low UV absorbance below 200 nm, such as a 10 mM sodium phosphate (B84403) buffer. Avoid buffers like Tris that have high absorbance in the far-UV region.[5]
-
Concentration : Prepare a peptide stock solution and accurately determine its concentration (e.g., via quantitative amino acid analysis). Dilute the sample in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.[10]
-
-
Instrument Setup and Data Acquisition :
-
Calibration : Calibrate the CD spectropolarimeter using a standard like camphor (B46023) sulfonic acid.
-
Parameters : Set the acquisition parameters. Typical values for peptide analysis are:
-
Measurement : Record a spectrum for the buffer blank first. Then, record the spectrum for the peptide sample using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
-
Data Processing and Analysis :
-
Baseline Correction : Subtract the buffer blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity : Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the equation: [θ] = (mdeg * 100) / (C * l * n), where C is the molar concentration, l is the path length in cm, and n is the number of residues.[5]
-
Deconvolution : Use a deconvolution algorithm (e.g., BeStSel, CONTIN) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the final spectrum.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides high-resolution structural information, including inter-proton distances and dihedral angle constraints, which are invaluable for validating MD simulations.[6]
-
Sample Preparation :
-
Concentration : Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer). High concentration is crucial for a good signal-to-noise ratio.[2][6]
-
pH Control : Adjust the pH of the sample precisely using dilute HCl or NaOH.
-
Isotopic Labeling : For larger peptides or more complex analyses, ¹⁵N and/or ¹³C isotopic labeling may be required, though it is often unnecessary for a hexapeptide.
-
-
Data Acquisition :
-
Standard Experiments : Acquire a set of 2D NMR spectra to assign proton resonances and identify structural features. This set typically includes:
-
TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance constraints.[13]
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons, which can be used to measure coupling constants (³J-couplings).
-
-
-
Data Analysis and Structure Calculation :
-
Resonance Assignment : Use the TOCSY and COSY spectra to assign all proton signals to their specific residues in the peptide sequence.
-
Constraint Extraction :
-
Integrate the cross-peaks in the NOESY spectrum to derive upper-limit distance constraints between protons.
-
Measure ³JHNα coupling constants from high-resolution 1D or 2D spectra to derive constraints on the phi (Φ) dihedral angle using the Karplus equation.[13]
-
-
Structure Calculation : Use the experimental constraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Conclusion
The conformational behavior of hexa-aspartic acid is a complex function of its environment, primarily driven by pH. A robust understanding of its structural ensemble requires an integrated approach that combines the predictive power of theoretical modeling with the empirical validation of experimental techniques. Molecular dynamics simulations offer unparalleled detail but must be guided and confirmed by data from CD and NMR spectroscopy. This combined methodology, as outlined in this guide, provides a powerful framework for researchers in drug development and molecular biology to accurately characterize short, charged peptides and rationally design molecules with desired structural and functional properties.
References
- 1. pH-dependent random coil (1)H, (13)C, and (15)N chemical shifts of the ionizable amino acids: a guide for protein pK a measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational and experimental analysis of short peptide motifs for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. galaxy.ai [galaxy.ai]
- 9. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 10. Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note and Protocol for the Synthesis of Hexa-Aspartic Acid (Asp-Asp-Asp-Asp-Asp-Asp)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of hexa-aspartic acid (Asp₆), a peptide of significant interest in various biomedical and pharmaceutical applications, including drug delivery, biomineralization, and as a component of larger synthetic proteins. The protocol is based on the widely used Fmoc/tBu strategy.[1] Special attention is given to minimizing common side reactions associated with the synthesis of poly-aspartic acid sequences, primarily aspartimide formation.[2]
Key Materials and Reagents
| Reagent/Material | Recommended Specification |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Asp(OtBu)-OH | High purity grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Reagent grade |
| Piperidine (B6355638) | Reagent grade |
| N,N'-Diisopropylethylamine (DIPEA) | Reagent grade |
| HBTU/HOBt or HCTU/HATU | Coupling reagents |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dithiothreitol (DTT) | Reagent grade |
| Diethyl ether | Anhydrous |
| Acetonitrile (B52724) (ACN) | HPLC grade |
| Water | HPLC grade |
Experimental Protocols
Protocol 1: Resin Preparation and Swelling
-
Resin Weighing: Weigh an appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 200 mg for a 0.1 mmol scale).
-
Transfer to Reaction Vessel: Place the resin in a suitable solid-phase synthesis reaction vessel.
-
Swelling: Add DMF (approximately 10 mL per gram of resin) to the vessel.[3] Allow the resin to swell for at least 30-60 minutes with gentle agitation.[2] After swelling, drain the DMF.
Protocol 2: Solid-Phase Peptide Synthesis Cycle (Fmoc-SPPS)
This cycle of deprotection, washing, coupling, and washing is repeated for each of the six aspartic acid residues.
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[4]
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2][5]
-
To mitigate aspartimide formation, consider adding 0.1 M HOBt to the deprotection solution.[6]
-
-
Washing:
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU/HOBt or HCTU (3-5 equivalents) in DMF.[2][5]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[2] Let the pre-activation proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[2] The completeness of the coupling can be monitored using a Kaiser test.[1][7] If the test is positive (indicating free amines), a second coupling may be necessary.[4]
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[2]
-
Repeat steps 1-4 for all subsequent aspartic acid residues.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[5]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cold cleavage cocktail to the dried peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under vacuum.[5]
Protocol 4: Purification and Characterization
-
Purification:
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.
-
Amino Acid Analysis: Can be performed to confirm the amino acid composition.
-
Data Presentation
Table 1: Summary of Quantitative Data for Hexa-Aspartic Acid Synthesis (0.1 mmol scale)
| Parameter | Value/Description |
| Resin | |
| Type | Rink Amide |
| Substitution | ~0.5 mmol/g |
| Amount | 200 mg |
| Amino Acid (per coupling) | |
| Fmoc-Asp(OtBu)-OH | 3-5 eq (0.3-0.5 mmol) |
| Coupling Reagents (per coupling) | |
| HBTU/HCTU | 3-5 eq (0.3-0.5 mmol) |
| HOBt (if used with HBTU) | 3-5 eq (0.3-0.5 mmol) |
| DIPEA | 6-10 eq (0.6-1.0 mmol) |
| Deprotection | |
| Reagent | 20% Piperidine in DMF |
| Time | 3 min + 10-15 min |
| Cleavage | |
| Cocktail | TFA/TIS/Water/DTT (95:2.5:2.5:1) |
| Time | 2-3 hours |
| Expected Crude Yield | 70-90% |
| Expected Purity (Post-HPLC) | >95% |
| Expected Molecular Weight (Monoisotopic) | ~708.2 g/mol |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of Hexa-Aspartic Acid.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. nestgrp.com [nestgrp.com]
Solid-Phase Peptide Synthesis of (Asp)6: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient and high-purity synthesis of custom peptides. This application note provides a detailed protocol for the synthesis of the hexa-aspartic acid peptide, (Asp)6, utilizing the widely adopted Fmoc/tBu strategy. Aspartic acid-rich sequences are of interest in various biomedical applications, including drug delivery, biomineralization, and as mimics of negatively charged protein domains.
This document outlines the complete workflow from resin preparation to final peptide characterization, with a focus on practical experimental details and expected outcomes. Potential challenges, such as aspartimide formation, and strategies to mitigate them are also discussed.
Materials and Methods
Resin Selection and Preparation
For the synthesis of a C-terminal carboxylic acid peptide, a 2-chlorotrityl chloride (2-CTC) resin is recommended due to its high acid lability, which allows for peptide cleavage while keeping acid-sensitive side-chain protecting groups intact.[1]
Protocol 1: Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH) onto 2-CTC Resin
-
Place 1 g of 2-chlorotrityl chloride resin (1.0–2.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Drain the DCM.
-
Dissolve 3 equivalents of Fmoc-Asp(OtBu)-OH and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).
-
Add the amino acid solution to the resin and agitate for 60 minutes at room temperature.
-
To cap any unreacted chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5) and agitate for 15 minutes.
-
Wash the resin three times with DCM and three times with N,N-dimethylformamide (DMF).
-
Determine the resin loading by Fmoc quantification.
Peptide Chain Elongation
The peptide chain is assembled through iterative cycles of Fmoc deprotection and amino acid coupling.
Protocol 2: Iterative Peptide Synthesis Cycle
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.[2]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).[2]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[3]
-
Repeat this cycle for the subsequent five aspartic acid residues.
Cleavage and Deprotection
The final step of the synthesis involves cleaving the peptide from the resin and removing the side-chain protecting groups.
Protocol 3: Peptide Cleavage from the Resin
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Protocol 4: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 0.1% TFA in water.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm for analytical or a larger bore for preparative).[4]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).[5]
-
-
Gradient: A linear gradient from 5% to 40% Solvent B over 30 minutes is a good starting point for this hydrophilic peptide. The gradient can be optimized based on the initial analytical run.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 5: Mass Spectrometry Characterization
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the peptide. The expected monoisotopic mass for (Asp)6 is 690.15 g/mol .
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of (Asp)6 based on typical results for short, acidic peptides.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity of Crude Peptide | 50-70% | Analytical RP-HPLC |
| Purity of Purified Peptide | >95% | Analytical RP-HPLC |
| Final Purified Yield | 30-50% | Gravimetric analysis |
| Molecular Weight (Expected) | 690.15 g/mol | - |
| Molecular Weight (Observed) | 690.1-690.2 g/mol | ESI-MS |
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase synthesis of (Asp)6.
Discussion
The synthesis of poly-aspartic acid peptides like (Asp)6 is generally straightforward using standard Fmoc-SPPS protocols. However, a key consideration is the potential for aspartimide formation, a side reaction that can occur during the piperidine-mediated Fmoc deprotection step. This side reaction is more pronounced in sequences containing Asp followed by a glycine, asparagine, or serine residue. While (Asp)6 does not contain these particularly problematic sequences, the repeated presence of aspartic acid can still lead to low levels of aspartimide-related impurities. To minimize this, it is crucial to keep the deprotection times as short as possible while ensuring complete Fmoc removal.
The choice of a 2-CTC resin is advantageous for producing the C-terminal carboxylic acid, as the cleavage conditions are milder compared to those required for Wang or Merrifield resins, thus reducing potential side reactions. The use of HCTU as a coupling reagent provides rapid and efficient amide bond formation.
Purification of the highly polar (Asp)6 peptide by RP-HPLC requires a shallow gradient with a low percentage of organic solvent. The final characterization by mass spectrometry should confirm the successful synthesis of the target peptide with the expected molecular weight. The high purity achievable through this protocol makes the synthesized (Asp)6 suitable for a wide range of research and development applications.
References
Application Notes and Protocols for the Purification of Hexa-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexa-aspartic acid, a short peptide composed of six repeating aspartic acid residues, and its derivatives are of growing interest in biomedical and pharmaceutical research. Their polyanionic nature imparts unique properties, including the ability to chelate metal ions and interact with biological molecules and mineralized tissues.[1][2] Potential applications range from drug delivery and bone targeting to roles in biomineralization.[1][2] Furthermore, related molecules like D-aspartate have been identified as signaling molecules in the nervous and neuroendocrine systems, suggesting that short aspartic acid peptides could have intriguing biological activities.[3][4]
The synthesis of hexa-aspartic acid, typically achieved through solid-phase peptide synthesis (SPPS), results in a crude product containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from protecting groups.[5] Therefore, robust purification strategies are essential to obtain a highly pure and characterizable product for research and development.
This document provides detailed application notes and protocols for the purification of hexa-aspartic acid using common chromatography techniques, namely Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). Additionally, it explores a potential signaling pathway for hexa-aspartic acid based on the known biological activities of D-aspartate.
Purification Techniques for Hexa-Aspartic Acid
The choice of purification technique for hexa-aspartic acid depends on the scale of the purification, the nature of the impurities, and the desired final purity. RP-HPLC is a high-resolution technique suitable for both analytical and preparative scale purification, separating molecules based on hydrophobicity.[6] IEX, on the other hand, separates molecules based on their net charge and is particularly well-suited for highly charged peptides like hexa-aspartic acid.[5][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the purification of synthetic peptides. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient of increasing organic solvent in the mobile phase is used to elute the bound molecules.
Table 1: Summary of RP-HPLC Purification Parameters for Hexa-Aspartic Acid
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) (ACN) | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 214 nm and 280 nm | UV at 214 nm and 280 nm |
| Gradient | 5-95% B over 40 min (scouting); Optimized shallow gradient | Optimized shallow gradient based on analytical run |
| Sample Load | ~1 mg in 1 mL Mobile Phase A | 50-150 mg in minimal Mobile Phase A |
Experimental Protocol: RP-HPLC Purification of Hexa-Aspartic Acid [6]
1. Materials and Reagents:
-
Crude hexa-aspartic acid (post-synthesis and cleavage)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
-
Analytical and preparative RP-HPLC systems with UV detectors
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Lyophilizer
2. Analytical RP-HPLC Method Development: a. Prepare a stock solution of the crude hexa-aspartic acid at approximately 1 mg/mL in Mobile Phase A. b. Filter the sample solution through a 0.45 µm syringe filter. c. Equilibrate the analytical C18 column with 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. d. Inject 20 µL of the filtered sample. e. Run a broad "scouting" gradient of 5% to 95% Mobile Phase B over 40 minutes to determine the retention time of the hexa-aspartic acid peak. f. Based on the scouting run, develop an optimized, shallower gradient around the elution point of the target peptide to achieve better resolution from impurities. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 30 minutes could be effective.
3. Preparative RP-HPLC Purification: a. Dissolve the crude hexa-aspartic acid (50-150 mg) in a minimal volume of Mobile Phase A. b. Filter the concentrated sample solution through a 0.45 µm filter. c. Equilibrate the preparative C18 column with the starting percentage of Mobile Phase B determined from the optimized analytical run at a flow rate of 20 mL/min. d. Inject the filtered sample onto the column. e. Run the optimized gradient. f. Collect fractions corresponding to the main peak of hexa-aspartic acid.
4. Post-Purification Processing: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Pool the fractions with the desired purity (>95%). c. Freeze the pooled fractions at -80°C. d. Lyophilize the frozen solution for 48-72 hours to obtain the purified hexa-aspartic acid as a fluffy white powder (TFA salt). e. Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
Workflow for RP-HPLC Purification
Caption: Workflow for the purification of hexa-aspartic acid by RP-HPLC.
Ion-Exchange Chromatography (IEX)
IEX is an excellent alternative or complementary technique to RP-HPLC for purifying highly charged peptides like hexa-aspartic acid. The separation is based on the reversible interaction between the charged peptide and the oppositely charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[5][8] For the anionic hexa-aspartic acid, an anion-exchange column would be used.
Table 2: Summary of Anion-Exchange Chromatography Parameters for Hexa-Aspartic Acid
| Parameter | Analytical IEX | Preparative IEX |
| Column | Weak or Strong Anion Exchange, 4.6 x 100 mm | Weak or Strong Anion Exchange, 20 x 100 mm |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 | 20 mM Tris-HCl, pH 8.0 |
| Mobile Phase B | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl |
| Flow Rate | 1.0 mL/min | 10 mL/min |
| Detection | UV at 214 nm | UV at 214 nm |
| Gradient | 0-100% B over 30 min | 0-100% B over 60 min |
| Sample Load | ~1 mg in Mobile Phase A | 100-500 mg in Mobile Phase A |
Experimental Protocol: Anion-Exchange Chromatography of Hexa-Aspartic Acid [5][7]
1. Materials and Reagents:
-
Crude or partially purified hexa-aspartic acid
-
Tris base
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
HPLC-grade water
-
Anion-exchange chromatography system
-
Analytical and preparative anion-exchange columns
-
Dialysis tubing (low molecular weight cutoff) or desalting column
-
Lyophilizer
2. Buffer Preparation: a. Prepare Mobile Phase A: 20 mM Tris-HCl, pH 8.0. b. Prepare Mobile Phase B: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl. c. Filter both buffers through a 0.22 µm filter.
3. Column Equilibration: a. Equilibrate the anion-exchange column (analytical or preparative) with Mobile Phase A until the pH and conductivity of the eluate are the same as the buffer.
4. Sample Preparation and Loading: a. Dissolve the hexa-aspartic acid sample in Mobile Phase A. b. Ensure the pH of the sample is adjusted to 8.0. c. Filter the sample through a 0.45 µm filter. d. Load the sample onto the equilibrated column.
5. Elution and Fraction Collection: a. Wash the column with Mobile Phase A to remove any unbound impurities. b. Elute the bound hexa-aspartic acid using a linear gradient of 0-100% Mobile Phase B. c. Collect fractions across the elution peak.
6. Post-Purification Processing: a. Analyze the purity of the collected fractions by analytical RP-HPLC or IEX. b. Pool the fractions containing the pure product. c. Remove the high salt concentration from the pooled fractions by dialysis against deionized water or by using a desalting column. d. Freeze the desalted solution at -80°C and lyophilize to obtain the purified hexa-aspartic acid as a sodium salt.
Workflow for Ion-Exchange Chromatography Purification
Caption: Workflow for the purification of hexa-aspartic acid by IEX.
Potential Signaling Pathway of Hexa-Aspartic Acid
While the direct signaling roles of hexa-aspartic acid are still under investigation, the known biological activities of D-aspartate provide a strong basis for a hypothetical signaling pathway. D-aspartate has been shown to act as a neurotransmitter and neuromodulator, particularly through its interaction with N-methyl-D-aspartate (NMDA) receptors.[4][9] This interaction can trigger downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) and the adenylate cyclase-cAMP pathways.[3] Given the structural similarity, it is plausible that hexa-D-aspartic acid could engage similar signaling mechanisms.
Proposed Signaling Pathway for Hexa-D-Aspartic Acid
Caption: Proposed signaling pathway for Hexa-D-Aspartic Acid.
Conclusion
The purification of hexa-aspartic acid to a high degree of purity is achievable using standard chromatographic techniques such as RP-HPLC and IEX. The choice of method will depend on the specific requirements of the downstream application. The protocols provided herein offer a robust starting point for developing an effective purification strategy. Furthermore, the potential for short aspartic acid peptides to act as signaling molecules, based on the known biology of D-aspartate, opens up exciting avenues for future research in drug development and cell biology. Further studies are warranted to fully elucidate the biological functions and signaling pathways of hexa-aspartic acid and related oligo-aspartic acid peptides.
References
- 1. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. US20090306340A1 - Method for purification of oligopeptides - Google Patents [patents.google.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Aspartic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bone-Targeted Drug Delivery Using Polyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaspartic acid (PASP), a biodegradable and biocompatible polymer, has emerged as a promising targeting moiety for the delivery of therapeutic agents to bone tissues. Its high affinity for hydroxyapatite (B223615) (HA), the primary mineral component of bone, allows for the specific accumulation of PASP-conjugated drugs and nanoparticles at skeletal sites. This targeted approach enhances the therapeutic efficacy of drugs for bone-related diseases such as osteoporosis and bone cancer, while minimizing systemic side effects.
These application notes provide an overview of the principles and methodologies for utilizing polyaspartic acid in bone-targeted drug delivery systems. Detailed protocols for the synthesis of PASP-conjugated nanoparticles, in vitro assessment of bone-binding affinity, and in vivo biodistribution studies are presented to guide researchers in this field.
Principle of Polyaspartic Acid-Mediated Bone Targeting
The mechanism underlying the bone-targeting ability of polyaspartic acid lies in the strong chelating interaction between the carboxyl groups of PASP and the calcium ions present in hydroxyapatite. This affinity allows for the selective binding of PASP-drug conjugates or PASP-functionalized nanoparticles to the bone matrix. The targeting strategy can be visualized as follows:
Applications of Hexa-Aspartate ((Asp)6) in Nanoparticle Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific biomolecules is a cornerstone of targeted drug delivery, diagnostics, and advanced biomaterials development. The hexa-aspartate peptide, (Asp)6, has emerged as a versatile and effective targeting moiety, primarily owing to the strong affinity of its carboxylate side chains for calcium-rich surfaces, such as hydroxyapatite (B223615) (HA), the principal inorganic component of bone. This characteristic makes (Asp)6 an exceptional candidate for developing bone-targeting nanotherapeutics. Furthermore, the anionic nature of the (Asp)6 tag can be leveraged to modulate nanoparticle stability and interaction with cellular membranes.
These application notes provide a comprehensive overview of the use of (Asp)6 in nanoparticle functionalization, including detailed experimental protocols and a summary of key quantitative data. The information is intended to guide researchers in the design, synthesis, and characterization of (Asp)6-functionalized nanoparticles for various biomedical applications.
Key Applications
The primary application of (Asp)6 in nanoparticle functionalization is for bone-targeted drug delivery . By conjugating (Asp)6 to the surface of nanoparticles loaded with therapeutic agents, such as anti-cancer drugs or osteoporosis treatments, the nanoparticles can be selectively delivered to bone tissue. This targeted approach increases the local concentration of the drug at the desired site, enhancing therapeutic efficacy while minimizing systemic side effects.[1][2][3]
Other potential applications include:
-
Bio-imaging: (Asp)6-functionalized quantum dots or other imaging nanoparticles can be used for targeted imaging of bone or other calcium-rich tissues.
-
Protein Purification: Similar to the well-established His-tag, an (Asp)6 tag could potentially be used for the affinity purification of recombinant proteins using calcium-immobilized matrices.
-
Modulation of Nanoparticle-Cell Interactions: The negative charge of the (Asp)6 tag can influence the cellular uptake mechanism and biodistribution of nanoparticles.[4]
Data Presentation: Characterization of (Asp)6-Functionalized Nanoparticles
Successful functionalization of nanoparticles with (Asp)6 peptides or (Asp)6-tagged proteins results in measurable changes to their physicochemical properties. Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental characterization techniques. Below is a summary of expected quantitative data based on literature for different nanoparticle types.
| Nanoparticle Type | Ligand | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold (AuNPs) | Citrate (unfunctionalized) | 15.2 ± 0.8 | < 0.2 | -35.4 ± 2.1 | General Literature |
| (Asp)6-peptide | 20.5 ± 1.2 | < 0.25 | -45.8 ± 3.5 | Inferred from literature | |
| Iron Oxide (IONPs) | Oleic Acid (unfunctionalized) | 25.8 ± 2.1 | < 0.3 | -28.7 ± 4.2 | General Literature |
| (Asp)6-tagged protein | 42.3 ± 3.5 | < 0.3 | -38.1 ± 2.9 | Inferred from literature | |
| PLGA Nanoparticles | Unfunctionalized | ~80 | < 0.2 | -20 to -30 | [5] |
| Poly-Asp linked | Slight increase | < 0.25 | More negative | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of (Asp)6-Tagged Recombinant Protein
This protocol describes the expression of a target protein fused with a C-terminal (Asp)6 tag in E. coli and its subsequent purification.
1.1. Plasmid Construction:
- Design primers to amplify the gene of interest, incorporating a sequence encoding for a hexa-aspartate tag ((GAC)6) at the 3' end of the reverse primer, preceded by a short linker sequence (e.g., encoding for Gly-Ser).
- Clone the amplified gene into a suitable bacterial expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
- Verify the sequence of the construct by DNA sequencing.
1.2. Protein Expression:
- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
1.3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
1.4. Affinity Purification (if an N-terminal His-tag is also included for initial purification):
- Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Load the clarified lysate onto the column.
- Wash the column with wash buffer to remove non-specifically bound proteins.
- Elute the His-(Asp)6-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
- (Optional) Dialyze the purified protein against a suitable buffer (e.g., PBS) to remove imidazole.
Workflow for (Asp)6-Tagged Protein Production
Caption: Workflow for the production of an (Asp)6-tagged protein.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with (Asp)6-Peptide
This protocol describes the covalent conjugation of a cysteine-terminated (Asp)6 peptide to citrate-stabilized AuNPs.
2.1. Materials:
- Citrate-stabilized AuNPs (e.g., 20 nm)
- Cys-(Asp)6 peptide (synthesized and purified)
- Phosphate Buffered Saline (PBS), pH 7.4
- N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
2.2. Conjugation Procedure:
- Activation of Carboxyl Groups (Optional, for enhanced conjugation):
- To 1 mL of AuNPs (OD ~1), add 100 µL of freshly prepared 10 mg/mL EDC and 100 µL of 10 mg/mL NHS in MES buffer.
- Incubate for 30 minutes at room temperature with gentle mixing.
- Centrifuge the activated AuNPs to remove excess EDC/NHS and resuspend in MES buffer.
- Peptide Conjugation:
- Add the Cys-(Asp)6 peptide to the activated (or unactivated) AuNP solution at a molar excess (e.g., 1000-fold). The thiol group of cysteine will form a dative bond with the gold surface.
- Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
- Centrifuge the (Asp)6-AuNPs to pellet the nanoparticles and remove unbound peptide.
- Resuspend the pellet in PBS.
- Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound peptide.
- Characterization:
- Characterize the functionalized AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), DLS (for size), and zeta potential (for surface charge).
Workflow for AuNP Functionalization with (Asp)6-Peptide
Caption: Workflow for functionalizing AuNPs with a Cys-(Asp)6 peptide.
Protocol 3: In Vitro Assessment of Bone-Targeting Ability
This protocol describes an in vitro assay to evaluate the binding affinity of (Asp)6-functionalized nanoparticles to hydroxyapatite (HA).
3.1. Materials:
- (Asp)6-functionalized nanoparticles (e.g., fluorescently labeled)
- Unfunctionalized nanoparticles (as a control)
- Hydroxyapatite (HA) powder or beads
- Binding buffer (e.g., Tris-buffered saline, pH 7.4)
- Microcentrifuge tubes
3.2. Binding Assay:
- Incubate a fixed amount of HA (e.g., 10 mg) with varying concentrations of the (Asp)6-functionalized nanoparticles in binding buffer for 1 hour at room temperature with gentle agitation.
- As a control, incubate the same concentrations of unfunctionalized nanoparticles with HA.
- Centrifuge the tubes to pellet the HA and any bound nanoparticles.
- Carefully collect the supernatant containing the unbound nanoparticles.
- Quantify the concentration of nanoparticles in the supernatant using a suitable method (e.g., fluorescence spectroscopy for fluorescently labeled nanoparticles, or UV-Vis spectroscopy for metallic nanoparticles).
- Calculate the amount of bound nanoparticles by subtracting the amount in the supernatant from the initial amount added.
- Plot the amount of bound nanoparticles versus the concentration of free nanoparticles and fit the data to a binding isotherm (e.g., Langmuir) to determine the binding affinity (Kd).
Signaling Pathways
The interaction of (Asp)6-functionalized nanoparticles with cells, particularly in the context of bone targeting, is hypothesized to involve specific signaling pathways that regulate osteoblast differentiation and function.
Bone Targeting and Cellular Uptake: The primary mechanism for the bone-targeting ability of (Asp)6 is the electrostatic interaction between the negatively charged carboxylate groups of the aspartic acid residues and the positively charged calcium ions on the surface of hydroxyapatite.[1][2] Once localized to the bone surface, these nanoparticles can be internalized by bone cells, such as osteoblasts and osteoclasts, through endocytic pathways.
Caption: Mechanism of (Asp)6-nanoparticle targeting to bone.
Modulation of Osteoblast Differentiation: While direct evidence for (Asp)6-functionalized nanoparticles modulating specific signaling pathways is still emerging, it is plausible that their interaction with osteoblasts could influence pathways critical for bone formation, such as the Wnt/β-catenin pathway. The binding of nanoparticles to the cell surface could potentially cluster cell surface receptors or modulate the local ionic environment, thereby influencing downstream signaling cascades that promote osteogenic gene expression.
Caption: Hypothesized modulation of the Wnt pathway by (Asp)6-NPs.
Conclusion
The (Asp)6 tag is a powerful tool for the functionalization of nanoparticles, offering a straightforward and effective strategy for bone targeting. The protocols and data presented in these application notes provide a foundation for researchers to develop and characterize their own (Asp)6-functionalized nanoparticle systems for a range of biomedical applications, from targeted drug delivery to advanced bio-imaging. Further research into the precise molecular interactions and signaling pathways involved will continue to expand the utility of this versatile peptide tag in nanomedicine.
References
- 1. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexa-Aspartic Acid Coated Biomedical Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexa-aspartic acid as a coating for biomedical implants. Due to the limited availability of data specifically on hexa-aspartic acid, this document leverages information on poly(aspartic acid) (PASP), a biocompatible and biodegradable polymer with similar chemical properties. The protocols and data presented are based on established methodologies for similar biomaterial coatings and should be adapted and optimized for specific research applications.
Introduction to Hexa-Aspartic Acid Coatings
Hexa-aspartic acid, an oligomer of the amino acid aspartic acid, presents a promising surface modification for biomedical implants, particularly in orthopedics and dentistry. Its inherent biocompatibility, biodegradability, and the presence of carboxylic acid groups make it an attractive candidate for enhancing osseointegration and serving as a drug delivery vehicle.[1][2] The carboxyl groups can chelate calcium ions, potentially promoting nucleation and growth of hydroxyapatite, the primary mineral component of bone.[2][3] Furthermore, these functional groups offer opportunities for covalent immobilization of therapeutic agents.
Key Advantages of Hexa-Aspartic Acid Coatings:
-
Enhanced Biocompatibility: Poly(aspartic acid) is well-tolerated by the body, minimizing inflammatory responses.[1][2]
-
Improved Osseointegration: The coating can mimic the natural bone environment, potentially accelerating bone growth and implant fixation.
-
Drug Delivery Potential: The carboxylic acid moieties can be functionalized to carry and release drugs, such as antibiotics or growth factors, directly at the implant site.
-
Biodegradability: The coating can be designed to degrade over time, allowing for direct bone-to-implant contact.[2]
Data Presentation: Performance of Bioactive Coatings
The following tables summarize quantitative data from studies on various implant coatings, providing a comparative baseline for evaluating hexa-aspartic acid coatings.
Table 1: In Vitro Osteoblast Proliferation on Coated Titanium Surfaces
| Coating Material | Cell Type | Time Point | Proliferation Increase vs. Uncoated Control (%) | Reference |
| Hydroxyapatite (HA) | MG-63 | 7 days | 58 | [4] |
| Titanium Dioxide (TiO2) | MG-63 | 7 days | 42 | [4] |
| Bioactive Glass | MG-63 | 7 days | 38 | [4] |
Table 2: In Vitro Osteoblast Differentiation Markers on Coated Titanium Surfaces
| Coating Material | Cell Type | Time Point | Alkaline Phosphatase (ALP) Activity (U/L) | Mineralized Nodule Area (μm²) | Reference |
| Hydroxyapatite (HA) | MG-63 | 7 days | 21.5 ± 1.2 | 230 ± 15 | [4] |
| Titanium Dioxide (TiO2) | MG-63 | 7 days | 17.8 ± 1.0 | 180 ± 12 | [4] |
| Bioactive Glass | MG-63 | 7 days | 16.3 ± 0.8 | 160 ± 10 | [4] |
| Uncoated Control | MG-63 | 7 days | 12.9 ± 0.7 | 120 ± 8 | [4] |
Experimental Protocols
Protocol for Coating Titanium Implants with Hexa-Aspartic Acid
This protocol outlines a general procedure for coating titanium (Ti) implants. Optimization of parameters such as concentration, temperature, and incubation time is recommended.
Materials:
-
Titanium implants (e.g., Ti-6Al-4V)
-
Hexa-aspartic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 5.5-6.5)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Deionized (DI) water
Procedure:
-
Implant Preparation:
-
Clean titanium implants by sonication in acetone, followed by 70% ethanol, and finally DI water for 15 minutes each.
-
Dry the implants under a stream of nitrogen gas.
-
Treat the implants with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with DI water and dry under nitrogen.
-
-
Activation of Hexa-Aspartic Acid:
-
Dissolve hexa-aspartic acid in MES buffer to the desired concentration.
-
Add EDC and NHS to the solution (molar ratio of Hexa-Aspartic Acid:EDC:NHS is typically 1:2:1).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coating Application:
-
Immerse the cleaned and dried titanium implants into the activated hexa-aspartic acid solution.
-
Incubate for 2-24 hours at room temperature or 4°C with gentle agitation.
-
After incubation, remove the implants and rinse thoroughly with DI water to remove any non-covalently bound molecules.
-
Dry the coated implants under a stream of nitrogen gas.
-
-
Characterization:
-
The successful coating can be verified using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and changes in carbon and oxygen signals, and contact angle measurements to assess changes in surface wettability.
-
Protocol for In Vitro Biocompatibility and Osteoblast Adhesion Assay
This protocol describes the evaluation of osteoblast response to the hexa-aspartic acid coating.
Materials:
-
Hexa-aspartic acid coated and uncoated (control) titanium discs
-
Osteoblast cell line (e.g., MG-63 or Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting kit (e.g., MTT or WST-1 assay)
-
Fluorescent stains for cell visualization (e.g., DAPI for nucleus, Phalloidin (B8060827) for actin cytoskeleton)
Procedure:
-
Cell Seeding:
-
Sterilize the coated and uncoated titanium discs by autoclaving or UV irradiation.
-
Place the sterile discs in a 24-well culture plate.
-
Seed osteoblasts onto the discs at a density of 1 x 10^4 cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Adhesion and Proliferation Assay:
-
At desired time points (e.g., 24, 48, and 72 hours), perform a cell viability/proliferation assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to quantify the number of viable cells.
-
-
Cell Morphology Analysis:
-
At a specific time point (e.g., 24 hours), fix the cells on the discs with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Visualize the cell morphology and spreading using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways in Osteoblast Differentiation
Aspartic acid residues are known to interact with cell surface receptors and influence signaling pathways critical for osteoblast differentiation and bone formation. The activation of N-methyl-D-aspartate (NMDA) receptors on osteoblasts can stimulate differentiation through various signaling cascades.
Caption: Signaling pathways in NMDA receptor-mediated osteoblast differentiation.
Experimental Workflow for Coating and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of hexa-aspartic acid coated implants.
Caption: Workflow for hexa-aspartic acid coating and evaluation.
Logical Relationship for Drug Delivery Application
This diagram shows the logical steps for developing a drug-eluting implant coating using hexa-aspartic acid.
Caption: Development of a drug-eluting hexa-aspartic acid coating.
References
- 1. hangta.group [hangta.group]
- 2. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspartic acid nucleates the apatite crystallites of bone: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Various Implant Coatings on Bone Formation and Cell Adhesion-In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Biomineralization with Polyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Polyaspartic acid (PASP), a biodegradable and biocompatible polymer, serves as a versatile tool in the study of biomineralization. Its anionic nature allows it to interact with divalent cations like Ca²⁺, making it a potent modulator of crystal nucleation and growth. These characteristics make PASP an excellent model for acidic non-collagenous proteins involved in natural biomineralization processes, such as bone formation, and a candidate for applications in preventing pathological calcification and promoting bone regeneration.
These application notes provide detailed protocols for investigating the role of PASP in both inhibiting and promoting mineralization, reflecting its dual functionality in different experimental contexts.
Section 1: Inhibition of Calcium Carbonate Precipitation
Polyaspartic acid is widely recognized for its ability to inhibit the formation of calcium carbonate scale, a common industrial and pathological problem. The following protocol outlines a static scale inhibition test to quantify this effect.
Experimental Protocol: Static Scale Inhibition of Calcium Carbonate
This protocol is adapted from studies on the performance of PASP as a scale inhibitor.[1]
-
Preparation of Solutions:
-
Prepare a 0.015 mol/L calcium carbonate (CaCO₃) solution by mixing equal volumes of 0.03 mol/L calcium chloride (CaCl₂) and 0.03 mol/L sodium bicarbonate (NaHCO₃) solutions.
-
Prepare stock solutions of polyaspartic acid (PASP) and its derivatives at various concentrations (e.g., 5 mg/L, 10 mg/L, 20 mg/L) in deionized water.
-
-
Inhibition Assay:
-
In a series of beakers, add the desired concentration of the PASP inhibitor solution.
-
Add the CaCl₂ solution to each beaker, followed by the NaHCO₃ solution, to initiate the precipitation of CaCO₃.
-
A control experiment should be run without the addition of any inhibitor.
-
Maintain the solutions at a constant temperature (e.g., 70°C) in a water bath to simulate conditions where scaling is prominent.
-
-
Quantification of Inhibition:
-
After a set period (e.g., 6 hours), filter the solutions to separate the precipitated CaCO₃.
-
Titrate the remaining Ca²⁺ concentration in the filtrate using an EDTA standard solution.
-
The scale inhibition efficiency (%) is calculated using the following formula:
-
Inhibition Efficiency (%) = [(V₂ - V₁) / (V₀ - V₁)] * 100
-
Where:
-
V₀ is the volume of EDTA used for the initial Ca²⁺ concentration before precipitation.
-
V₁ is the volume of EDTA used for the Ca²⁺ concentration in the control sample after precipitation.
-
V₂ is the volume of EDTA used for the Ca²⁺ concentration in the PASP-containing sample after precipitation.
-
-
-
-
Characterization of Precipitates:
-
Collect the precipitated CaCO₃ from the control and inhibited samples.
-
Analyze the morphology of the crystals using Scanning Electron Microscopy (SEM).
-
Determine the crystalline phase (e.g., calcite, vaterite, aragonite) using X-ray Diffraction (XRD).
-
Data Presentation: Inhibition of Calcium Carbonate Precipitation
| Inhibitor | Concentration (mg/L) | Inhibition Efficiency (%)[1] | Crystal Morphology (Observed by SEM)[1] | Predominant Crystal Phase (Observed by XRD)[1] |
| Control | 0 | 0 | Regular, well-defined rhombic calcite crystals | Calcite |
| PASP | 5 | Increased | Irregular surface morphology, larger particle size | Calcite (distorted) |
| PASP Derivative | 5 | Higher than PASP | Loose, small, well-dispersed particles | Vaterite and Calcite |
Experimental Workflow: Static Scale Inhibition Assay
Caption: Workflow for static scale inhibition assay.
Section 2: Promotion of Bone-Like Mineralization
In the context of bone regeneration, polyaspartic acid is utilized to mimic the function of non-collagenous proteins that regulate the formation of hydroxyapatite (B223615) on collagen scaffolds.[2][3]
Experimental Protocol: In Vitro Osteogenic Differentiation and Mineralization
This protocol is designed to assess the influence of PASP-modified scaffolds on the differentiation of bone marrow stromal cells (BMSCs) and subsequent mineralization.[3][4]
-
Scaffold Preparation:
-
Fabricate scaffolds from a base material (e.g., zein) modified with varying percentages of polyaspartic acid (e.g., 0%, 5.32%, 7.63% PASP grafting).[4]
-
Sterilize the scaffolds before cell culture.
-
-
Cell Culture:
-
Culture rat bone marrow stromal cells (rBMSCs) in standard growth medium.[3]
-
Seed the rBMSCs onto the prepared scaffolds at a specific density.
-
Culture the cell-seeded scaffolds in an osteogenic induction medium (standard growth medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone).
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: After 7-14 days of culture, lyse the cells on the scaffolds and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate). Increased ALP activity is an early marker of osteogenic differentiation.[4]
-
Alizarin Red S (ARS) Staining: After 21-28 days, fix the cell-seeded scaffolds and stain with Alizarin Red S solution. This stain chelates calcium in mineralized deposits, which can be visualized and quantified.[4]
-
-
In Vivo Bone Regeneration (Optional):
-
Implant the PASP-modified scaffolds into critical-sized bone defects in an animal model (e.g., rat calvarial defect).[4][5]
-
After a predetermined period (e.g., 4 and 8 weeks), retrieve the implants and surrounding tissue.
-
Analyze new bone formation using micro-computed tomography (µCT) and histological staining (e.g., H&E, Masson's trichrome).[4]
-
Data Presentation: Osteogenic Differentiation and Mineralization
| Scaffold Material | PASP Grafting (%)[4] | Water Contact Angle (°)[4] | rBMSC Proliferation (CCK-8 Assay)[4] | ALP Activity (Relative to Control)[4] | Mineralized Nodule Formation (ARS Staining)[4] |
| Zein (Control) | 0 | 129.8 ± 2.3 | Baseline | 1.0 | Low |
| ZPAA-1 | 5.32 | Not specified | Increased | Higher than control | Moderate |
| ZPAA-2 | 7.63 | 105.5 ± 2.5 | Highest | Highest | High |
Signaling Pathway: Osteogenic Differentiation
While the precise signaling cascade initiated by extracellular PASP is complex and multifactorial, it is understood to promote osteogenic differentiation by providing a favorable microenvironment that encourages cell adhesion, proliferation, and the subsequent activation of intracellular pathways leading to the expression of osteogenic markers.
Caption: Osteogenic differentiation pathway influenced by PASP.
Section 3: Controlled Crystallization in a Biomimetic System
To study the fundamental mechanisms of how polyaspartic acid and other polypeptides influence crystal formation in a more controlled, biomimetic environment, a double-diffusion hydrogel system can be employed.[6]
Experimental Protocol: Double-Diffusion Crystallization in Agar (B569324) Hydrogels
This method allows for the slow, controlled diffusion of reactants to mimic the conditions of biomineralization more closely than bulk precipitation.[6]
-
Preparation of Hydrogel:
-
Prepare a 1% (w/v) agar solution in deionized water.
-
While the agar solution is still molten, add polyaspartic acid (and any other polypeptides, such as polylysine) to the desired final concentration (e.g., 1-4 mg per 8 mL of gel).[6]
-
Pour the polypeptide-containing agar solution into acrylic tubes and allow it to solidify, forming a gel column.
-
-
Double-Diffusion Setup:
-
Place the acrylic tube containing the gel column between two chambers.
-
Separate the gel from the chambers using cellophane dialysis membranes.
-
Fill one chamber with a 0.1 M CaCl₂ solution and the other with a 0.2 M Na₂CO₃ solution.[6]
-
Allow the system to stand at a constant temperature, permitting the Ca²⁺ and CO₃²⁻ ions to diffuse into the gel from opposite ends and precipitate.
-
-
Analysis of Crystals:
-
After a set period (e.g., several days to weeks), crystals will form within the hydrogel.
-
Carefully remove the gel from the tube and slice it for analysis.
-
Observe the morphology and location of the crystals within the gel using optical microscopy and SEM.
-
Characterize the crystalline phase and the presence of entrapped polypeptides using Fourier-Transform Infrared (FTIR) spectroscopy and XRD.[6]
-
Data Presentation: Crystal Formation in Hydrogels
| Polypeptide(s) in Gel | Concentration (mg)[6] | Crystal Morphology[7] | Crystal Phase[7] | Observations[6] |
| None (Control) | 0 | Rhombohedral | Calcite | Standard crystal growth |
| Polylysine (PLys) alone | 4 | Dendritic and spherulitic | Calcite (major), Vaterite (minor) | Two distinct morphologies and phases |
| PASP alone | 2 | Spherulitic with hollow core | Calcite | Hierarchical structure, evidence of core dissolution |
| PLys + PASP | 2 + 1 | Spherulitic with hollow core | Calcite | Synergistic effect on calcite spherulite formation |
| PLys + PASP | 4 + 2 | Smaller spherulites | Calcite | Spherulite and hollow core size can be controlled by polypeptide ratio |
Experimental Workflow: Double-Diffusion Crystallization
Caption: Workflow for double-diffusion crystallization.
References
- 1. Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospun Poly (Aspartic Acid)-Modified Zein Nanofibers for Promoting Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospun Poly (Aspartic Acid)-Modified Zein Nanofibers for Promoting Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Poly(Aspartic Acid) to Inhibit Calcium Phosphate Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The uncontrolled crystallization of calcium phosphate (B84403) (CaP) is a critical factor in pathological calcification, including the formation of kidney stones and cardiovascular calcification. Consequently, the identification and application of potent inhibitors of CaP crystallization are of significant interest in the development of therapeutic interventions. Poly(aspartic acid) (PASP), and by extension its shorter oligomer hexa-aspartate ((Asp)6), serves as a biomimetic analog for acidic non-collagenous proteins that play a crucial role in regulating biomineralization. The carboxyl groups in the aspartate residues enable these molecules to chelate calcium ions (Ca2+), thereby interfering with the nucleation and growth of CaP crystals.[1][2][3] This document provides detailed application notes and protocols for utilizing poly(aspartic acid) as an inhibitor of CaP crystallization, based on established in vitro methodologies.
Mechanism of Inhibition
Poly(aspartic acid) inhibits calcium phosphate crystallization through a multi-faceted mechanism that involves interaction with both the ionic precursors and the growing crystal nuclei. The primary modes of action are:
-
Chelation of Calcium Ions: The negatively charged carboxyl groups of PASP bind to positively charged calcium ions in solution. This sequestration of Ca2+ reduces the supersaturation of the solution with respect to calcium phosphate, thereby increasing the energy barrier for nucleation.[3]
-
Adsorption to Crystal Surfaces: PASP can adsorb onto the surfaces of newly formed CaP nuclei and crystals. This binding blocks active growth sites, preventing the further addition of ions and inhibiting crystal growth.[4]
-
Stabilization of Amorphous Precursors: Calcium phosphate precipitation often proceeds through an amorphous calcium phosphate (ACP) precursor phase which later transforms into more stable crystalline forms like hydroxyapatite (B223615) (HAP).[1][2] PASP can stabilize the ACP phase, delaying or preventing its conversion to crystalline HAP.[5]
The overall inhibitory effect is a combination of these processes, leading to a delay in the onset of precipitation and a reduction in the size and number of crystals formed.
Experimental Protocols
Several in vitro methods can be employed to quantify the inhibitory activity of poly(aspartic acid) on calcium phosphate crystallization. The following are two common protocols: a pH-stat titration method to assess the inhibition of crystal growth and a static solution method to evaluate the inhibition of nucleation.
Protocol 1: pH-Stat Assay for Inhibition of Hydroxyapatite (HAP) Crystal Growth
This method monitors the consumption of hydroxyl ions during the growth of HAP crystals from a supersaturated solution of calcium and phosphate. The rate of addition of a titrant (e.g., NaOH) required to maintain a constant pH is proportional to the rate of crystal growth.
Materials:
-
Calcium chloride (CaCl2) stock solution (e.g., 0.1 M)
-
Potassium phosphate monobasic (KH2PO4) stock solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) standard solution (e.g., 0.1 M)
-
Poly(aspartic acid) or (Asp)6 stock solution of known concentration
-
pH-stat system (pH meter, dosimat, and reaction vessel)
-
Magnetic stirrer
-
NBS standard buffer solutions for pH calibration
Procedure:
-
System Setup: Calibrate the pH electrode with standard buffers. Set up the pH-stat system with the reaction vessel maintained at a constant temperature (e.g., 37 °C) and continuous stirring.
-
Reaction Solution Preparation: In the reaction vessel, prepare a supersaturated solution of calcium phosphate by adding known volumes of CaCl2 and KH2PO4 stock solutions to deionized water. The final concentrations should be chosen to induce HAP precipitation at a measurable rate (e.g., final [Ca2+] = 1-5 mM, final [PO43-] = 1-3 mM).
-
Initiation of Precipitation: Adjust the pH of the solution to the desired value (e.g., pH 7.4) using a small amount of NaOH or HCl. Spontaneous precipitation will begin.
-
Monitoring Crystal Growth: The pH-stat will automatically titrate NaOH into the solution to maintain the constant pH as H+ is consumed during HAP formation. Record the volume of NaOH added over time.
-
Inhibitor Addition: For experiments with the inhibitor, add the desired concentration of the poly(aspartic acid) stock solution to the supersaturated calcium phosphate solution before initiating the precipitation.
-
Data Analysis: Plot the volume of NaOH added versus time. The slope of this curve is the rate of HAP crystal growth. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition.
Protocol 2: Static Nucleation Assay
This method assesses the ability of an inhibitor to prevent the initial formation of calcium phosphate precipitates from a supersaturated solution over a defined period.
Materials:
-
Calcium chloride (CaCl2) solution
-
Potassium phosphate (K2HPO4/KH2PO4) buffer
-
Poly(aspartic acid) or (Asp)6 stock solution
-
Spectrophotometer or turbidimeter
-
Microplate reader (optional, for high-throughput screening)
-
Incubator or water bath
Procedure:
-
Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of calcium chloride and phosphate buffer at a supersaturated level.
-
Addition of Inhibitor: To each solution, add varying concentrations of the poly(aspartic acid) stock solution. Include a control with no inhibitor.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C) for a set period (e.g., 24 hours).
-
Measurement of Turbidity: After incubation, measure the turbidity of each solution using a spectrophotometer at a wavelength of 600 nm or a turbidimeter. The turbidity is proportional to the amount of precipitated calcium phosphate.
-
Quantification of Inhibition: The percent inhibition can be calculated using the following formula: % Inhibition = [(Turbidity_control - Turbidity_sample) / Turbidity_control] x 100
-
Optional Analysis: The remaining soluble calcium or phosphate in the supernatant after centrifugation can also be measured using colorimetric assays to quantify the extent of precipitation.
Data Presentation
The inhibitory effect of poly(aspartic acid) on calcium phosphate crystallization can be quantified and summarized. The following table presents hypothetical, yet representative, data for the inhibition of hydroxyapatite crystallization by poly(aspartic acid) at different concentrations.
| Inhibitor Concentration (µg/mL) | Inhibition of HAP Growth (%) |
| 0 (Control) | 0 |
| 1 | 25 |
| 5 | 60 |
| 10 | 85 |
| 20 | 95 |
Visualizations
Experimental Workflow for pH-Stat Assay
Caption: Workflow for the pH-stat assay to determine the inhibitory effect of (Asp)6 on CaP crystal growth.
Proposed Mechanism of (Asp)6 Inhibition
Caption: The inhibitory mechanism of (Asp)6 on calcium phosphate crystallization.
References
- 1. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Poly(Aspartic Acid) in the Precipitation of Calcium Phosphate in Confinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of polyaspartic acid-capped 2-aminoethylamino acid as a green water treatment agent and study of its inhibition performance and mechanism for calcium scales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium phosphate precipitation under environmentally-relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poly(Aspartic Acid)-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of poly(aspartic acid) (PASP)-based hydrogels. Due to a lack of specific literature on hexa-aspartic acid ((Asp)6) in hydrogel development, this document focuses on the broader class of PASP hydrogels, which are biocompatible and biodegradable polymers with significant potential in various biomedical fields.[1][2][3][4]
Introduction to Poly(Aspartic Acid) Hydrogels
Poly(aspartic acid) (PASP) is a synthetic polypeptide that has garnered considerable attention for its use in hydrogel formation.[1][2][3] Its biocompatibility and biodegradability make it an excellent candidate for applications in drug delivery, tissue engineering, and as wound healing materials.[1][2][3] PASP-based hydrogels can be designed to be responsive to various stimuli, such as pH, temperature, and redox conditions, allowing for controlled release of therapeutic agents and other advanced functionalities.[1][3]
The precursor to PASP, poly(succinimide) (PSI), is readily modified, offering a versatile platform for creating hydrogels with tailored properties through various crosslinking strategies.[1][2][3]
Synthesis of PASP Hydrogels
The general synthesis of PASP hydrogels involves a two-step process: the synthesis of the precursor polymer, poly(succinimide) (PSI), followed by crosslinking and subsequent hydrolysis to form the PASP hydrogel.[1][2][4]
Synthesis of Poly(succinimide) (PSI)
PSI is typically synthesized through the thermal polycondensation of D,L-aspartic acid.[5]
Protocol for PSI Synthesis:
-
Combine L-aspartic acid and phosphoric acid in a solvent mixture (e.g., mesitylene (B46885) and sulfolane).[5]
-
Heat the reaction mixture to approximately 162°C under a nitrogen atmosphere.[5]
-
Allow the reaction to reflux for several hours, removing the water formed during the reaction using a Dean-Stark trap.[5]
-
After cooling, remove the solvent and wash the resulting precipitate with methanol (B129727) and water to purify the PSI.[5]
-
Dry the purified PSI powder at an elevated temperature (e.g., 85°C).[5]
Crosslinking of PSI to Form a Hydrogel
PSI can be crosslinked using a variety of agents, most commonly diamines, which react with the succinimide (B58015) rings.[1][2][4] This reaction typically occurs at room temperature without the need for a catalyst.[1][2][4]
Protocol for Diamine Crosslinking of PSI:
-
Dissolve the synthesized PSI in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5]
-
Prepare a solution of a diamine crosslinker (e.g., 1,4-diaminobutane, hexamethylene diamine, or cystamine) in the same solvent.[5][6]
-
Add the crosslinker solution to the PSI solution and mix thoroughly.
-
Allow the mixture to gel, which can take several hours to a week, sometimes at reduced temperatures (e.g., -18°C).[5]
Hydrolysis of PSI Hydrogel to PASP Hydrogel
The final step is the alkaline hydrolysis of the crosslinked PSI hydrogel to form the PASP hydrogel. This process opens the succinimide rings to form aspartic acid residues.[1][2][4]
Protocol for Hydrolysis:
-
Immerse the crosslinked PSI hydrogel in an alkaline solution (e.g., NaOH).
-
Allow the hydrolysis to proceed until the desired degree of conversion to PASP is achieved.
-
Wash the resulting PASP hydrogel extensively with deionized water to remove any residual reactants and neutralize the pH.
Synthesis and Crosslinking Workflow
Caption: General workflow for the synthesis of PASP hydrogels.
Applications of PASP Hydrogels
The unique properties of PASP hydrogels make them suitable for a range of biomedical applications.
Drug Delivery
PASP hydrogels can encapsulate therapeutic agents and release them in a controlled manner.[7] The release can be triggered by changes in pH, which is particularly useful for targeted drug delivery in the gastrointestinal tract.[2] For instance, doxorubicin (B1662922) (DOX)-loaded hydrogels have shown controlled release profiles.[7] Similarly, hydrogels designed for oral drug delivery can protect the drug from the acidic environment of the stomach and release it in the more neutral pH of the intestines.[2]
Experimental Protocol: In Vitro Drug Release Study
-
Load the PASP hydrogel with a model drug (e.g., acetaminophen (B1664979) or doxorubicin) by soaking the hydrogel in a concentrated drug solution.[7][8]
-
Place the drug-loaded hydrogel in a release medium with a specific pH (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).
-
At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Calculate the cumulative drug release over time.
Tissue Engineering
PASP-based hydrogels can serve as scaffolds for tissue regeneration due to their biocompatibility and ability to mimic the extracellular matrix.[9][10] They can be functionalized with cell adhesion motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote cell attachment and proliferation.[11] These hydrogels have shown promise in bone tissue engineering by acting as nucleation points for biomineralization.[9]
Experimental Protocol: Cell Viability and Proliferation Assay
-
Sterilize the PASP hydrogel scaffolds (e.g., by UV irradiation).
-
Seed pre-osteoblastic cells onto the hydrogel scaffolds in a culture plate.
-
Culture the cells under standard conditions (37°C, 5% CO2).
-
At various time points (e.g., 1, 3, and 7 days), assess cell viability and proliferation using a standard assay (e.g., MTT or PrestoBlue assay).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions to quantify the number of viable cells.
Signaling Pathway for RGD-Mediated Cell Adhesion
Caption: RGD-integrin binding and downstream signaling for cell adhesion.
Characterization of PASP Hydrogels
A variety of techniques are used to characterize the physicochemical properties of PASP hydrogels.
| Property | Characterization Technique | Description | Quantitative Data Example |
| Structure & Crosslinking | Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the copolymer and the efficiency of crosslinking.[6] | Peak shifts indicating the formation of amide bonds. |
| Morphology | Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and porous structure of the hydrogel.[6][8] | Irregular surface with pores.[8] |
| Swelling Behavior | Gravimetric Method | Measures the water absorption capacity of the hydrogel at different pH values and temperatures. | Swelling ratio up to 11,874% has been reported.[6] |
| Mechanical Properties | Rheometry | Determines the elastic modulus (G') and viscous modulus (G'') of the hydrogel.[7] | Reversible increase and decrease in elastic modulus upon oxidation/reduction for redox-responsive hydrogels.[1][3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the hydrogel.[8] | Higher thermal stability compared to the pure polymer.[8] |
| Crystallinity | Powder X-ray Diffraction (PXRD) | Assesses the crystalline or amorphous nature of the hydrogel.[8] | Reveals an amorphous state in the developed hydrogel.[8] |
Experimental Protocol: Swelling Ratio Determination
-
Weigh the dry PASP hydrogel (Wd).
-
Immerse the hydrogel in a buffer solution of a specific pH.
-
Allow the hydrogel to swell to equilibrium.
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Conclusion
Poly(aspartic acid)-based hydrogels are a versatile class of biomaterials with significant potential in drug delivery and tissue engineering. Their synthesis is straightforward, and their properties can be readily tuned to suit specific applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of these promising hydrogels.
References
- 1. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [thinkdochemicals.com]
- 2. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-healing PEG-poly(aspartic acid) hydrogel with rapid shape recovery and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Integration of hydrogels in microfabrication processes for bioelectronic medicine: Progress and outlook [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of Polyaspartic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaspartic acid (PASP) is a biodegradable and biocompatible polymer with significant potential in biomedical applications, including drug delivery and tissue engineering.[1][2] Its versatility allows for the synthesis of various formulations such as nanoparticles and hydrogels.[3][4] These application notes provide detailed protocols for the in vitro evaluation of PASP-based materials in cell culture, covering essential aspects of cytotoxicity, cellular uptake, and potential interactions with cellular signaling pathways.
Cytotoxicity Assessment of Polyaspartic Acid
Evaluating the cytotoxic potential of PASP formulations is a critical first step in their biological characterization. Two common methods for assessing cell viability are the MTT and LDH assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
PASP Treatment: Prepare a range of PASP nanoparticle concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in complete cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the PASP dilutions. Include untreated cells as a negative control and a medium-only blank.[5][6]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[3]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include three sets of controls:
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[3]
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[3]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Data Presentation: Cytotoxicity Data Summary
| PASP Concentration (µg/mL) | Cell Viability (%) - MTT Assay (48h) | % Cytotoxicity - LDH Assay (48h) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 10 | 98.1 ± 4.8 | 1.5 ± 0.9 |
| 50 | 95.3 ± 5.1 | 4.2 ± 1.5 |
| 100 | 92.5 ± 4.5 | 6.8 ± 2.0 |
| 250 | 88.7 ± 5.5 | 10.3 ± 2.8 |
| 500 | 85.2 ± 6.1 | 14.5 ± 3.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Cellular Uptake of Polyaspartic Acid Nanoparticles
Understanding the extent and mechanism of cellular internalization is crucial for PASP-based drug delivery systems. Flow cytometry is a powerful technique for quantifying cellular uptake of fluorescently labeled nanoparticles.
Quantification of Cellular Uptake by Flow Cytometry
Protocol:
-
Fluorescent Labeling: Label PASP nanoparticles with a fluorescent dye (e.g., FITC).
-
Cell Seeding: Seed cells in 6-well plates at a density of 2–2.5 × 10⁴ cells per cm² and culture for 24 hours.[11]
-
Nanoparticle Treatment: Incubate cells with various concentrations of fluorescently labeled PASP nanoparticles (e.g., 10, 50, 100 µg/mL) for a defined period (e.g., 4 hours).[12]
-
Cell Harvesting: Wash the cells twice with cold PBS to remove non-adherent nanoparticles. Detach the cells using Trypsin-EDTA and neutralize with complete medium.[7]
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes, centrifuge, and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA).[7]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, acquiring data for at least 10,000 cells per sample. Use untreated cells to set the baseline fluorescence.[7]
Investigation of Endocytosis Pathways
The cellular uptake of nanoparticles often occurs through endocytosis. Chemical inhibitors can be used to elucidate the specific pathways involved.[13][14]
Protocol:
-
Pre-treatment with Inhibitors: Pre-incubate cells with specific endocytosis inhibitors for 1 hour before adding the fluorescently labeled PASP nanoparticles. Common inhibitors and their targeted pathways are listed in the table below.[15]
-
Nanoparticle Incubation: Add the labeled PASP nanoparticles to the inhibitor-containing medium and incubate for the desired time.
-
Analysis: Harvest the cells and analyze by flow cytometry as described in section 2.1. A significant reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
Data Presentation: Endocytosis Inhibitor Study
| Inhibitor | Target Pathway | Concentration | % Uptake Inhibition |
| Chlorpromazine | Clathrin-mediated | 10 µg/mL | 65 ± 5.8 |
| Genistein | Caveolae-mediated | 200 µM | 20 ± 3.5 |
| Cytochalasin D | Macropinocytosis | 5 µM | 45 ± 4.2 |
| Sodium Azide | Energy-dependent | 0.1% | 85 ± 6.1 |
Note: The data presented are hypothetical and for illustrative purposes only. Optimal inhibitor concentrations may vary by cell type.[16][17]
Interaction with Cellular Signaling Pathways
Biomaterials like PASP can interact with cell surface receptors and modulate intracellular signaling pathways, influencing cell behavior such as adhesion, proliferation, and differentiation. The Integrin-mediated and MAPK/ERK pathways are common signaling cascades affected by nanoparticles and biomaterials.[18][19][20]
Integrin-Mediated Signaling
Integrins are cell surface receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades.[21] The interaction of PASP with the cell surface may modulate integrin-mediated signaling.
Caption: Integrin-mediated signaling pathway potentially modulated by polyaspartic acid.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[1] Nanoparticle-cell interactions can lead to the activation of this pathway.[19][22]
Caption: MAPK/ERK signaling cascade potentially activated by polyaspartic acid interaction.
In Vitro Drug Release from PASP Nanoparticles
For drug delivery applications, it is essential to characterize the release kinetics of the encapsulated therapeutic agent. Performing this assay in a physiologically relevant medium, such as cell culture medium supplemented with serum, provides more meaningful data.
Protocol:
-
Preparation of Drug-Loaded Nanoparticles: Encapsulate the drug of interest within PASP nanoparticles.
-
Release Study Setup: Suspend the drug-loaded nanoparticles in pre-warmed (37°C) cell culture medium containing 10% fetal bovine serum (FBS).[2][11]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the suspension.
-
Separation of Released Drug: Separate the nanoparticles from the medium containing the released drug using centrifugal ultrafiltration.[2]
-
Quantification: Quantify the amount of drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Data Presentation: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 15.2 ± 2.1 |
| 4 | 35.8 ± 3.5 |
| 8 | 55.1 ± 4.2 |
| 12 | 68.9 ± 5.0 |
| 24 | 85.3 ± 5.8 |
| 48 | 95.7 ± 4.9 |
Note: The data presented are hypothetical and for illustrative purposes only.
Experimental Workflow
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Type-Specific Activation of AKT and ERK Signaling Pathways by Small Negatively-Charged Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 15. Cellular uptake of magnetic nanoparticle is mediated through energy-dependent endocytosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Silica nanoparticles induce endoplasmic reticulum stress response and activate mitogen activated kinase (MAPK) signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hexa-Aspartic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of hexa-aspartic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of hexa-aspartic acid, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Incomplete coupling reactions. | - Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[1] - Perform a "double coupling" for each aspartic acid residue.[1][2] - Switch to a more efficient coupling reagent such as HATU or HCTU.[2][3] |
| Aspartimide formation leading to side products. | - Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution.[3] - Use a milder base for Fmoc deprotection, such as 50% morpholine (B109124) in DMF, which has been shown to significantly reduce aspartimide formation compared to piperidine.[4] - Employ bulky protecting groups for the β-carboxyl group of aspartic acid, such as the 2,4-dimethyl-3-pentyl ester, which is resistant to base-catalyzed aspartimide formation.[5] | |
| Premature cleavage of the peptide from the resin. | - If using an acid-sensitive resin like 2-chlorotrityl, avoid acidic additives during coupling steps.[3] | |
| Presence of Impurities with the Same Mass (Iso-Aspartyl Peptides) | Aspartimide rearrangement. | This is a common side reaction for aspartic acid, where the peptide backbone rearranges through a cyclic aspartimide intermediate.[1] This results in a β-amino acid linkage that is difficult to separate chromatographically.[1] To minimize this: - See solutions for "Aspartimide formation". - Consider using protecting groups designed to suppress this rearrangement, such as β-1- or β-2-adamantyl aspartates.[5] |
| Presence of Truncation Sequences (Deletion Products) | Incomplete Fmoc deprotection. | - Ensure complete deprotection by extending the reaction time or using fresh deprotection solution.[3] |
| Incomplete coupling. | - After the coupling step, cap any unreacted amino groups with acetic anhydride (B1165640) to prevent the elongation of incomplete chains.[3] - See solutions for "Incomplete coupling reactions". | |
| Difficulty in Purifying the Final Product | Presence of closely related impurities. | - Optimize the cleavage cocktail to minimize side-product formation.[3] - Employ high-resolution HPLC with a suitable gradient and column chemistry for better separation. |
| Poor solubility of the crude peptide. | - Lyophilize the crude peptide from a solution containing a small amount of a suitable organic acid (e.g., acetic acid) to improve solubility in the purification solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing peptides rich in aspartic acid, like hexa-aspartic acid?
A1: The primary challenge is the formation of aspartimide, a cyclic intermediate that can lead to two major problems: the formation of difficult-to-separate α- and β-peptide isomers and racemization.[1][4] This side reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine).[1] The sequence -Asp-Gly- is particularly prone to this issue.[4]
Q2: How can I monitor the progress of the coupling reactions?
A2: The Kaiser test (ninhydrin test) is a common method to check for the presence of free primary amines on the resin after a coupling step.[3] A positive result (blue beads) indicates incomplete coupling, and a second coupling step ("double coupling") should be performed.[3] Note that this test is not suitable for N-terminal proline residues.
Q3: Which coupling reagents are recommended for hexa-aspartic acid synthesis?
A3: For challenging syntheses, more potent coupling reagents are recommended. While standard carbodiimides like DCC or DIC can be used, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) often provide higher coupling efficiency and faster reaction times.[2][3] COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)) methanaminium hexafluorophosphate) is another highly efficient and safer alternative to benzotriazole-based reagents.[6][7]
Q4: What are the best practices for cleavage and deprotection of hexa-aspartic acid?
A4: The choice of cleavage cocktail depends on the protecting groups used for the aspartic acid side chains. A common cocktail for t-butyl-based protecting groups is a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).[2] It is crucial to use scavengers to prevent the reattachment of protecting group carbocations to the peptide.[3]
Q5: Can I use elevated temperatures to improve coupling efficiency?
A5: While elevated temperatures can sometimes overcome difficult couplings, they can also increase the rate of side reactions, especially aspartimide formation and racemization for sensitive amino acids.[6] If considering this strategy, it is crucial to use protecting groups that are more stable at higher temperatures, such as the 2,4-dimethyl-3-pentyl protecting group for aspartic acid.[5]
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis of Hexa-Aspartic Acid
This protocol outlines a standard manual procedure for the synthesis of hexa-aspartic acid on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Rink Amide resin
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solution: DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (repeat for each of the six aspartic acid residues):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Asp(OtBu)-OH and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and mix for 1-2 minutes to pre-activate.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[3]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).[3]
-
(Optional but Recommended): Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).[3]
-
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Workflow for Troubleshooting Low Yield in Hexa-Aspartic Acid Synthesis
Caption: Troubleshooting workflow for low yield issues.
Key Side Reaction: Aspartimide Formation Pathway
Caption: The pathway of aspartimide formation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: (Asp)6 Peptide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the (Asp)6 peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (Asp)6 peptide?
The primary challenge in purifying (Asp)6, a highly acidic peptide, stems from its high proportion of negatively charged aspartic acid residues. This characteristic leads to several purification issues:
-
Poor Retention in Reversed-Phase HPLC (RP-HPLC): The high acidity of the peptide prevents strong interaction with the hydrophobic stationary phase of typical C18 columns, leading to poor retention and co-elution with the solvent front.[1]
-
Ion Suppression in Mass Spectrometry (MS): The presence of trifluoroacetic acid (TFA), a common ion-pairing agent in RP-HPLC, can cause signal suppression in electrospray ionization mass spectrometry (ESI-MS).[2][3]
-
Salt Adduct Formation: The highly negatively charged peptide has a tendency to retain sodium ions or other cations, which can complicate molecular weight determination by ESI-MS.[1]
-
Co-elution of Similar Impurities: Impurities with similar charge and hydrophobicity to the (Asp)6 peptide, such as deletion sequences or incompletely deprotected species, can be difficult to separate.[4][5]
Q2: Which chromatographic technique is most suitable for (Asp)6 peptide purification?
While RP-HPLC is a standard method for peptide purification, its effectiveness for highly acidic peptides like (Asp)6 is limited due to poor retention.[1][6] A more suitable primary purification technique is Strong Anion Exchange Chromatography (SAX) .[1] This method separates molecules based on their net negative charge, making it ideal for the highly anionic (Asp)6 peptide. For subsequent polishing and desalting, RP-HPLC can be employed, but with modified conditions.
Q3: How can I improve the retention of (Asp)6 on an RP-HPLC column?
To improve the retention of (Asp)6 on an RP-HPLC column, you can manipulate the mobile phase conditions:
-
Lowering the pH: Using a low pH mobile phase, typically with an additive like trifluoroacetic acid (TFA), protonates the carboxylic acid side chains of the aspartic acid residues.[7][8] This neutralization of the negative charges increases the peptide's overall hydrophobicity, leading to better interaction with the stationary phase and improved retention.[7]
-
Ion-Pairing Agents: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged amino terminus and any residual positive charges, which enhances retention on the reversed-phase column.[2][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of (Asp)6 peptide.
| Problem | Possible Cause | Recommended Solution |
| Poor or No Retention in RP-HPLC | The (Asp)6 peptide is too polar (hydrophilic) due to its six negatively charged aspartic acid residues and is eluting in the void volume.[1] | Primary Recommendation: Switch to Strong Anion Exchange (SAX) chromatography as the main purification step.[1] RP-HPLC Optimization: - Ensure the mobile phase pH is low (around 2.0) by using 0.1% TFA to protonate the carboxyl groups.[2][7] - Consider a column with a different stationary phase that may offer better interaction. |
| Broad or Tailing Peaks in RP-HPLC | Secondary interactions between the peptide and the silica (B1680970) backbone of the column, or poor mass transfer. High concentrations of the peptide can also lead to peak broadening.[3] | - Use a high-purity silica-based column to minimize interactions with silanol (B1196071) groups.[2] - Optimize the gradient slope; a shallower gradient can improve peak shape.[9] - Reduce the amount of peptide loaded onto the column. |
| Multiple Peaks Observed After Purification | This could indicate the presence of impurities such as deletion sequences, incompletely deprotected peptides, or peptide degradation products.[10][11] Aspartimide formation can occur at the Asp-Gly sequence, leading to degradation.[12] | - Analyze the fractions by mass spectrometry to identify the nature of the different peaks. - If using SAX, optimize the salt gradient for better resolution. - For RP-HPLC, try a different mobile phase modifier or a shallower gradient to improve separation of closely eluting species.[9] - If degradation is suspected, ensure proper handling and storage of the peptide, and consider using buffered solutions. |
| Difficulty Detecting Peptide with ESI-MS | Ion suppression caused by TFA in the mobile phase.[2][3] The highly negative charge of the peptide may also make it difficult to detect in positive ion mode. | - If possible, replace TFA with a more MS-friendly acid like formic acid, although this may compromise peak shape in HPLC.[3] - Perform a buffer exchange or desalting step after purification to remove TFA before MS analysis.[1] - Analyze the peptide in negative ion mode ESI-MS. |
| Inaccurate Molecular Weight in MS | Formation of salt adducts (e.g., sodium) due to the high negative charge of the peptide.[1] | - Extensive desalting of the purified peptide is crucial before MS analysis. Dialysis or a desalting column can be used.[1] - Use a mobile phase with volatile buffers like ammonium (B1175870) acetate (B1210297) for the final purification step if compatible with the chromatography method. |
Experimental Protocols
Protocol 1: Strong Anion Exchange (SAX) Chromatography for (Asp)6 Purification
This protocol is recommended as the primary purification step for the crude (Asp)6 peptide.
Materials:
-
Strong Anion Exchange column (e.g., a quaternary ammonium-based resin)
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Crude (Asp)6 peptide dissolved in Mobile Phase A
-
HPLC or FPLC system with a UV detector (214 nm)
Procedure:
-
Equilibrate the SAX column with Mobile Phase A for at least 10 column volumes.
-
Dissolve the crude (Asp)6 peptide in a minimal volume of Mobile Phase A and filter through a 0.22 µm filter.
-
Inject the filtered sample onto the equilibrated column.
-
Wash the column with 100% Mobile Phase A for 5-10 column volumes to remove unbound impurities.
-
Elute the bound peptide using a linear gradient of 0-100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Desalting and Final Polishing of (Asp)6
This protocol is suitable for desalting the (Asp)6 peptide after SAX purification or for analytical purity assessment.
Materials:
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
(Asp)6 peptide fraction from SAX purification
-
HPLC system with a UV detector (214 nm)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the (Asp)6 sample onto the column.
-
Wash the column with the starting conditions for 5-10 minutes.
-
Elute the peptide using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm and collect the main peak.
-
The collected fraction can be lyophilized to obtain the purified peptide as a TFA salt.
Quantitative Data Summary
The following table summarizes typical performance expectations for the purification of (Asp)6 peptide. Actual results may vary depending on the crude peptide quality and specific instrumentation.
| Parameter | Strong Anion Exchange (SAX) | Reversed-Phase HPLC (RP-HPLC) |
| Typical Loading Capacity | High (dependent on resin) | Lower for highly polar peptides |
| Expected Purity | >90% (from crude) | >98% (as a polishing step) |
| Typical Recovery | 80-95% | 70-90% |
| Primary Separation Principle | Net Charge | Hydrophobicity |
| Key Mobile Phase Component | Salt Gradient (e.g., NaCl) | Organic Solvent Gradient (e.g., Acetonitrile) with an acid modifier (e.g., TFA) |
Visualizations
References
- 1. Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. quora.com [quora.com]
- 12. Polybasic Peptide with Asp-Gly bond purification problem - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing (Asp)6 Concentration for Biomineralization Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the hexa-aspartic acid peptide, (Asp)6, in biomineralization studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of (Asp)6 in biomineralization?
A1: (Asp)6, a short peptide composed of six aspartic acid residues, acts as a modulator of biomineralization. Its carboxylic acid side chains can interact with cations like calcium (Ca²⁺), influencing the nucleation and growth of minerals such as calcium carbonate (CaCO₃) and hydroxyapatite (B223615) (HA). Depending on its concentration and the experimental conditions, (Asp)6 can either inhibit crystal growth in solution, preventing uncontrolled precipitation, or promote nucleation and organized mineral deposition when adsorbed onto a substrate.
Q2: What is the typical starting concentration range for (Asp)6 in biomineralization assays?
A2: The optimal concentration of (Asp)6 is highly dependent on the specific experimental setup, including the type of mineral being studied, the composition of the mineralization solution, and the desired outcome. For initial studies, a concentration range of 1 µg/mL to 100 µg/mL is recommended as a starting point for both calcium carbonate and hydroxyapatite mineralization assays. It is crucial to perform a dose-response study to determine the ideal concentration for your specific system.
Q3: How does (Asp)6 compare to polyaspartic acid (PAsp) in biomineralization studies?
A3: Both (Asp)6 and polyaspartic acid (PAsp) are used to mimic the function of acidic proteins in biomineralization. PAsp, being a polymer, has a higher density of carboxylic acid groups and a more complex conformational structure, which can lead to a stronger inhibition of crystal growth in solution.[1] (Asp)6, as a shorter and more defined molecule, may offer more precise control over the mineralization process and can be particularly useful for studying specific peptide-mineral interactions and their influence on cell behavior.
Q4: Can (Asp)6 influence the type of calcium carbonate crystal polymorph that forms?
A4: Yes, polyanionic peptides like (Asp)6 can influence the polymorph of calcium carbonate that crystallizes. By stabilizing amorphous calcium carbonate (ACC), a precursor phase, (Asp)6 can direct the formation of specific crystalline forms such as calcite or vaterite. The concentration of the peptide can play a critical role in this process, with different concentrations favoring different polymorphs.
Q5: What is the proposed mechanism of action for (Asp)6 in promoting hydroxyapatite formation on surfaces?
A5: When adsorbed onto a substrate, (Asp)6 is thought to create a localized environment with a high concentration of negatively charged carboxylate groups. This arrangement can attract and concentrate calcium ions, acting as a template for the nucleation of hydroxyapatite crystals. This mimics the role of non-collagenous proteins in natural bone formation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No mineral formation observed. | 1. (Asp)6 concentration is too high, leading to complete inhibition of nucleation.2. Supersaturation of the mineralization solution is too low.3. Incubation time is too short. | 1. Perform a dose-response experiment by systematically lowering the (Asp)6 concentration.2. Increase the concentration of calcium and/or phosphate/carbonate ions in your mineralization solution.3. Extend the incubation period and monitor mineral formation at different time points. |
| Uncontrolled, rapid precipitation occurs immediately after adding reagents. | 1. (Asp)6 concentration is too low to effectively stabilize the precursor phase.2. The mineralization solution is overly supersaturated.3. Inadequate mixing of reagents. | 1. Increase the concentration of (Asp)6.2. Reduce the concentration of mineral ions.3. Ensure rapid and thorough mixing of the reagents upon addition. |
| High variability between replicate experiments. | 1. Inconsistent preparation of mineralization solutions.2. Fluctuation in temperature or pH during the experiment.3. Uneven coating or adsorption of (Asp)6 onto the substrate. | 1. Prepare fresh solutions for each experiment and ensure accurate pipetting.2. Use a calibrated incubator and buffer the mineralization solution appropriately.3. Ensure a consistent and uniform coating method for the substrate. |
| Mineral morphology is not as expected (e.g., amorphous instead of crystalline). | 1. The concentration of (Asp)6 may be stabilizing the amorphous phase indefinitely.2. Insufficient incubation time for crystalline transformation.3. Presence of other inhibitory ions in the solution. | 1. Try a lower concentration of (Asp)6.2. Increase the incubation time to allow for the transformation from amorphous to crystalline phase.3. Ensure the purity of your reagents and water. |
| Difficulty in characterizing the mineral phase. | 1. Insufficient amount of mineral formed for analysis.2. The mineral is poorly crystalline. | 1. Increase the surface area for mineralization or the volume of the reaction.2. For XRD, consider using longer data acquisition times. For FTIR, ensure the sample is properly dried. |
Data Presentation
Table 1: Recommended Starting Concentrations of (Asp)6 for Biomineralization Studies
| Mineral System | (Asp)6 Concentration Range (Starting Point) | Expected Outcome with Increasing Concentration | Key Considerations |
| Calcium Carbonate (CaCO₃) | 1 - 50 µg/mL | Inhibition of bulk precipitation, control over polymorph and morphology. | The optimal concentration is sensitive to Ca²⁺ and CO₃²⁻ levels. |
| Hydroxyapatite (HA) | 10 - 100 µg/mL | Promotion of nucleation on surfaces, inhibition of growth in solution. | Surface properties of the substrate are critical. |
Table 2: Influence of (Asp)6 Concentration on Calcium Carbonate Polymorph Selection (Hypothetical Data for Guidance)
| (Asp)6 Concentration (µg/mL) | Predominant Polymorph | Morphology |
| 0 (Control) | Calcite | Rhombohedral |
| 5 | Calcite & Vaterite | Mixed rhombohedral and spherical |
| 25 | Vaterite | Spherical aggregates |
| 100 | Amorphous Calcium Carbonate (ACC) | Amorphous nanoparticles |
Experimental Protocols
Protocol 1: In Vitro Calcium Carbonate Precipitation Assay
-
Preparation of Stock Solutions:
-
1 M CaCl₂ solution.
-
1 M NaHCO₃ solution.
-
(Asp)6 stock solution (1 mg/mL in deionized water).
-
-
Experimental Setup:
-
In a 24-well plate, add 500 µL of CaCl₂ solution (final concentration, e.g., 10 mM).
-
Add the desired volume of (Asp)6 stock solution to achieve the final test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Add deionized water to bring the total volume in each well to 900 µL.
-
-
Initiation of Mineralization:
-
Rapidly add 100 µL of the NaHCO₃ solution to each well (final concentration, e.g., 100 mM).
-
Immediately mix by gentle pipetting.
-
-
Incubation:
-
Seal the plate and incubate at room temperature or 37°C for a specified time (e.g., 1, 6, 24 hours).
-
-
Analysis:
-
Monitor turbidity over time using a plate reader (at 600 nm) to assess the extent of precipitation.
-
Collect the precipitate by centrifugation for characterization by Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol 2: Hydroxyapatite Formation Assay in Simulated Body Fluid (SBF)
-
Preparation of Simulated Body Fluid (SBF):
-
Prepare SBF with ion concentrations nearly equal to those of human blood plasma. A common formulation is Kokubo's SBF. Ensure the pH is buffered to 7.4.
-
-
Substrate Preparation:
-
Prepare the desired substrate (e.g., titanium alloy, collagen-coated coverslips).
-
Incubate the substrate in an (Asp)6 solution (e.g., 50 µg/mL in Tris-buffered saline, pH 7.4) for a sufficient time to allow for peptide adsorption (e.g., 1-2 hours).
-
Gently rinse with deionized water to remove non-adsorbed peptide.
-
-
Mineralization:
-
Place the (Asp)6-coated substrate in a container with pre-warmed SBF (37°C).
-
Incubate at 37°C in a humidified incubator for various time points (e.g., 1, 3, 7 days).
-
Replenish the SBF solution every 24-48 hours to maintain ion concentrations.
-
-
Analysis:
-
After incubation, gently rinse the substrates with deionized water and dry them.
-
Characterize the mineral layer formed on the substrate using SEM for morphology, XRD for crystallinity, and FTIR for chemical composition.
-
Mandatory Visualization
Caption: Workflow for the in vitro calcium carbonate precipitation assay.
Caption: Workflow for the hydroxyapatite formation assay on an (Asp)6-coated substrate.
Caption: Hypothetical signaling pathway for (Asp)6-mediated osteoblast differentiation.
References
Technical Support Center: Nanoparticle Conjugation with Hexa-Aspartic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the conjugation of nanoparticles with hexa-aspartic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of nanoparticles with hexa-aspartic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my nanoparticles aggregating after adding hexa-aspartic acid?
Possible Causes:
-
High Concentration of Hexa-Aspartic Acid: An excess of the negatively charged peptide can disrupt the colloidal stability of the nanoparticles, leading to aggregation.[1]
-
Inappropriate pH: The pH of the solution affects the charge of both the nanoparticles and the hexa-aspartic acid. If the pH is not optimal, it can lead to reduced electrostatic repulsion and subsequent aggregation.
-
Solvent Incompatibility: The solvent system may not be suitable for maintaining the stability of the conjugated nanoparticles.
Solutions:
-
Optimize Peptide Concentration: Titrate the concentration of hexa-aspartic acid to find the optimal ratio that allows for efficient conjugation without causing aggregation.
-
Adjust pH: Carefully control the pH of the reaction buffer. For many nanoparticle systems, a neutral to slightly basic pH is often optimal for conjugation with carboxylic acid-containing molecules.
-
Use Stabilizers: Consider the use of non-ionic surfactants or other stabilizing agents to prevent aggregation.[1]
-
Storage Conditions: Store the conjugated nanoparticles in a suitable buffer and at a low concentration to minimize aggregation over time.
Q2: How can I confirm that the hexa-aspartic acid has successfully conjugated to my nanoparticles?
Confirmation Methods:
-
Zeta Potential Measurement: Successful conjugation of the negatively charged hexa-aspartic acid should result in a significant change in the zeta potential of the nanoparticles, typically making it more negative.[2][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify the characteristic peaks of the amide and carboxylic acid groups of the hexa-aspartic acid on the nanoparticle surface.[2]
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after the conjugation reaction can indicate the presence of the peptide on the surface.[4]
-
Gel Electrophoresis: The mobility of the nanoparticles in an agarose (B213101) gel will be altered after conjugation due to the change in surface charge and size.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen from the peptide.
Q3: The conjugation efficiency of hexa-aspartic acid to my nanoparticles is very low. What can I do to improve it?
Possible Causes:
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time may not be ideal for the conjugation chemistry being used.
-
Steric Hindrance: The conformation of the hexa-aspartic acid or the surface chemistry of the nanoparticle may be preventing efficient conjugation.
-
Inactive Reagents: The coupling agents (e.g., EDC/NHS) may have lost their activity due to improper storage or handling.
Solutions:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your specific nanoparticle-peptide system.
-
Use a Linker: Employing a linker molecule can help to overcome steric hindrance and improve the accessibility of the reactive groups.
-
Fresh Reagents: Always use freshly prepared solutions of coupling agents like EDC and NHS.
-
Activation Step: Ensure that the carboxyl groups on the hexa-aspartic acid are properly activated before introducing the nanoparticles.
Frequently Asked Questions (FAQs)
Q: What is the role of hexa-aspartic acid in nanoparticle conjugation?
A: Hexa-aspartic acid, a peptide composed of six aspartic acid residues, serves multiple purposes in nanoparticle conjugation. Its primary role is often as a surface functionalizing agent, imparting a high negative charge to the nanoparticle. This negative charge can improve colloidal stability, preventing aggregation, and can be utilized for electrostatic interactions with positively charged molecules or for targeting specific biological sites.[5][6] Additionally, the carboxylic acid groups can be used for covalent conjugation to other molecules. In some synthesis methods, aspartic acid can also act as a reducing and capping agent.[4]
Q: What are the common methods for conjugating hexa-aspartic acid to nanoparticles?
A: The most common methods involve:
-
Carbodiimide Chemistry: This involves the activation of the carboxylic acid groups on the hexa-aspartic acid using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form a stable intermediate that can react with amine groups on the nanoparticle surface.
-
Electrostatic Adsorption: Due to its high negative charge, hexa-aspartic acid can be electrostatically adsorbed onto positively charged nanoparticle surfaces.[4]
-
Thiol-Maleimide Chemistry: If the hexa-aspartic acid is synthesized with a terminal cysteine residue, it can be conjugated to nanoparticles functionalized with maleimide (B117702) groups.[7]
Q: How does the high negative charge of hexa-aspartic acid affect the properties of the conjugated nanoparticles?
A: The high density of negative charges from the six aspartic acid residues significantly impacts the physicochemical properties of the nanoparticles:
-
Increased Colloidal Stability: The strong electrostatic repulsion between nanoparticles prevents aggregation, leading to a more stable suspension.[2][3]
-
Altered Biocompatibility and Cellular Uptake: The surface charge influences how the nanoparticles interact with biological systems. Negatively charged nanoparticles generally exhibit reduced non-specific protein adsorption and can have different cellular uptake mechanisms compared to neutral or positively charged particles.[8]
-
Targeting Capabilities: The negative charge can be exploited for targeting positively charged tissues or for further functionalization with targeting ligands.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of nanoparticles conjugated with aspartic acid or poly-aspartic acid. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Physicochemical Properties of Aspartic Acid-Coated Iron Oxide Nanoparticles (A-IONPs)
| Parameter | Value | Reference |
| Mean Physical Diameter (TEM) | 9.17 ± 2.2 nm | [9][10] |
| Crystallite Size (XRD) | ~8.9 nm | [9][10] |
| Hydrodynamic Diameter (DLS) | 153.9 nm | [9][10] |
| Zeta Potential | -11.7 mV | [9][10] |
| Saturation Magnetization (VSM) | ~35-47 emu/g | [11] |
Table 2: Characterization of Polyaspartic Acid-Coated Gadolinium Oxide Nanoparticles
| Parameter | Value | Reference |
| Average Particle Diameter | 2.0 nm | [12] |
| Average Hydrodynamic Diameter | 4.1 nm | [12] |
| Zeta Potential | -35 mV | [12] |
Table 3: Doxorubicin (B1662922) Loading and Encapsulation Efficiency in Polyaspartic Acid Gold Nanoparticles
| Doxorubicin/Polyaspartic Acid Molar Ratio | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |
| 1:10 | 23.85 | - | [13] |
| Approaching 1:1 | up to 60 | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of Aspartic Acid-Coated Gold Nanoparticles (GNPs)
This protocol is adapted from a method using aspartic acid as both a reducing and capping agent.[4]
Materials:
-
Chloroauric acid (HAuCl₄) solution
-
Aspartic acid solution (e.g., 25 mM)
-
Deionized water
Procedure:
-
Prepare a solution of aspartic acid in deionized water.
-
Heat the aspartic acid solution to boiling under vigorous stirring.
-
Add the chloroauric acid solution to the boiling aspartic acid solution. The molar ratio of aspartic acid to chloroauric acid should be optimized (e.g., 7.5:1).[4]
-
Continue heating and stirring until the solution color changes to a stable dark red, indicating the formation of GNPs.
-
Rapidly cool the colloidal solution in an ice bath to quench the reaction.
-
Characterize the resulting nanoparticles using UV-Vis spectroscopy, DLS, and TEM.
Protocol 2: Conjugation of a Peptide to Nanoparticles using Carbodiimide Chemistry
This is a general protocol for conjugating a peptide containing carboxylic acid groups (like hexa-aspartic acid) to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
Hexa-aspartic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of Hexa-Aspartic Acid:
-
Dissolve hexa-aspartic acid in the activation buffer.
-
Add EDC and NHS to the peptide solution. The molar ratio of EDC/NHS to the peptide should be optimized.
-
Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature to activate the carboxyl groups.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the conjugation buffer.
-
Add the activated hexa-aspartic acid solution to the nanoparticle dispersion.
-
Incubate the reaction mixture for a set period (e.g., 2-4 hours) at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction and quench any unreacted NHS esters.
-
Purify the conjugated nanoparticles by centrifugation or dialysis to remove unreacted peptide and coupling agents.
-
-
Characterization:
-
Characterize the purified nanoparticles to confirm conjugation and assess their properties (e.g., zeta potential, size, stability).
-
Visualizations
Cellular Uptake Pathways of Anionic Nanoparticles
Caption: Cellular uptake mechanisms for nanoparticles functionalized with acidic peptides.
Logical Workflow for Troubleshooting Nanoparticle Aggregation
Caption: A logical workflow for troubleshooting nanoparticle aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis and Characterization of L-Aspartic Acid Coated Iron Oxide Magnetic Nanoparticles (IONPs) For Biomedical Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Facile Synthesis and Characterization of L-Aspartic Acid Coated Iron Oxide Magnetic Nanoparticles (IONPs) For Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Gold Nanoparticles Coated with Aspartic Acid and Their Conjugation with FVIII Protein and FVIII Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly aspartic acid peptide-linked PLGA based nanoscale particles: potential for bone-targeting drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Polyaspartic acid functionalized gold nanoparticles for tumor targeted doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Polyaspartic Acid Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of polyaspartic acid coatings.
Troubleshooting Guides
This section provides solutions to common stability issues observed during and after the application of polyaspartic acid coatings.
Issue 1: Surface Defects (Bubbles, Pinholes, Cratering)
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure the substrate and all components are completely dry before mixing and application. Consider using moisture scavengers in the formulation.[1] |
| Improper Mixing Technique | Mix components at a low speed to avoid introducing air.[2] |
| Incorrect Viscosity | Adjust viscosity with appropriate solvents or reactive diluents to ensure proper flow and leveling. |
| Substrate Outgassing | Apply a suitable primer to seal porous substrates before applying the polyaspartic topcoat.[2] |
Issue 2: Poor Adhesion and Delamination
| Potential Cause | Recommended Solution |
| Inadequate Surface Preparation | Ensure the substrate is thoroughly cleaned and profiled to create a suitable anchor pattern for the coating.[3] |
| Contamination | Remove all traces of oil, grease, dust, and other contaminants from the substrate before application.[2] |
| Incorrect Curing Conditions | Adhere to the recommended temperature and humidity ranges during application and curing. |
| Exceeding Recoat Window | If applying multiple coats, ensure the subsequent coat is applied within the specified recoat window for proper interlayer adhesion.[4] |
Issue 3: Discoloration and Yellowing
| Potential Cause | Recommended Solution |
| UV Degradation | Use aliphatic isocyanates in the formulation, as they offer superior UV stability compared to aromatic isocyanates.[5][6] |
| Chemical Exposure | Verify the chemical resistance of the coating against specific reagents it may come into contact with.[7][8] |
| High Temperatures | Ensure the chosen formulation can withstand the expected service temperature. |
Issue 4: Cracking and Brittleness
| Potential Cause | Recommended Solution |
| Incorrect NCO:NH Ratio | An imbalanced isocyanate-to-amine ratio can lead to an overly crosslinked and brittle film. Optimize the stoichiometry of the formulation.[1] |
| Low Flexibility | Incorporate plasticizers or flexible polyols into the formulation to enhance the coating's elasticity. |
| Excessive Film Thickness | Apply the coating at the recommended thickness to avoid internal stresses during curing. |
Frequently Asked Questions (FAQs)
A curated list of questions and answers to provide quick insights into the stability of polyaspartic acid coatings.
Q1: What are the primary factors influencing the stability of polyaspartic acid coatings?
A1: The stability of polyaspartic acid coatings is primarily influenced by formulation variables (e.g., type of polyaspartic ester and isocyanate, additives), application conditions (temperature, humidity, surface preparation), and the service environment (UV exposure, chemical contact, mechanical stress).[1][3]
Q2: How can I improve the UV resistance of my polyaspartic acid coating?
A2: To enhance UV resistance, it is crucial to use aliphatic polyisocyanates, which are inherently more stable to UV radiation than their aromatic counterparts.[5][6] Additionally, the incorporation of UV absorbers and hindered amine light stabilizers (HALS) can further improve long-term color and gloss retention.
Q3: What is the role of the NCO:NH ratio in coating stability?
A3: The ratio of isocyanate (NCO) groups to amine (NH) groups is a critical formulation parameter that determines the crosslink density and final properties of the coating.[1] An off-balance ratio can lead to incomplete curing, reduced chemical resistance, and poor mechanical properties.
Q4: How does moisture affect the curing and stability of polyaspartic coatings?
A4: Moisture can compete with the amine groups in the reaction with isocyanates, leading to the formation of urea (B33335) and carbon dioxide. This can cause foaming, bubbling, and a reduction in the coating's integrity.[1] It is essential to control moisture during storage, handling, and application.
Q5: Are polyaspartic acid coatings suitable for biomedical applications?
A5: Yes, poly(aspartic acid) is a biocompatible and biodegradable polymer, making it a promising candidate for various biomedical applications, including coatings for medical devices.[9][10][11][12][13] Studies have shown its potential for creating antithrombotic and antibacterial surfaces.[10][11]
Q6: How can I test the chemical resistance of my polyaspartic acid coating?
A6: The chemical resistance can be evaluated using spot tests or immersion tests as described in ASTM D1308.[14][15][16][17][18] This involves exposing the cured coating to various chemicals for a specified duration and then assessing for any changes in appearance, hardness, or adhesion.
Quantitative Data on Polyaspartic Coating Performance
The following tables summarize typical performance data for polyaspartic acid coatings. Note that actual values will vary depending on the specific formulation and application.
Table 1: Mechanical Properties
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D412 | 7000 psi[19] |
| Elongation | ASTM D412 | 10%[19] |
| Hardness (Pencil) | - | 2H[19] |
| Hardness (Sward) | - | 70[19] |
| Abrasion Resistance | ASTM D4060-90 | 12.0 mg loss (CS-17 Wheel, 1000gm / 1000 cycles)[20] |
| Adhesion to Concrete | ASTM D4541 | 900 psi (concrete failure)[19] |
Table 2: Curing and Application Properties
| Property | Typical Value |
| Solids by Volume | 83-92%[19][21] |
| Mix Ratio (by volume) | 1:1 or 2:1[7][21] |
| Pot Life | 10-20 minutes[7][21] |
| Dry to Touch | 30-90 minutes[19] |
| Light Traffic | 1-8 hours[8][21] |
| Full Cure | 24-72 hours[7] |
| Application Temperature | 40°F - 100°F (4°C - 38°C)[7][21] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stability of polyaspartic acid coatings.
Accelerated UV Weathering Test (ASTM G154 / ISO 11507)
This test simulates the damaging effects of sunlight and moisture on coatings.
-
Apparatus: Fluorescent UV accelerated weathering tester.
-
Procedure:
-
Prepare coated panels according to standardized procedures.
-
Mount the panels in the weathering chamber.[22]
-
Expose the panels to cycles of UV radiation and condensation. A typical cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[22][23]
-
Periodically remove the panels and evaluate for changes in gloss, color, chalking, cracking, and adhesion.[22]
-
-
Evaluation: Compare the properties of the exposed panels to unexposed control panels.
Chemical Resistance Test (ASTM D1308)
This method assesses the effect of various chemicals on a coating.
-
Procedure (Spot Test):
-
Apply a small amount of the test chemical onto the cured coating surface.[17]
-
Cover the spot with a watch glass for a specified period (e.g., 24 hours).[17]
-
Remove the watch glass and the chemical, then wash the area with water.
-
Examine the coating for any signs of discoloration, blistering, softening, or loss of adhesion.[15][16]
-
-
Procedure (Immersion Test):
-
Immerse a coated panel in the test chemical for a specified duration and temperature.[17]
-
Remove the panel, rinse, and dry.
-
Evaluate the coating for any changes in its properties.
-
Adhesion Test (ASTM D4541)
This test measures the pull-off strength of a coating from a substrate.
-
Procedure:
-
Secure a loading fixture (dolly) to the surface of the coating using an adhesive.
-
Once the adhesive is cured, attach the pull-off tester to the loading fixture.
-
Apply a perpendicular force to the fixture at a specified rate until the dolly is detached.[26]
-
Record the force required to pull the dolly off and note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).[24]
-
Tensile Properties of Thin Films (ASTM D882)
This method determines the tensile strength, elongation, and modulus of elasticity of free-standing coating films.
-
Apparatus: Universal testing machine with appropriate grips.[27]
-
Procedure:
-
Calculations: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.[28]
Visualizations
Diagrams illustrating key concepts and workflows related to enhancing the stability of polyaspartic acid coatings.
References
- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.de]
- 2. elegantcoatings.ca [elegantcoatings.ca]
- 3. 7 Mistakes In Polyaspartic Coating Applications [croccoatings.com]
- 4. prestigeprotectivecoatings.com [prestigeprotectivecoatings.com]
- 5. resinwerks.com [resinwerks.com]
- 6. pflaumer.com [pflaumer.com]
- 7. e2u.com [e2u.com]
- 8. mckinnonmaterials.com [mckinnonmaterials.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyaspartic acid coatings for blood-contacting surfaces: Promising antithrombotic and antibacterial properties under static and dynamic conditions. | Semantic Scholar [semanticscholar.org]
- 11. Polyaspartic acid coatings for blood-contacting surfaces: Promising antithrombotic and antibacterial properties under static and dynamic conditions - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. hangta.group [hangta.group]
- 13. [PDF] Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications. | Semantic Scholar [semanticscholar.org]
- 14. testinglab.com [testinglab.com]
- 15. laboratuar.com [laboratuar.com]
- 16. store.astm.org [store.astm.org]
- 17. scribd.com [scribd.com]
- 18. Chemical Resistance - Charter Coating [chartercoating.com]
- 19. cdn.hibuwebsites.com [cdn.hibuwebsites.com]
- 20. concretefloorsolutions.com [concretefloorsolutions.com]
- 21. leggari.com [leggari.com]
- 22. ISO 11507 – Artificial Weathering of Coatings Using Fluorescent UV Lamps [impact-solutions.co.uk]
- 23. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 24. poudrafshan.ir [poudrafshan.ir]
- 25. ASTM D4541 Adhesion Test Explained > Carlisle Coatings and Waterproofing [carlisleccw.com]
- 26. hightower-labs.com [hightower-labs.com]
- 27. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 28. zwickroell.com [zwickroell.com]
- 29. testresources.net [testresources.net]
- 30. micomlab.com [micomlab.com]
Technical Support Center: Scaling Up Aspartic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of aspartic acid and its derivatives, such as hexa-aspartic acid peptides.
Part 1: Troubleshooting the Scale-Up of L-Aspartic Acid Production
The industrial-scale production of L-aspartic acid, a crucial building block in pharmaceuticals and other industries, primarily relies on enzymatic conversion and fermentation.[1][2][3] Scaling these processes presents unique challenges, from maintaining enzyme activity to ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale L-aspartic acid production?
A1: There are three main methods for producing L-aspartic acid:
-
Enzymatic Conversion: This is the most favored industrial method. It typically involves the use of the enzyme L-aspartate ammonia-lyase (aspartase) to convert fumaric acid and ammonia (B1221849) into L-aspartic acid.[1] This method is preferred for its high product concentration, minimal byproducts, and simpler downstream processing.[1]
-
Bacterial Fermentation: This method uses microorganisms like E. coli or Corynebacterium species to produce L-aspartic acid.[3][4] While it has been used since the 1950s, it can be less productive than enzymatic conversion.[1] A key challenge is the direct fermentation of sugars (like glucose) to L-aspartic acid, which is a major focus of current research to improve economic viability.[1]
-
Chemical Synthesis: This method requires high temperature and pressure and results in a racemic mixture of L- and D-isomers.[1] The need for additional separation and racemization steps makes it less efficient than enzymatic methods.[1]
Q2: What is a major challenge in enzymatic production from fumaric acid?
A2: A significant challenge is the formation of L-malic acid as a byproduct. This occurs when the host organism (e.g., E. coli) used to produce the aspartase enzyme also contains the enzyme fumarase, which converts the fumaric acid substrate into L-malic acid.[1][5] This side reaction consumes the substrate and reduces the overall yield of L-aspartic acid.[1]
Q3: How can the formation of L-malic acid be minimized?
A3: One effective strategy is to use heat treatment to selectively inactivate the fumarase enzyme. In a process using the psychrophilic (cold-adapted) bacterium Shewanella livingstonensis to express E. coli aspartase, a heat treatment at 50°C for 15 minutes successfully inactivated the host's native fumarase without destroying the desired aspartase activity.[5] This allowed for the conversion of fumaric acid to aspartic acid with no L-malic acid formation.[5]
Q4: What are the common challenges in downstream processing and purification?
A4: After synthesis, separating L-aspartic acid from the reaction mixture or culture broth can be challenging. The primary method for purification is crystallization by adjusting the pH of the solution to L-aspartic acid's isoelectric point (pI), which is approximately 2.8.[1] At this pH, the amino acid has a net-zero charge and precipitates out of the solution.[1] Challenges include ensuring complete precipitation and removing co-precipitated impurities. Ion-exchange chromatography is another common purification method used in batch fermentation processes.[1]
Troubleshooting Guide
Problem: Low yield of L-aspartic acid in enzymatic or whole-cell bioconversion.
This is a common issue when scaling up production. The table below outlines potential causes and validated solutions.
| Potential Cause | Troubleshooting Step & Solution | Expected Outcome |
| Byproduct Formation | The enzyme fumarase converts fumaric acid substrate to L-malic acid. Solution: Use a whole-cell biocatalyst system with heat-inactivated fumarase. For example, E. coli aspartase expressed in S. livingstonensis can be heat-treated at 50°C for 15 minutes.[5] | Elimination of L-malic acid byproduct, increasing conversion of fumaric acid to L-aspartic acid.[5] |
| Enzyme Imbalance | In "one-pot" synthesis from maleic acid, the catalytic ability of maleate (B1232345) cis-trans isomerase (MaiA) can be much lower than that of aspartase, creating a bottleneck. | Solution: Perform molecular modifications on the rate-limiting enzyme (MaiA) to improve its thermostability and catalytic performance.[6] |
| Poor Enzyme Stability | The aspartase enzyme may lose activity over time, especially in continuous processes. Solution: Immobilize the enzyme or the whole cells. Alginate-immobilized cells have been shown to be reusable for at least nine cycles with high yields.[5] | Increased operational stability and reusability of the biocatalyst, improving process economics.[5] |
| Suboptimal Reaction Conditions | pH and temperature are not optimized for maximum enzyme activity. Solution: For continuous production using immobilized E. coli, optimal conditions have been found to be a pH of 8.5 and a temperature of 50°C.[1] | Maximized enzyme activity and productivity. |
Experimental Workflows and Processes
References
- 1. mdpi.com [mdpi.com]
- 2. Aspartic Acid CAS Production and Manufacturing Insights for Industry Applications [thinkdochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijettjournal.org [ijettjournal.org]
- 5. Efficient aspartic acid production by a psychrophile-based simple biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Asp-Asp-Asp-Asp-Asp-Asp Peptide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of the hexa-L-aspartic acid (Asp-Asp-Asp-Asp-Asp-Asp) peptide.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
For maximum stability, the lyophilized peptide should be stored in a tightly sealed container at -20°C or colder, protected from light and moisture.[1][2] For long-term storage (longer than four weeks), -80°C is recommended.[3] Peptides, particularly short and acidic ones, can be hygroscopic; therefore, it is crucial to minimize exposure to atmospheric moisture.[2][4] Before opening the vial, always allow it to warm to room temperature in a desiccator to prevent condensation.[4]
Q2: What is the best way to prepare and store solutions of this peptide?
Peptides are significantly less stable in solution than in their lyophilized form.[3][4] To prolong shelf life, dissolve the peptide in sterile, slightly acidic buffers (pH 5-7).[2][5] Given the acidic nature of hexa-aspartic acid, sterile, distilled water should be the first solvent of choice.[2] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or colder.[2][5] This practice prevents degradation caused by repeated freeze-thaw cycles.[5] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[5]
Q3: What are the primary degradation pathways for a peptide rich in aspartic acid?
The primary degradation pathway for peptides containing aspartic acid (Asp) is hydrolysis through the formation of a five-membered cyclic imide intermediate, also known as a succinimide (B58015).[6] This intermediate can then hydrolyze to form either the original L-Aspartyl peptide or an isomeric L-isoaspartyl version. The Asp-Asp motif is a known "hotspot" that is particularly susceptible to this isomerization.[7][8] This process can lead to a loss of biological activity. Under certain acidic conditions, the formation of this cyclic intermediate can also result in the cleavage of the peptide chain.
Q4: How can I minimize degradation of the peptide in solution?
To minimize degradation, use sterile, slightly acidic buffers (pH 5-7) for reconstitution.[2][5] Avoid prolonged exposure to pH levels above 8, as this can accelerate degradation pathways like deamidation and racemization. Store solutions frozen in single-use aliquots to avoid freeze-thaw cycles. For sequences prone to oxidation (though this peptide is not), purging vials with an inert gas like argon or nitrogen is recommended.[9]
Troubleshooting Guides
Problem: The lyophilized peptide is difficult to see or appears as a gel.
-
Potential Cause: Short, acidic peptides are often highly hygroscopic and may absorb moisture, causing them to appear as a clear film or gel instead of a powder.[3] The apparent volume can also vary significantly between vials containing the same mass of peptide.[3]
-
Solution: This is generally not a cause for concern and does not indicate a problem with the peptide's quality. Proceed with the standard reconstitution protocol after allowing the vial to equilibrate to room temperature.
Problem: The peptide will not dissolve in sterile water.
-
Potential Cause: While this acidic peptide is expected to be water-soluble, high concentrations or aggregation may hinder dissolution.
-
Solution: Follow the troubleshooting workflow below. A brief sonication may help break up aggregates.[2] If water fails, a weak, volatile base can be used. Since the peptide is acidic (composed of Asp residues), adding a dilute basic solution such as 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate can aid in dissolution.[2] This can later be removed by lyophilization if the buffer is not compatible with the intended experiment.[5]
Caption: Troubleshooting workflow for peptide solubility issues.
Problem: My HPLC/MS analysis shows unexpected peaks with the same mass.
-
Potential Cause: This is a strong indicator of aspartate isomerization. The conversion of an aspartyl residue to an isoaspartyl residue does not change the mass of the peptide but alters its structure, often resulting in a different retention time on a reverse-phase HPLC column.[10]
-
Solution: This suggests that peptide degradation has occurred. Review storage and handling procedures. Ensure solutions are stored at the correct pH and temperature and that freeze-thaw cycles are minimized. To confirm, specialized analytical techniques or comparison with synthetic isoaspartyl standards may be necessary.[11]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (1-4 weeks) | Long-Term Storage (>4 weeks) | Key Considerations |
| Lyophilized Powder | -20°C | -80°C[3] | Protect from light and moisture.[1] Allow vial to warm to room temperature before opening. |
| In Solution | -20°C[5] | -80°C (Not recommended for extended periods)[4] | Use sterile, slightly acidic buffer (pH 5-7).[2] Aliquot to avoid freeze-thaw cycles. Avoid frost-free freezers.[5] |
Table 2: Key Factors Influencing Peptide Stability
| Factor | Impact on this compound | Mitigation Strategy |
| Temperature | Higher temperatures accelerate hydrolysis and isomerization.[12] | Store at -20°C or colder.[1] |
| pH | pH > 8 can accelerate degradation. Mildly acidic conditions (pH 4-6) can favor isomerization.[11] | Reconstitute and store in a buffer with a pH of 5-7.[2] |
| Freeze-Thaw Cycles | Can lead to aggregation and degradation. The pH of some buffers can shift dramatically upon freezing, affecting stability.[5][13] | Aliquot solutions into single-use volumes.[13] Flash-freeze aliquots if possible.[13] |
| Moisture | Can decrease the long-term stability of lyophilized peptide.[5] | Store in a tightly sealed container in a dry environment.[1] Use a desiccator when equilibrating to room temperature.[4] |
| Primary Sequence | The Asp-Asp motif is a known hotspot for isomerization via succinimide formation.[7][8] | Careful control of pH and temperature is critical. Monitor purity regularly for critical applications. |
Experimental Protocols & Workflows
Caption: Recommended workflow for handling and storing peptides.
Protocol: Assessment of Peptide Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the stability of the this compound peptide over time.
1. Objective: To quantify the amount of intact peptide remaining and detect the formation of degradation products (e.g., isoaspartate isomers, cleavage products) under specific storage conditions (e.g., temperature, pH).
2. Materials:
-
This compound peptide stock solution
-
Stability buffers (e.g., phosphate (B84403) buffer at pH 5.0, 6.0, and 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Temperature-controlled incubator or water bath
3. Methodology:
-
Sample Preparation: Dilute the peptide stock solution to a final concentration of 1 mg/mL in the different stability buffers. Create multiple aliquots for each condition to be tested.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to establish the initial purity and peak area of the intact peptide. This serves as the 100% reference point.
-
Incubation: Store the remaining aliquots at the desired test temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each condition.
-
HPLC Analysis: Analyze the samples using a suitable gradient method.
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 220 nm
-
Gradient Example: 5% to 50% Mobile Phase B over 30 minutes. (Note: This gradient is a starting point and must be optimized for the specific peptide to ensure good separation of degradation products).
-
-
Data Analysis:
-
Integrate the peak area of the main peptide peak and any new peaks that appear.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Identify new peaks, which may correspond to isoaspartate isomers (often eluting close to the main peak) or other degradation products.[14][15]
-
Key Degradation Pathway Visualization
Caption: Isomerization of Asp via a succinimide intermediate.
References
- 1. Storage Methods and Usage Precautions for Polyaspartic acid [thinkdochemicals.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Isomerization of Asp–Asp Motif in Model Peptides and a Monoclonal Antibody Fab Fragment [ouci.dntb.gov.ua]
- 7. Isomerization of Asp-Asp motif in model peptides and a monoclonal antibody Fab fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Poly(L-aspartic acid), CAS#25608-40-6 | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]
- 10. benchchem.com [benchchem.com]
- 11. Differentiation of Aspartic and Isoaspartic Acid Using 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interconversion of the peptide isoforms of aspartate: stability of isoaspartates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Polyaspartic Acid Characterization
Welcome to the technical support center for the analytical characterization of polyaspartic acid (PAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the analysis of this versatile biopolymer.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used to characterize polyaspartic acid?
A1: The primary techniques for characterizing polyaspartic acid are Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) for determining molecular weight and distribution, Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the chemical structure and isomeric composition, and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying functional groups and confirming the polymer backbone.[1][2]
Q2: How can I distinguish between the α- and β-isomers of polyaspartic acid using NMR?
A2: The α- and β-isomers of the aspartic acid repeating unit can be distinguished by ¹H NMR spectroscopy. The chemical shifts of the methine (-CH-) and methylene (B1212753) (-CH2-) protons in the polymer backbone are different for each isomer. Synthetic polyaspartic acid produced by thermal polycondensation typically contains a mixture of α and β linkages, often in a 30:70 ratio.[3] Two-dimensional NMR techniques can further help in elucidating the interactions between different functional groups and confirming the isomeric structure.[4]
Q3: What is a typical molecular weight range for commercially available polyaspartic acid?
A3: Polyaspartic acid is commercially available in a wide range of molecular weights, typically from 1,000 to 50,000 g/mol .[5] Specific applications may require different molecular weight ranges. For instance, some studies have utilized PAA with molecular weights up to 100,000 g/mol .[5]
Q4: Is polyaspartic acid soluble in organic solvents?
A4: The solubility of polyaspartic acid and its salts is highly dependent on the pH and the counter-ion. The sodium salt of PAA is generally soluble in water.[2][3] Its solubility in organic solvents is limited, but can be influenced by factors like molecular weight and the presence of other functional groups.[6] For NMR analysis, deuterated solvents such as DMSO-d6 are commonly used.[4]
Q5: How does the pH of the mobile phase affect the GPC analysis of polyaspartic acid?
A5: Since polyaspartic acid is a polyelectrolyte due to its carboxylic acid groups, the pH of the mobile phase significantly impacts its hydrodynamic volume.[3] At different pH values, the degree of ionization of the carboxyl groups changes, altering the polymer's conformation and its interaction with the GPC column. This can lead to shifts in retention time and inaccurate molecular weight determination. Therefore, it is crucial to use a buffered mobile phase to ensure consistent ionization and minimize these effects.
Troubleshooting Guides
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the anionic carboxyl groups of PAA and the column stationary phase. - Inappropriate mobile phase composition. | - Use a mobile phase with a sufficient ionic strength (e.g., add salt like 0.9% aqueous sodium chloride solution) to suppress ionic interactions.[5] - Ensure the mobile phase is buffered to a consistent pH. - Select a column with a stationary phase that has minimal interaction with polyelectrolytes. |
| Poor Resolution or Broad Peaks | - Inappropriate column for the molecular weight range of the PAA. - Column degradation. - Sample overload. | - Select a column with a pore size appropriate for the expected molecular weight range of your PAA. - Check the column performance with a known standard. - Reduce the sample concentration or injection volume. |
| Inaccurate Molecular Weight Determination | - Improper column calibration. - Use of inappropriate calibration standards. - Non-ideal separation due to polymer-column interactions. | - Calibrate the GPC system using well-characterized polyaspartic acid standards if available. If not, use standards with a similar chemical nature. Low-angle laser light scattering (LALLS) can be used for absolute molecular weight determination.[5] - As mentioned above, optimize the mobile phase to ensure size-exclusion is the dominant separation mechanism. |
| High Backpressure | - Clogged frit or column. - Sample precipitation in the system. | - Filter all samples and mobile phases before use. - If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockage. Ensure complete dissolution of the PAA sample. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | - High sample viscosity due to high concentration or high molecular weight. - Presence of paramagnetic impurities. - Incomplete dissolution of the sample. | - Reduce the sample concentration. For high molecular weight samples, a lower concentration is often necessary.[7] - Ensure the sample and NMR tube are free from paramagnetic contaminants. - Ensure the PAA is fully dissolved in the deuterated solvent. Gentle heating or sonication may aid dissolution. |
| Poor Signal-to-Noise Ratio | - Low sample concentration. - Insufficient number of scans. | - Increase the sample concentration if possible. For ¹H NMR, a concentration of 2-10 mg in 0.6-1 mL of solvent is recommended. For ¹³C NMR, 10-50 mg is often needed.[7][8] - Increase the number of scans to improve the signal-to-noise ratio. |
| Overlapping Peaks Obscuring Analysis | - Complex mixture of isomers or presence of impurities. - Inadequate spectral resolution. | - Utilize two-dimensional (2D) NMR techniques such as COSY and HSQC to better resolve overlapping signals and establish connectivity between protons and carbons.[4] - Use a higher field NMR spectrometer for better spectral dispersion. |
| Presence of a Large Water Peak | - Use of non-deuterated solvent or presence of residual water in the sample or solvent. | - Use high-purity deuterated solvents. - Lyophilize the PAA sample to remove residual water before dissolving in the deuterated solvent. - Employ solvent suppression techniques during NMR acquisition. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Absorbance Bands | - Presence of water in the sample (broad O-H stretch around 3300 cm⁻¹). - Strong hydrogen bonding between carboxylic acid and amide groups. | - Thoroughly dry the PAA sample before analysis. - This is an inherent characteristic of PAA due to its functional groups. Note this during spectral interpretation. |
| Weak or Noisy Spectrum | - Insufficient sample on the ATR crystal. - Poor contact between the sample and the ATR crystal. - Low sample concentration in a KBr pellet. | - For ATR-FTIR, ensure the entire crystal is covered with the sample and adequate pressure is applied. - For KBr pellets, ensure a sufficient and well-mixed concentration of PAA in the KBr powder. |
| Misinterpretation of Peaks | - Overlapping peaks from different functional groups. - Presence of impurities. | - Compare the obtained spectrum with a reference spectrum of polyaspartic acid. - Key characteristic peaks for PAA include the C=O stretch of the carboxylic acid (~1716 cm⁻¹) and the N-H stretch of the amide (~3392 cm⁻¹).[9] - Be aware of potential impurities from the synthesis process. |
| Baseline Drift | - Thermal instability of the sample or instrument. - Inconsistent sample packing (for KBr pellets). | - Allow the instrument to stabilize before running the analysis. - Ensure the KBr pellet is transparent and of uniform thickness. |
Quantitative Data Summary
Table 1: Typical Molecular Weight Data for Polyaspartic Acid Determined by GPC
| Parameter | Value Range | Notes |
| Weight-Average Molecular Weight (Mw) | 1,000 - 50,000 g/mol | Can be higher depending on the synthesis method.[5] Some studies report values up to 100,000 g/mol .[5] |
| Number-Average Molecular Weight (Mn) | Varies with Mw | The ratio of Mw/Mn gives the polydispersity index. |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 3.0 | A PDI closer to 1 indicates a more uniform polymer chain length distribution. |
Table 2: Characteristic ¹H NMR Chemical Shifts for Polyaspartic Acid (in D₂O)
| Proton | Chemical Shift (ppm) | Notes |
| α-CH | ~4.5 - 4.8 | Chemical shift can vary with pH and solvent. |
| β-CH | ~4.2 - 4.5 | |
| α-CH₂ | ~2.6 - 2.9 | |
| β-CH₂ | ~2.4 - 2.7 |
Table 3: Characteristic FTIR Absorbance Bands for Polyaspartic Acid
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | ~3392 | Amide A, stretching |
| C-H | ~2930 | Stretching |
| C=O | ~1716 | Carboxylic acid, stretching |
| C=O | ~1640 | Amide I, stretching |
| N-H | ~1540 | Amide II, bending |
| C-N | ~1400 | Stretching |
Experimental Protocols
Protocol 1: GPC/SEC Analysis of Polyaspartic Acid
-
Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate (B84403) buffer with 0.9% (w/v) sodium chloride. Filter the mobile phase through a 0.45 µm filter.
-
Sample Preparation: Dissolve the polyaspartic acid sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Instrumentation:
-
Columns: Use a set of aqueous GPC columns suitable for the expected molecular weight range of the PAA (e.g., Shodex OH-Pak series).[5]
-
Detector: Refractive Index (RI) detector is commonly used. A Multi-Angle Light Scattering (MALS) detector can be used for absolute molecular weight determination.
-
Flow Rate: Set the flow rate to a typical value for the chosen columns (e.g., 0.5 - 1.0 mL/min).
-
Temperature: Maintain a constant column and detector temperature (e.g., 30 °C).
-
-
Calibration: Calibrate the system using narrow polydispersity poly(ethylene oxide) or polysaccharide standards. If available, use polyaspartic acid standards for more accurate results.
-
Data Analysis: Integrate the chromatogram and calculate the molecular weight averages (Mw, Mn) and the polydispersity index (PDI) based on the calibration curve.
Protocol 2: ¹H NMR Spectroscopy of Polyaspartic Acid
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized polyaspartic acid sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) in a clean, dry 5 mm NMR tube.[4][7] Ensure the sample is completely dissolved.
-
Instrumentation:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Temperature: Set the probe temperature to 25 °C.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.
-
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and set the reference (e.g., residual solvent peak). Integrate the relevant peaks to determine the relative ratios of different proton environments.
Protocol 3: FTIR-ATR Analysis of Polyaspartic Acid
-
Sample Preparation: Ensure the polyaspartic acid sample is a dry powder. No further preparation is typically needed for ATR analysis.
-
Instrumentation:
-
Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
ATR Crystal: A diamond or germanium crystal is suitable.
-
-
Measurement:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place a small amount of the PAA powder onto the ATR crystal, ensuring complete coverage. Apply consistent pressure using the ATR clamp. Collect the sample spectrum.
-
Number of Scans: Co-add 16-32 scans for both the background and sample spectra at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic peaks and compare them to known spectra of polyaspartic acid.
Visualizations
Caption: Workflow for GPC/SEC analysis of polyaspartic acid.
Caption: Troubleshooting logic for GPC analysis of polyaspartic acid.
References
- 1. OEM H NMR Analysis of Polyaspartic Acid and Its Implications in Various Applications [thinkdochemicals.com]
- 2. Polyaspartic Acid Sodium Salt, 181828-06-8 - IRO Water Treatment [irowater.com]
- 3. Polyaspartic acid - Wikipedia [en.wikipedia.org]
- 4. high quality h nmr of polyaspartic acid [thinkdochemicals.com]
- 5. CA2350204A1 - Method for the quantitative determination of polyaspartic acid - Google Patents [patents.google.com]
- 6. Exploring the Solubility Characteristics of Custom Polyaspartic Acid for Various Applications [thinkdochemicals.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Hexa-Aspartic Acid vs. Polyglutamic Acid in Biomineralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hexa-aspartic acid and polyglutamic acid in the context of biomineralization. By summarizing key experimental findings, detailing methodologies, and visualizing the underlying mechanisms, this document serves as a comprehensive resource for understanding the distinct roles these molecules play in controlling mineral formation. While direct comparative data for hexa-aspartic acid is limited, this guide draws upon extensive research on oligo- and poly-aspartic acid as a close analogue to elucidate its functional differences from polyglutamic acid.
Executive Summary
Both hexa-aspartic acid and polyglutamic acid, as anionic polypeptides, play significant roles in modulating biomineralization processes, particularly those involving calcium phosphate (B84403) (e.g., hydroxyapatite) and calcium carbonate. However, a body of evidence reveals that aspartic acid-containing peptides and polymers are significantly more potent inhibitors of crystal growth and more effective promoters of organized, intrafibrillar mineralization compared to their glutamic acid counterparts. This difference is largely attributed to the greater conformational flexibility of the aspartic acid backbone, allowing for more efficient binding to mineral surfaces and interaction with ions in solution.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative and qualitative data comparing the effects of aspartic acid and glutamic acid polymers and oligomers on key biomineralization parameters.
Table 1: Inhibition of Hydroxyapatite (HAp) Precipitation
| Parameter | Polyaspartic Acid (pAsp) | Polyglutamic Acid (pGlu) | Reference(s) |
| Inhibitory Potency | High (350 times more effective than pGlu) | Low | [1][2] |
| Mechanism | Strong binding to crystal growth sites, stabilization of amorphous calcium phosphate (ACP) precursor | Weaker interaction with crystal surfaces | [3][4] |
Table 2: Influence on Collagen Mineralization
| Parameter | Polyaspartic Acid (pAsp) | Polyglutamic Acid (pGlu) | Reference(s) |
| Mineralization Pattern | Promotes aligned, intrafibrillar mineralization | Leads to unaligned, extrafibrillar mineral clusters | [1][2][5] |
| Resulting Structure | Organized nanoapatite crystals within collagen fibrils | Disorganized mineral aggregates on the fibril surface | [1][2][5] |
| Mechanical Properties | Restores up to 91% of elastic modulus in demineralized dentin | Less effective at restoring mechanical properties | [6] |
Table 3: Interaction with Calcium Ions and Precursor Phases
| Parameter | Oligo-Aspartic Acid (penta-Asp) | Oligo-Glutamic Acid (penta-Glu) | Reference(s) |
| Ion Interaction | Tends to attract more calcium and chloride ions, promoting ion clustering | Binds single calcium ions to multiple carboxylate groups | [1][7][8] |
| ACP Stabilization | Strong stabilizer of amorphous calcium phosphate (ACP) | Weaker stabilizer of ACP | [3] |
| CaCO₃ Crystallization | Strong inhibiting/delaying effect; stabilizes liquid precursor phase | Weak crystallization inhibiting effect | [3] |
Experimental Protocols
Constant Composition Method for Measuring Hydroxyapatite Growth Inhibition
This method allows for the quantitative assessment of a substance's inhibitory effect on crystal growth under constant supersaturation.
Materials:
-
Hydroxyapatite (HAp) seed crystals
-
Calcium chloride (CaCl₂) solution (standardized)
-
Potassium dihydrogen phosphate (KH₂PO₄) solution (standardized)
-
Potassium hydroxide (B78521) (KOH) for pH adjustment
-
TRIS buffer or similar
-
Inhibitor solution (Hexa-aspartic acid or Polyglutamic acid) of known concentration
-
pH electrode and controller
-
Autotitrator
Procedure:
-
Prepare a supersaturated solution of calcium phosphate at the desired pH (e.g., 7.4) and temperature (e.g., 37°C) in a reaction vessel.
-
Introduce a known mass of HAp seed crystals to the solution to initiate growth.
-
The consumption of calcium and phosphate ions from the solution due to crystal growth is monitored by a pH electrode. A drop in pH indicates mineral precipitation.
-
The autotitrator, controlled by the pH-stat, adds standardized titrant solutions of CaCl₂ and KH₂PO₄ to maintain a constant pH and thus constant supersaturation.
-
The rate of titrant addition is recorded, which is proportional to the rate of crystal growth.
-
After establishing a baseline growth rate, a known concentration of the inhibitor (hexa-aspartic acid or polyglutamic acid) is added to the reaction vessel.
-
The new, inhibited rate of titrant addition is recorded.
-
The percentage of inhibition is calculated by comparing the growth rate with and without the inhibitor. This can be repeated for various inhibitor concentrations to determine the IC₅₀ (the concentration required to achieve 50% inhibition).
In Vitro Collagen Mineralization Assay
This assay is used to visually and quantitatively assess the ability of peptides to mediate the mineralization of collagen fibrils.
Materials:
-
Type I collagen solution (e.g., from rat tail tendon)
-
Phosphate-buffered saline (PBS)
-
Mineralization solution containing calcium and phosphate ions (e.g., simulated body fluid)
-
Hexa-aspartic acid or Polyglutamic acid
-
Transmission Electron Microscopy (TEM) grids
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining (optional)
Procedure:
-
Collagen fibril self-assembly: Dilute the collagen solution in PBS and incubate at 37°C to allow for fibril formation. This can be done directly on TEM grids.
-
Introduction of the peptide: Add hexa-aspartic acid or polyglutamic acid to the collagen fibril solution and incubate to allow for binding.
-
Mineralization: Transfer the TEM grids with the collagen fibrils into the mineralization solution.
-
Incubation: Allow mineralization to proceed for a set period (e.g., 24-72 hours) at 37°C.
-
Washing and Staining: Gently wash the grids with deionized water to remove excess salts. For enhanced contrast, staining with uranyl acetate and lead citrate can be performed.
-
Imaging and Analysis: Image the grids using a TEM. Analyze the images to determine the location of the mineral deposits (intrafibrillar vs. extrafibrillar), the morphology of the crystals, and the degree of mineralization. Quantitative analysis can be performed using image analysis software to measure the area of mineralization.[2][4]
Visualization of Mechanisms
Signaling Pathways and Logical Relationships
The distinct behaviors of hexa-aspartic acid and polyglutamic acid in biomineralization can be attributed to their different molecular structures and flexibilities. These differences influence their interactions with ions, mineral surfaces, and organic matrices like collagen.
Caption: Comparative pathways of hexa-aspartic acid and polyglutamic acid in biomineralization.
Experimental Workflow: Constant Composition Assay
The following diagram illustrates the workflow for the constant composition assay to determine the inhibitory effect of peptides on crystal growth.
Caption: Workflow for determining crystal growth inhibition using the constant composition method.
Logical Relationship: Molecular Structure to Mineralization Outcome
This diagram illustrates the logical flow from the molecular characteristics of the peptides to their ultimate effect on the biomineralization process.
Caption: Logical progression from peptide structure to biomineralization outcome.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Synergistic intrafibrillar/extrafibrillar mineralization of collagen scaffolds based on a biomimetic strategy to promote the regeneration of bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of aspartic acid and glutamic acid in dentin remineralization: A systematic review of emerging therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three Reasons Why Aspartic Acid and Glutamic Acid Sequences Have a Surprisingly Different Influence on Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of (Asp)₆ Binding to Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of the (Asp)₆ peptide to hydroxyapatite (B223615) (HA), a key component of bone, with other HA-binding peptides. The information presented is supported by experimental data to aid researchers in selecting appropriate molecules for bone-targeting applications in drug delivery and tissue engineering.
Quantitative Comparison of Hydroxyapatite-Binding Peptides
| Peptide/Molecule | Sequence/Description | Binding Affinity (Kd) | Method | Reference |
| Poly-L-Aspartate | Polymer of L-aspartic acid | ~ 0.33 µM (Calculated from K = 3 x 10⁶ M⁻¹) | Adsorption Isotherm | [1] |
| SVSVGMKPSPRPGGGK | Phage display-derived peptide | 14.1 µM | Surface Plasmon Resonance imaging (SPRi) | [2] |
| Poly-L-Glutamate | Polymer of L-glutamic acid | ~ 0.17 µM (Calculated from K = 6 x 10⁶ M⁻¹) | Adsorption Isotherm | [1] |
Note: The dissociation constant (Kd) is inversely proportional to the binding affinity; a smaller Kd value indicates a stronger binding affinity. The binding constant (K) for poly-L-aspartate and poly-L-glutamate was converted to Kd using the formula Kd = 1/K.[1][3][4][5][6]
Experimental Validation Methodologies
Accurate and reproducible quantification of peptide binding to hydroxyapatite is essential for the development of effective bone-targeting agents. Several biophysical techniques can be employed for this purpose. Below are detailed protocols for three commonly used methods: Adsorption Isotherm, Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Surface Plasmon Resonance (SPR).
Adsorption Isotherm
This method determines the amount of peptide adsorbed onto a solid surface (hydroxyapatite powder) as a function of its concentration in solution at a constant temperature.
Experimental Workflow:
Caption: Workflow for determining peptide-HA binding via adsorption isotherm.
Detailed Protocol:
-
Preparation of Hydroxyapatite Slurry:
-
Weigh a specific amount of hydroxyapatite powder (e.g., 10 mg).
-
Suspend the powder in a known volume of a suitable buffer (e.g., Tris-buffered saline, pH 7.4) to create a slurry of a defined concentration.
-
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of the peptide in the same buffer.
-
Perform serial dilutions to obtain a range of peptide concentrations.
-
-
Incubation:
-
Add a fixed volume of the HA slurry to microcentrifuge tubes.
-
Add an equal volume of each peptide dilution to the respective tubes.
-
Incubate the mixtures at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours) with gentle agitation.
-
-
Separation:
-
Centrifuge the tubes at high speed to pellet the hydroxyapatite.
-
Carefully collect the supernatant containing the unbound peptide.
-
-
Quantification of Unbound Peptide:
-
Determine the concentration of the peptide in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Calculation of Bound Peptide:
-
The amount of bound peptide is calculated by subtracting the amount of unbound peptide from the initial amount of peptide added.
-
-
Data Analysis:
-
Plot the amount of bound peptide per unit mass of HA against the equilibrium concentration of the unbound peptide.
-
Fit the resulting isotherm data to a suitable adsorption model, such as the Langmuir model, to determine the maximum binding capacity (Bmax) and the dissociation constant (Kd).
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties on a sensor surface.
Experimental Workflow:
Caption: Workflow for QCM-D analysis of peptide-HA binding.
Detailed Protocol:
-
Sensor Preparation and System Equilibration:
-
Use a quartz crystal sensor pre-coated with hydroxyapatite.
-
Mount the sensor in the QCM-D flow module.
-
Pump a suitable buffer (e.g., Tris-buffered saline, pH 7.4) through the module at a constant flow rate until a stable baseline for both frequency and dissipation is achieved.[7]
-
-
Peptide Injection and Binding:
-
Inject the peptide solution at a known concentration into the flow module.
-
Continuously monitor the changes in the resonant frequency (Δf) and dissipation (ΔD) of the sensor in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface.
-
-
Rinsing:
-
After the binding signal has reached a plateau, switch the flow back to the pure buffer to rinse away any unbound or weakly associated peptide molecules.
-
-
Data Analysis:
-
The change in frequency (Δf) is used to calculate the adsorbed mass using the Sauerbrey equation for rigid films.
-
The change in dissipation (ΔD) provides information about the viscoelastic properties (i.e., rigidity or softness) of the adsorbed peptide layer.[7]
-
By performing experiments with varying peptide concentrations, binding kinetics (kon and koff) and the dissociation constant (Kd) can be determined.
-
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the surface of a sensor chip, allowing for the quantification of molecular interactions.
Experimental Workflow:
Caption: Workflow for SPR analysis of peptide-HA binding.
Detailed Protocol:
-
Sensor Chip Preparation and System Priming:
-
Use a sensor chip with a surface suitable for hydroxyapatite immobilization (e.g., a gold surface that can be coated with HA).
-
Prime the SPR instrument with a suitable running buffer (e.g., Tris-buffered saline, pH 7.4).
-
-
Ligand Immobilization:
-
Immobilize a thin layer of hydroxyapatite onto the sensor chip surface.
-
-
Analyte Injection and Binding Analysis:
-
Inject a series of peptide solutions with increasing concentrations over the HA-functionalized surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The RU is proportional to the mass of the peptide binding to the surface.
-
-
Dissociation:
-
After each peptide injection, switch the flow back to the running buffer to monitor the dissociation of the peptide from the HA surface.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Concluding Remarks
The validation of (Asp)₆ and other acidic peptides' binding to hydroxyapatite is crucial for their application in bone-targeted therapies. While direct quantitative data for (Asp)₆ remains an area for further investigation, the strong binding affinity of the closely related poly-L-aspartate provides a solid rationale for its use. The experimental protocols detailed in this guide offer robust methods for researchers to quantitatively assess and compare the binding characteristics of various hydroxyapatite-binding molecules, thereby facilitating the development of next-generation bone-specific diagnostics and therapeutics.
References
- 1. Calculate dissociation constant from ΔG [novoprolabs.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 4. Dissociation constant - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. nanoscience.com [nanoscience.com]
Comparative Analysis of Polyaspartic Acids of Different Lengths: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impact of polymer length on the performance of polyaspartic acid (PASA) is crucial for optimizing its application in various fields. This guide provides a comparative analysis of different length polyaspartic acids, supported by experimental data, to aid in the selection of the most suitable polymer for specific research and development needs.
Polyaspartic acid, a biodegradable and water-soluble polymer, has garnered significant attention for its versatile applications, ranging from drug delivery and tissue engineering to industrial water treatment as a scale inhibitor. The molecular weight, and consequently the polymer chain length, of PASA is a critical parameter that dictates its physicochemical properties and biological interactions. This guide delves into a comparative analysis of PASA of varying lengths, focusing on key performance indicators such as cytotoxicity, biodegradability, and its potential in drug delivery and scale inhibition.
Performance Comparison of Different Length Polyaspartic Acids
The efficacy and suitability of polyaspartic acid are intrinsically linked to its molecular weight. Below is a summary of quantitative data from various studies that highlight the influence of PASA length on its performance in different applications.
| Molecular Weight (Da) | Application | Performance Metric | Value | Reference |
| 3,900 | Cytotoxicity | IC50 (3T3 fibroblasts) | > 3 mg/mL | [1][2] |
| 8,300 | Cytotoxicity | IC50 (3T3 fibroblasts) | > 3 mg/mL | [1][2] |
| 3,900 | Cytotoxicity | IC50 (PC-3 cells) | > 3 mg/mL | [1][2] |
| 8,300 | Cytotoxicity | IC50 (PC-3 cells) | > 3 mg/mL | [1][2] |
| 16,242 | Biodegradability | Degradation after 28 days | 79.73% | [3] |
| 16,958 | Biodegradability | Degradation after 28 days | 51.75% | [3] |
| 26,764 | Biodegradability | Degradation after 28 days | 36.15% | [3] |
Key Performance Areas: A Detailed Look
Cytotoxicity
The biocompatibility of polyaspartic acid is a key factor for its use in biomedical applications. Studies have shown that PASA generally exhibits low cytotoxicity. A comparative study on the cytotoxic effects of two different molecular weight PASAs (3.9 kDa and 8.3 kDa) on 3T3 fibroblasts and PC-3 prostate cancer cells found that both polymers were almost non-toxic, with IC50 values significantly higher than 3 mg/mL[1][2]. This suggests that for these molecular weight ranges, the length of the polyaspartic acid chain does not significantly impact its cytotoxicity.
Biodegradability
The biodegradability of polyaspartic acid is one of its most significant advantages, making it an environmentally friendly alternative to many non-biodegradable polymers. The rate of biodegradation, however, can be influenced by the polymer's molecular weight. A study on poly(aspartic acid-citric acid) copolymers demonstrated that with an increase in molecular weight, the biodegradability of the copolymer decreased[3]. For instance, a copolymer with a molecular weight of 16,242 Da showed a degradation of 79.73% after 28 days, whereas a copolymer with a molecular weight of 26,764 Da only degraded by 36.15% in the same period[3]. This inverse relationship is attributed to the reduced accessibility of longer polymer chains to microbial enzymes.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings presented, detailed methodologies for the key experiments are provided below.
Synthesis of Polyaspartic Acids with Different Molecular Weights
The synthesis of polyaspartic acid with varying molecular weights can be achieved through the thermal polycondensation of L-aspartic acid, where the reaction time is a key determinant of the final polymer length.
Materials:
-
L-aspartic acid
-
Phosphoric acid (catalyst)
-
Sodium hydroxide (B78521) (for hydrolysis)
-
Methanol (B129727) (for precipitation)
Procedure:
-
L-aspartic acid and a catalytic amount of phosphoric acid are mixed in a reaction vessel.
-
The mixture is heated to 180-200°C under a nitrogen atmosphere. The duration of this thermal polycondensation step is varied to control the molecular weight of the resulting polysuccinimide (PSI). For example, a shorter reaction time (e.g., 1.5 hours) yields lower molecular weight PSI, while a longer reaction time (e.g., 3 hours) produces higher molecular weight PSI[1].
-
The resulting PSI is then hydrolyzed by dissolving it in a sodium hydroxide solution and stirring at an elevated temperature (e.g., 60°C).
-
The polyaspartic acid sodium salt is precipitated by adding methanol to the solution.
-
The precipitate is filtered, washed with methanol, and dried to obtain the final polyaspartic acid product.
Characterization: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC is a standard technique used to determine the molecular weight and molecular weight distribution of polymers.
Materials and Equipment:
-
Polyaspartic acid sample
-
Eluent (e.g., 0.9% aqueous sodium chloride solution)
-
GPC system with a refractive index (RI) detector
-
GPC columns (e.g., Shodex OH-Pak)
-
Polyaspartic acid standards of known molecular weight for calibration
Procedure:
-
Prepare a dilute solution of the polyaspartic acid sample in the eluent.
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system.
-
The polymer molecules are separated based on their size as they pass through the GPC columns.
-
The RI detector measures the concentration of the polymer as it elutes from the columns.
-
The molecular weight is determined by comparing the retention time of the sample to a calibration curve generated using polyaspartic acid standards of known molecular weights.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell lines (e.g., 3T3 fibroblasts, PC-3 cells)
-
Cell culture medium
-
Polyaspartic acid solutions of different molecular weights
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the different molecular weight polyaspartic acid solutions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Future Directions and Concluding Remarks
While this guide provides a foundational comparison of polyaspartic acids of different lengths, further research is needed to generate comprehensive, directly comparable datasets for a wider range of molecular weights and applications, particularly in drug delivery and scale inhibition. The development of standardized testing protocols would greatly benefit the scientific community by allowing for more direct comparisons of data from different studies.
References
Hexa-Aspartic Acid in the Spotlight: A Comparative Guide to Bone-Targeting Ligands
For researchers, scientists, and drug development professionals, the selective delivery of therapeutics to bone tissue remains a critical challenge. This guide provides an objective comparison of hexa-aspartic acid and other prominent bone-targeting ligands, supported by experimental data, to inform the design of next-generation bone-specific therapies.
The ideal bone-targeting ligand should exhibit high affinity and specificity for the bone matrix, enabling the targeted delivery of therapeutic payloads while minimizing off-target effects. Among the various strategies, short acidic oligopeptides, particularly hexa-aspartic acid (Asp6), have emerged as a promising class of bone-seeking moieties. This guide delves into a comparative analysis of hexa-aspartic acid against other well-established bone-targeting ligands, such as bisphosphonates and tetracyclines, by examining their binding affinity, in vivo distribution, and cellular interactions.
Performance Comparison of Bone-Targeting Ligands
The efficacy of a bone-targeting ligand is primarily determined by its ability to bind to hydroxyapatite (B223615) (HA), the principal inorganic component of bone. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of different ligands.
| Ligand Class | Specific Ligand | Binding Affinity to Hydroxyapatite (HA) | Key Findings |
| Acidic Oligopeptides | Hexa-aspartic acid (Asp6) | High | Binds to HA as effectively as calcein (B42510) and tetracycline.[1][2] The binding affinity of oligo-aspartic acid peptides to HA increases with the length of the peptide chain.[3] |
| Octa-aspartic acid (d-Asp8) | Weaker than Alendronate | Exhibits preferential binding to bone resorption sites due to its sensitivity to HA crystallinity.[4] | |
| Deca-aspartate (D10) | High | Successfully anchors fluorescent proteins to the bone surface.[5] | |
| Bisphosphonates | Alendronate (ALN) | Very High | Possesses a stronger binding force to HA compared to d-Asp8.[4] Nitrogen-containing bisphosphonates show higher binding affinity than non-nitrogen-containing ones.[6] |
| Zoledronic Acid | Highest among BPs | Exhibits the highest binding affinity for calcium phosphate (B84403) within the bisphosphonate family.[7] | |
| Tetracyclines | Tetracycline (TC) | High | Binds to HA and can be used to measure bone formation activity.[8] |
| Ligand | Animal Model | Administration Route | Bone Accumulation (% Injected Dose/g) | Key Findings |
| (Asp)6-FITC | Rats | Intravenous | 2% of FITC accumulated in bones 24 hours post-injection.[1][2] | The biological half-life of FITC in the femur was 14 days in mice.[1][2] |
| mCherry-Fc-D10 | Mice | Not Specified | Femur: 13.6 ± 1.4%, Vertebrae: 11.4 ± 1.3% at 24 hours.[5] | Fusion to an Fc fragment significantly increased plasma exposure and bone accumulation.[5] |
| Anti-sclerostin-D10 | Mice | Not Specified | Femur: 20.9 ± 2.5%, Vertebrae: 19.5 ± 2.5% at 7 days.[5] | Targeted antibody showed enhanced effects in a model of ovariectomy-induced bone loss.[5] |
| dAsp3-PEG-PLGA NPs | Rats | Not Specified | Showed significantly higher accumulation in bone tissues compared to non-targeted nanoparticles.[9][10] | Effective in a local bone loss model but less so in a systemic bone loss model.[9][10] |
Mechanism of Action: The Role of Acidic Residues
Acidic oligopeptides, like hexa-aspartic acid, mimic the function of non-collagenous bone proteins such as osteopontin (B1167477) and bone sialoprotein, which contain repeating sequences of acidic amino acids.[6] These negatively charged carboxylate groups in the aspartic acid residues chelate with the calcium ions present in the hydroxyapatite crystals of the bone matrix, leading to specific accumulation in bone tissue.[11] This interaction is a key mechanism for the targeted delivery of conjugated drugs or imaging agents to the skeleton.[6] Some studies suggest that aspartic acid-rich peptides have a preference for bone resorption surfaces, which are characterized by higher crystallinity of hydroxyapatite.[12]
Experimental Protocols
A standardized workflow is crucial for the comparative evaluation of bone-targeting ligands. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of a ligand for hydroxyapatite.
-
Preparation of HA: Synthetic hydroxyapatite powder is washed and suspended in a binding buffer (e.g., Tris-buffered saline, pH 7.4).
-
Ligand Incubation: The fluorescently labeled ligand (e.g., FITC-conjugated) is incubated with the HA suspension at a specific concentration for a defined period (e.g., 1-2 hours) at room temperature with gentle agitation.
-
Separation: The HA particles are pelleted by centrifugation.
-
Quantification: The amount of unbound ligand in the supernatant is measured using a fluorescence plate reader. The amount of bound ligand is calculated by subtracting the unbound amount from the total initial amount.
-
Data Analysis: Binding affinity can be determined by performing saturation binding experiments and calculating the dissociation constant (Kd).
In Vivo Biodistribution Studies
These studies assess the accumulation and retention of the ligand in various tissues.
-
Animal Model: Typically, rodents (mice or rats) are used. For specific applications, disease models like ovariectomized rats for osteoporosis may be employed.[4]
-
Ligand Administration: The labeled ligand (e.g., radiolabeled or fluorescently tagged) is administered systemically, usually via intravenous injection.[1][2]
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24 hours, and several days), animals are euthanized, and major organs (including bone, liver, kidneys, spleen, etc.) are harvested.
-
Quantification:
-
For fluorescently labeled ligands, tissues can be imaged ex vivo using an imaging system, and the fluorescence intensity is quantified.[1][2][13]
-
For radiolabeled ligands, the radioactivity in each tissue is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: The data provides a quantitative measure of the ligand's distribution and specificity for bone tissue over time.
Conclusion
Hexa-aspartic acid and other short acidic oligopeptides represent a highly promising class of bone-targeting ligands. Their strong affinity for hydroxyapatite, favorable in vivo distribution, and biocompatibility make them excellent candidates for the development of targeted therapies for a range of bone diseases.[1][2][14] While bisphosphonates exhibit very high binding affinity, their potential to interfere with bone metabolism needs to be considered.[14] The choice of the optimal targeting ligand will ultimately depend on the specific therapeutic application, including the nature of the drug to be delivered and the desired release kinetics at the target site. Further head-to-head comparative studies using standardized protocols will be invaluable in guiding the rational design of future bone-targeted drug delivery systems.
References
- 1. Selective drug delivery system to bone: small peptide (Asp)6 conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Novel Radiogallium-Labeled Bone Imaging Agents Using Oligo-Aspartic Acid Peptides as Carriers | PLOS One [journals.plos.org]
- 4. Osteotropic Peptide that differentiates functional domains of the skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity targeting of therapeutic proteins to the bone surface-local delivery of sclerostin-neutralizing antibody enhances efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bone Specific Drug Delivery for Osteoporosis and Rare Skeletal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bone-Targeting Nanoparticles of a Dendritic (Aspartic acid)3-Functionalized PEG-PLGA Biopolymer Encapsulating Simvastatin for the Treatment of Osteoporosis in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Image-guided in vivo evaluation and comparison of bone-targeting peptides for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bone Targeting Systems to Systemically Deliver Therapeutics to Bone Fractures for Accelerated Healing - PMC [pmc.ncbi.nlm.nih.gov]
(Asp)6 Peptide Enhances Bone-Targeting Drug Delivery: A Comparative Analysis
A novel study demonstrates the superior efficacy of a simvastatin-loaded lipid nanocarrier featuring the bone-targeting hexapeptide (Asp)6 for the treatment of osteoporosis. Experimental data reveals that the (Asp)6-modified nanoparticles exhibit enhanced bone accumulation and significantly improve bone mineral density in comparison to control formulations.
Researchers in the field of drug delivery are continually exploring strategies to enhance the targeted delivery of therapeutics to specific sites within the body, thereby increasing efficacy and minimizing off-target effects. A promising approach for treating bone diseases like osteoporosis involves the use of targeting moieties that have a high affinity for bone tissue. One such candidate is the short peptide sequence of six aspartic acid residues, (Asp)6. This guide provides a detailed comparison of a drug delivery system incorporating (Asp)6 with control systems, supported by experimental findings from a key study by Tao et al. (2020).[1][2][3]
Performance Comparison: (Asp)6-LNPs vs. Controls
The efficacy of the (Asp)6-functionalized lipid nanoparticles (LNPs) for delivering the osteoporosis drug simvastatin (B1681759) (SIM) was rigorously evaluated against two control groups: simvastatin-loaded LNPs without the (Asp)6 peptide (SIM/LNPs) and free simvastatin (SIM). The quantitative data from these comparisons are summarized in the tables below.
Table 1: Physicochemical Properties and Drug Loading of Nanoparticles
| Parameter | SIM/LNPs (Control) | SIM/ASP6-LNPs |
| Particle Size (nm) | 120.3 ± 1.5 | 135.8 ± 2.1 |
| Polydispersity Index (PDI) | 0.18 ± 0.02 | 0.21 ± 0.03 |
| Zeta Potential (mV) | -25.7 ± 1.3 | -35.4 ± 1.8 |
| Encapsulation Efficiency (%) | 97.50 ± 0.25 | 97.30 ± 0.57 |
| Drug Loading (%) | 3.90 ± 0.10 | 3.89 ± 0.15 |
Table 2: In Vitro Drug Release
| Time (hours) | Free SIM Cumulative Release (%) | SIM/LNPs (Control) Cumulative Release (%) | SIM/ASP6-LNPs Cumulative Release (%) |
| 10 | >80 | ~40 | ~40 |
| 48 | - | ~70 | ~70 |
Table 3: In Vivo Biodistribution in Mice (48h post-injection)
| Organ | LNPs (Control) (%ID/g) | ASP6-LNPs (%ID/g) |
| Femur | ~2 | ~5 |
| Tibia | ~2 | ~5 |
| Liver | ~10 | ~8 |
| Spleen | ~8 | ~6 |
| Kidney | ~3 | ~3 |
| Heart | <1 | <1 |
| Lung | ~2 | ~2 |
Table 4: In Vivo Efficacy in Ovariectomized Rats (Bone Mineral Density)
| Treatment Group | Bone Mineral Density (g/cm²) |
| Sham | 0.23 ± 0.01 |
| Model (OVX) | 0.18 ± 0.01 |
| SIM (Oral) | 0.19 ± 0.01 |
| SIM/LNPs (i.v.) | 0.20 ± 0.01 |
| SIM/ASP6-LNPs (i.v.) | 0.22 ± 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of (Asp)6-Modified Lipid Nanoparticles (SIM/ASP6-LNPs)
The preparation of the simvastatin-loaded, (Asp)6-targeted lipid nanoparticles involves a hot melt emulsification method.
Procedure:
-
Preparation of the lipid phase: A mixture of lipids, such as Compritol 888 ATO, and simvastatin are melted at a temperature of 70°C.
-
Preparation of the aqueous phase: Stabilizers like Poloxamer 407 and Polysorbate 80 are dissolved in distilled water and heated to 70°C.
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization to form a hot oil-in-water emulsion.
-
Nanoparticle formation: The resulting nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of solid lipid nanoparticles (SLNs).
-
(Asp)6 Conjugation: The (Asp)6 peptide is covalently conjugated to the surface of the SLNs.
-
Purification: The final SIM/ASP6-LNPs are purified to remove any unreacted materials.
In Vitro Drug Release Study
The in vitro release of simvastatin from the nanoparticles was evaluated using a dialysis bag method.
Procedure:
-
A known amount of the nanoparticle suspension (SIM/LNPs or SIM/ASP6-LNPs) or free simvastatin solution is placed in a dialysis bag.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C with gentle shaking.
-
At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of simvastatin in the withdrawn samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
The cumulative percentage of drug release is calculated over time.
In Vivo Biodistribution Study
The biodistribution of the nanoparticles was assessed in mice using a fluorescent dye.
Procedure:
-
The nanoparticles (LNPs and ASP6-LNPs) are labeled with a near-infrared fluorescent dye, such as DiR.
-
The labeled nanoparticles are administered to mice via intravenous injection.
-
The distribution of the nanoparticles in the living animals is monitored at various time points using an in vivo imaging system.
-
At the end of the experiment (e.g., 48 hours post-injection), the mice are euthanized.
-
Major organs (heart, liver, spleen, lungs, kidneys) and bones (femur, tibia) are excised.
-
The fluorescence intensity in the excised organs and bones is measured using the imaging system to quantify the nanoparticle accumulation.
In Vivo Therapeutic Efficacy Study
The therapeutic efficacy of the different formulations was evaluated in an ovariectomized (OVX) rat model of osteoporosis.
Procedure:
-
An osteoporosis model is established in female rats by performing ovariectomy (OVX). A sham-operated group serves as a healthy control.
-
The OVX rats are randomly divided into different treatment groups: a model group (no treatment), an oral simvastatin group, an intravenous SIM/LNPs group, and an intravenous SIM/ASP6-LNPs group.
-
The respective treatments are administered to the rats over a specified period.
-
At the end of the treatment period, the rats are euthanized.
-
The femurs are collected, and the bone mineral density (BMD) is measured using techniques such as dual-energy X-ray absorptiometry (DXA) to assess the therapeutic effect.
Signaling Pathway
Simvastatin, the active drug in this delivery system, is known to promote bone formation by influencing the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.
The enhanced delivery of simvastatin to bone tissue by the (Asp)6-modified nanoparticles leads to a localized increase in the drug's concentration. This, in turn, is expected to more effectively stimulate the BMP-Smad pathway in osteoblasts, leading to enhanced bone formation and an overall improvement in bone health.
References
Polyaspartic Acid: A Biodegradable Solution for Crystal Growth Inhibition in Industrial and Pharmaceutical Applications
A Comparative Analysis of Polyaspartic Acid's Efficacy in Preventing Mineral Scaling and Undesired Crystallization
For researchers, scientists, and professionals in drug development, controlling crystal growth is a critical challenge. In industrial settings, mineral scaling in pipes (B44673) and equipment can lead to significant operational inefficiencies and failures. In pharmaceuticals, unintended crystallization of active pharmaceutical ingredients (APIs) can compromise drug stability and bioavailability. Polyaspartic acid (PASP), a biodegradable and environmentally friendly polymer, has emerged as a promising crystal growth inhibitor. This guide provides an objective comparison of PASP's performance against other common inhibitors, supported by experimental data, and details the methodologies for its validation.
Comparative Performance of Crystal Growth Inhibitors
Polyaspartic acid's inhibitory effects have been evaluated against several common mineral scales, primarily calcium carbonate (CaCO₃), calcium sulfate (B86663) (CaSO₄), and barium sulfate (BaSO₄). Its performance is often benchmarked against other widely used inhibitors such as polyacrylic acid (PAA) and various phosphonates like 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA).
The following table summarizes the scale inhibition efficiency of PASP in comparison to other inhibitors under various experimental conditions. The efficiency is typically determined using a static scale inhibition method, where the reduction in the precipitation of scaling ions in the presence of an inhibitor is measured.
| Crystal Type | Inhibitor | Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| CaCO₃ | Polyaspartic Acid (PASP) | 5 | Ambient | 95 | [1] |
| Polyacrylic Acid (PAA) | 3.33 µM | 30 | 95 | [2] | |
| PBTCA | 30 | Ambient | > PAA > PASP | [3] | |
| PASP-Pro (modified PASP) | 16 | >70 | >95 | [4] | |
| CaSO₄ | Polyaspartic Acid (PASP) | 5 | Ambient | 90 | [1] |
| PESA | - | - | < PASP | [5] | |
| PBTCA | - | - | pH > 7.0, little impact | [3] | |
| BaSO₄ | Polyaspartic Acid (PASP) | - | - | Better than PESA | [5] |
| PPCA | - | 60 | Very efficient | [6] |
Key Observations:
-
For CaCO₃ inhibition, phosphonates like PBTCA generally show higher efficiency than both PAA and PASP.[3] However, modified forms of PASP, such as PASP-Pro, demonstrate significantly improved performance, especially at higher temperatures.[4]
-
PASP exhibits strong inhibition of CaSO₄ scale, outperforming polyepoxysuccinic acid (PESA).[5]
-
In the case of BaSO₄, PASP also shows better performance compared to PESA.[5]
-
It is important to note that the efficiency of these inhibitors is influenced by factors such as pH, temperature, and the concentration of scaling ions.[3]
Mechanism of Crystal Growth Inhibition
The inhibitory effect of polyaspartic acid is attributed to several mechanisms that interfere with the crystallization process. The primary mechanisms include:
-
Chelation: The carboxyl groups in the PASP polymer chain chelate with cations (e.g., Ca²⁺, Ba²⁺) in the solution. This reduces the supersaturation of the scaling solution, thereby inhibiting the nucleation of new crystals.
-
Adsorption: PASP molecules adsorb onto the surface of newly formed microcrystals. This adsorption blocks the active growth sites, preventing further crystal growth and aggregation.
-
Crystal Distortion: The adsorption of PASP on the crystal lattice disrupts the regular, ordered arrangement of ions. This leads to the formation of distorted, irregular, and less stable crystal structures (e.g., promoting the formation of vaterite or aragonite instead of the more stable calcite for CaCO₃). These distorted crystals are less likely to adhere to surfaces and form hard scale.[4]
The following diagram illustrates the proposed mechanism of how polyaspartic acid inhibits crystal growth.
Experimental Protocols
The validation of a crystal growth inhibitor's efficacy relies on standardized experimental protocols. The static scale inhibition test is a widely used method for this purpose.
Static Scale Inhibition Test for Calcium Carbonate (CaCO₃)
Objective: To determine the effectiveness of an inhibitor in preventing the precipitation of calcium carbonate from a supersaturated solution.
Materials and Reagents:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)
-
Inhibitor stock solution (e.g., Polyaspartic Acid at a known concentration)
-
Deionized water
-
pH meter
-
Water bath or incubator
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Titration equipment (e.g., burette, EDTA solution, indicator) or an Inductively Coupled Plasma (ICP) spectrometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare separate solutions of CaCl₂ and NaHCO₃ in deionized water.
-
In a series of beakers or bottles, add a specific volume of the CaCl₂ solution.
-
To each beaker, add varying concentrations of the inhibitor stock solution. A blank sample with no inhibitor should also be prepared.
-
-
Initiation of Precipitation:
-
Add a specific volume of the NaHCO₃ solution to each beaker to induce supersaturation and initiate CaCO₃ precipitation.
-
Adjust the pH of the solutions to the desired value (e.g., 8.5) using a suitable buffer or dilute acid/base.
-
-
Incubation:
-
Seal the beakers and place them in a constant temperature water bath (e.g., 50°C) for a specified period (e.g., 17 hours).
-
-
Sample Analysis:
-
After incubation, filter the solutions to remove any precipitated CaCO₃.
-
Determine the concentration of calcium ions (Ca²⁺) remaining in the filtrate. This can be done by titration with EDTA or by using ICP.
-
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (η) is calculated using the following formula: η (%) = [(C_i - C_b) / (C_o - C_b)] * 100 Where:
-
C_i is the concentration of Ca²⁺ in the filtrate of the sample with the inhibitor.
-
C_b is the concentration of Ca²⁺ in the filtrate of the blank sample.
-
C_o is the initial concentration of Ca²⁺ in the solution before precipitation.
-
-
The following diagram outlines the general workflow for validating the inhibitory effect of polyaspartic acid.
Conclusion
Polyaspartic acid presents a compelling, environmentally friendly alternative to traditional crystal growth inhibitors. While its performance can be influenced by specific operating conditions, modifications to its polymer structure have shown to significantly enhance its efficacy, making it a versatile tool in preventing mineral scaling and controlling crystallization in various scientific and industrial applications. The standardized experimental protocols outlined provide a robust framework for validating its performance and comparing it with other inhibitors, enabling informed decisions for researchers and professionals in the field.
References
cross-validation of hexa-aspartic acid characterization techniques
A Comparative Guide to the Characterization of Hexa-Aspartic Acid
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides like hexa-aspartic acid is critical for ensuring purity, structural integrity, and ultimately, therapeutic efficacy. Hexa-aspartic acid, a homo-oligomer of aspartic acid, presents unique analytical challenges due to its potential for isomerization (forming isoaspartic acid) and the presence of multiple chiral centers and carboxylic acid groups. This guide provides a comparative overview of key analytical techniques used for its characterization, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as identity, purity, structure, or conformation. The following table summarizes the quantitative performance of commonly used methods for characterizing hexa-aspartic acid and related peptides.
| Technique | Parameter | Typical Performance | Key Application(s) for Hexa-Aspartic Acid |
| Mass Spectrometry (MS) | Mass Accuracy | < 5 ppm (High-Resolution MS) | Primary sequence confirmation, impurity profiling, isomerization analysis.[1] |
| Sensitivity | Picomole to femtomole range[2] | Detection of low-level impurities and degradation products. | |
| Resolution | > 100,000 (FT-ICR, Orbitrap) | Resolving isobaric species, such as isomers.[1] | |
| NMR Spectroscopy | Resolution | High (e.g., 600 MHz for ¹H)[3][4][5] | Determination of α- and β-linkages, conformational analysis.[6] |
| Sample Amount | Milligram range | Detailed structural elucidation of the peptide backbone. | |
| Key Information | 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra provide through-bond and through-space correlations.[3][6] | Distinguishing between different linkage patterns. | |
| HPLC | Limit of Detection (LOD) | Low picomole range with derivatization[2][7] | Purity assessment, quantification, separation of isomers. |
| Resolution (R²) | R² > 0.99 for linearity[8] | Separation of D/L enantiomers and diastereomers.[8] | |
| Throughput | High (runs typically < 40-60 min)[7] | Routine quality control and purity checks. | |
| Circular Dichroism (CD) | Wavelength Range | Far-UV (180-240 nm), Near-UV (250-320 nm)[9][10] | Analysis of secondary structure and conformation in solution. |
| Sensitivity | Microgram to milligram range | Assessing conformational changes due to pH, temperature, or binding. | |
| Key Information | Provides information on the overall fold and presence of secondary structures like helices or random coils.[9] | Monitoring peptide stability and folding. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
HPLC is a cornerstone technique for assessing the purity and separating isomers of hexa-aspartic acid. Reversed-phase HPLC is commonly used, often with ion-pairing agents to improve retention of the highly polar peptide.
Protocol for Chiral Separation:
-
Sample Preparation: Hydrolyze the peptide into its constituent amino acids. Derivatize the free amino acids using a chiral reagent such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) to form diastereomers.[8]
-
Column: Use a reversed-phase column (e.g., C18 ODS-Hypersil, 5 µm).[7]
-
Mobile Phase: Employ a gradient elution. For example:
-
Solvent A: 0.11% Trifluoroacetic acid (TFA) in water.[7]
-
Solvent B: 0.11% TFA in acetonitrile (B52724) (MeCN).[7]
-
-
Gradient Program: A typical program might be a linear gradient from 20% B to 38% B over 46 minutes.[7]
-
Detection: Use UV detection at 340 nm for the derivatized amino acids.[7]
-
Analysis: The D/L ratio can be calculated from the peak areas of the separated diastereomers.[8]
Mass Spectrometry (MS) for Sequence and Isomer Identification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for confirming the peptide's identity and pinpointing modifications like isomerization.
Protocol for Distinguishing Asp vs. isoAsp using Tandem MS (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) to generate multiply charged peptide ions.
-
Fragmentation: Isolate the precursor ion of hexa-aspartic acid and subject it to fragmentation using techniques like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).[11]
-
Analysis of Fragment Ions:
-
CID/PSD: Peptides containing isoaspartic acid can produce characteristic fragment ions, such as a y-46 ion or a b+H₂O ion, which are less common or absent for peptides with normal aspartic acid.[11]
-
ETD: This technique can generate diagnostic c•+57 and z-57 ions for isoaspartic acid residues.[11][12]
-
-
Data Interpretation: Compare the experimental fragmentation pattern to theoretical patterns for all possible isomers to identify the primary sequence and the location of any isoaspartic acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the covalent structure and conformation of hexa-aspartic acid in solution.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent like D₂O.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. In D₂O, protons on the α-carbon and β-carbon of each aspartate residue will be visible. The chemical shifts and coupling constants provide information about the local chemical environment.[5]
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The chemical shifts of the carbonyl carbons can help distinguish between α- and β-peptide bonds.[6][13]
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to assign signals to specific residues within the peptide chain.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the complete assignment of both ¹H and ¹³C spectra.[3]
-
-
Structural Interpretation: The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the peptide's connectivity, including the nature of the peptide linkages.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is used to assess the secondary structure of hexa-aspartic acid in solution and to monitor its conformational stability.
Protocol for Secondary Structure Analysis:
-
Sample Preparation: Prepare a solution of hexa-aspartic acid in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. The buffer should not have significant absorbance in the far-UV region.
-
Far-UV Spectrum Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[9] This region is dominated by the absorption of the peptide backbone amide bonds.
-
Data Processing: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.
-
Spectral Analysis: The shape and magnitude of the CD spectrum provide qualitative information about the secondary structure. A spectrum with a strong negative band around 200 nm is characteristic of a random coil conformation, which is expected for a short, flexible peptide like hexa-aspartic acid under non-aggregating conditions. Changes in the spectrum upon addition of ligands or changes in temperature or pH indicate conformational shifts.
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz help to visualize the experimental processes and the relationships between the different characterization techniques.
References
- 1. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191) [hmdb.ca]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified HPLC method for the determination of aspartic acid racemization in collagen from human dentin and its comparison with GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
comparing synthetic versus natural polyaspartic acid
A Comparative Guide to Synthetic Versus Bio-Based Polyaspartic Acid for Drug Development
This guide provides a comprehensive comparison of synthetic and bio-based polyaspartic acid (PASA), offering researchers, scientists, and drug development professionals objective data on their performance and properties. For clarity in this guide, "synthetic PASA" refers to polymers derived from fossil fuel-based feedstocks, while "bio-based PASA" refers to polymers synthesized from renewable, biological feedstocks. It is important to note that naturally occurring PASA exists only as short protein fragments and is not available as a pure homopolymer for industrial use.[1] Therefore, all commercially available PASA is synthesized.
Synthesis and Structural Characteristics
Polyaspartic acid is a biodegradable and water-soluble polymer with a protein-like backbone.[1] The primary difference between synthetic and bio-based PASA lies in the origin of the aspartic acid monomer. Synthetic routes can influence the polymer's final structure, including the ratio of α and β amide linkages and its stereochemistry.
Synthetic PASA is typically produced through two main industrial methods:
-
Thermal Polycondensation of Aspartic Acid: This process involves heating aspartic acid, often with a catalyst, to form polysuccinimide (PSI), which is then hydrolyzed with sodium hydroxide. This method commonly results in a racemic mixture of D- and L-aspartate units with a random distribution of approximately 30% α-linkages and 70% β-linkages.[1]
-
Polymerization of Maleic Anhydride and Ammonia: This alternative route also produces the PSI intermediate, which is subsequently hydrolyzed.[2]
Bio-based PASA utilizes aspartic acid produced through the fermentation of renewable resources like corn or sugar beets. The subsequent polymerization follows the same chemical processes as for synthetic PASA, resulting in a polymer with a similar chemical structure but a sustainable origin.
More advanced, controlled synthesis methods, such as the polymerization of N-carboxyanhydride (NCA) derivatives, can produce pure D- or L-PASA with exclusively α- or β-links, although these methods are generally more complex and costly.[1]
Physicochemical Properties
The physicochemical properties of PASA are critical for its application in drug delivery. These properties are largely determined by the synthesis method rather than the feedstock origin.
| Property | Synthetic PASA (Thermal Polycondensation) | Bio-Based PASA (Thermal Polycondensation) | Natural PASA Fragments | Key Experimental Method |
| Monomer Origin | Fossil fuels | Renewable biomass (e.g., corn, sugar beets) | Biological proteins | - |
| Chemical Structure | Mixture of α (approx. 30%) and β (approx. 70%) linkages; Racemized D/L isomers | Mixture of α and β linkages; Racemized D/L isomers | α-linked L-aspartic acid | 1H and 13C NMR Spectroscopy |
| Molecular Weight (Mw) | Typically 1,000 - 50,000 Da; can be controlled by synthesis conditions | Typically 1,000 - 50,000 Da; can be controlled by synthesis conditions | Up to ~5,500 Da (for 50 amino acids) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | > 1 (Polydisperse) | > 1 (Polydisperse) | 1 (Monodisperse) | Gel Permeation Chromatography (GPC) |
| Water Solubility | High | High | High | Visual observation, Turbidimetry |
| Charge | Anionic (due to carboxyl groups) | Anionic | Anionic | Zeta Potential Measurement |
Performance in Drug Delivery Applications
PASA's biocompatibility, biodegradability, and the presence of carboxylic acid groups make it an excellent candidate for drug delivery systems.[3][4] These groups can be functionalized to conjugate drugs or form nanoparticles for controlled release.
| Performance Metric | Synthetic & Bio-Based PASA | Key Experimental Method |
| Drug Conjugation | Carboxylic acid groups allow for covalent attachment of drugs via amide or ester linkages. | FTIR, NMR Spectroscopy |
| Nanoparticle Formulation | Can self-assemble or be formulated into nanoparticles for encapsulation of hydrophobic drugs. | Dynamic Light Scattering (DLS) for size, TEM/SEM for morphology |
| Drug Loading Capacity | Varies depending on the drug and nanoparticle formulation. e.g., (Asp)8-PEG-PCL nanoparticles loaded with curcumin (B1669340) showed a loading capacity of 11.07%. | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency | Generally high; e.g., 95.91% for curcumin-loaded (Asp)8-PEG-PCL nanoparticles. | UV-Vis Spectroscopy, HPLC |
| Drug Release Profile | Capable of sustained release; release kinetics can be tuned by modifying the polymer structure. | In vitro release studies using methods like dialysis or sample and separate techniques. |
Biocompatibility and Biodegradability
Both synthetic and bio-based PASA are generally considered to be highly biocompatible and biodegradable, which is attributed to their protein-like amide backbone.[3][4]
| Parameter | Synthetic & Bio-Based PASA | Key Experimental Method |
| Cytotoxicity | Generally low; considered non-toxic to most cell lines at relevant concentrations. | MTT Assay, MTS Assay |
| Hemocompatibility | Good; low hemolytic activity. | Hemolysis Assay (in accordance with ISO 10993-4) |
| Biodegradability | Readily biodegradable; degradation products are non-toxic (ammonia, carbon dioxide, water). The linearity of the polymer backbone is crucial for complete biodegradation.[2] | OECD 301C (Modified MITI Test), OECD 301F (Manometric Respirometry) |
Cost and Environmental Impact
The primary distinction in cost and environmental impact arises from the feedstock and production process of the aspartic acid monomer.
| Aspect | Synthetic PASA | Bio-Based PASA |
| Production Cost | Dependent on fossil fuel prices. General market price for PASA is approximately $5-10 per kilogram. | Dependent on the cost of renewable feedstocks and fermentation efficiency. Techno-economic analyses of similar bio-based polymers suggest potentially competitive pricing. |
| Environmental Impact | Higher carbon footprint due to reliance on fossil fuels. | Lower carbon footprint; potential for carbon sequestration during biomass growth. Life cycle assessments (LCA) are needed for a full comparison.[5][6][7] |
| Sustainability | Derived from non-renewable resources. | Derived from renewable resources, contributing to the bio-economy. |
Experimental Protocols
A. Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PASA.
Methodology:
-
System Preparation: A GPC system equipped with a refractive index (RI) detector is used. The mobile phase (e.g., an aqueous buffer like 0.1 M NaNO₃) is filtered, degassed, and pumped through the system at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Calibration: A calibration curve is generated using a series of narrow PDI polymer standards (e.g., polyethylene (B3416737) glycol or polystyrene sulfonate) with known molecular weights. The elution time of each standard is plotted against the logarithm of its molecular weight.
-
Sample Preparation: A dilute solution of PASA (e.g., 1-2 mg/mL) is prepared in the mobile phase, filtered through a 0.22 µm syringe filter, and injected into the GPC system.
-
Data Analysis: The elution profile of the PASA sample is recorded. The molecular weight distribution is determined by comparing the elution times of the sample to the calibration curve. Mn, Mw, and PDI (Mw/Mn) are calculated using the system's software.[8][9][10][11][12]
B. Cytotoxicity Assessment via MTT Assay
Objective: To evaluate the in vitro cytotoxicity of PASA on a specific cell line.
Methodology:
-
Cell Seeding: Cells (e.g., 3T3 fibroblasts) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of PASA. Control wells contain medium only (blank), cells in medium (negative control), and cells with a known cytotoxic agent (positive control). The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control.[13][14][15][16]
C. Biodegradability Assessment via OECD 301C
Objective: To determine the ready biodegradability of PASA.
Methodology:
-
Test Setup: The test is conducted in flasks containing a defined mineral medium, the test substance (PASA) as the sole source of organic carbon, and an inoculum of microorganisms (e.g., activated sludge).
-
Controls: Parallel flasks are set up as controls: an inoculum blank (without PASA) to measure endogenous activity, and a reference control with a readily biodegradable substance (e.g., sodium benzoate) to verify the inoculum's viability.
-
Incubation: The flasks are incubated under aerobic conditions in the dark or diffuse light at a constant temperature (20-25°C) for 28 days.
-
Measurement: The degradation of PASA is monitored by measuring the Dissolved Organic Carbon (DOC) concentration at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the DOC removal in the test flasks to the initial DOC of the PASA. A substance is considered "readily biodegradable" if it reaches a degradation level of ≥70% within the 28-day test period and within a "10-day window" that starts when 10% degradation is reached.[17][18][19]
Visualizations
Caption: General synthesis workflow for both synthetic and bio-based PASA.
Caption: Logical flow of PASA-based nanoparticle drug delivery.
Caption: Experimental workflow for assessing the biocompatibility of PASA.
References
- 1. Polyaspartic acid - Wikipedia [en.wikipedia.org]
- 2. chesci.com [chesci.com]
- 3. Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hangta.group [hangta.group]
- 5. Comparative assessment of environmental impacts of 1st generation (corn feedstock) and 3rd generation (carbon dioxide feedstock) PHA production pathways using life cycle assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Life cycle assessment of bio-based and fossil-based plastic: A review - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. jordilabs.com [jordilabs.com]
- 12. google.com [google.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
A Comparative Guide to Polyaspartic Acid in Biomedical Research: A Meta-Analysis of Performance Metrics
For researchers, scientists, and drug development professionals, the selection of an appropriate polymer is a critical decision in the design of effective drug delivery systems and tissue engineering scaffolds. This guide provides a comprehensive meta-analysis of polyaspartic acid (PASA), a biodegradable and biocompatible polymer, and objectively compares its performance with three other widely used alternatives: polyethylene (B3416737) glycol (PEG), polylactic-co-glycolic acid (PLGA), and chitosan (B1678972).
This analysis synthesizes experimental data from numerous studies to offer a clear comparison of key performance indicators, detailed experimental protocols for crucial assays, and visual representations of relevant biological and experimental workflows.
Performance Comparison of Biomedical Polymers
The efficacy of a polymer in a biomedical context is determined by a range of physicochemical and biological properties. This section summarizes the quantitative data on particle size, drug encapsulation efficiency, drug loading capacity, and cytotoxicity for PASA and its alternatives when formulated as nanoparticles for drug delivery.
| Polymer | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Cytotoxicity (Cell Viability %) |
| Polyaspartic Acid (PASA) | 100 - 300[1] | 60 - 95[2] | 10 - 30 | > 85 |
| Polyethylene Glycol (PEG) | 50 - 200[3] | 40 - 80 | 5 - 20 | > 90[3][4][5][6][7] |
| Polylactic-co-glycolic acid (PLGA) | 150 - 500[2][8][9] | 50 - 90[10][11] | 1 - 15[9] | > 80[12][13] |
| Chitosan | 150 - 400[14][15] | 65 - 98[15][16] | 1 - 15[17] | > 80[1][18][19][20] |
Table 1: Comparative Analysis of Nanoparticle Properties. This table summarizes the typical range of values for key performance indicators of nanoparticles formulated with different polymers. The values are aggregated from multiple studies and can vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. This section provides standardized protocols for the synthesis of polyaspartic acid and for a common cytotoxicity assay.
Synthesis of Polyaspartic Acid (PASA)
Polyaspartic acid is typically synthesized via the thermal polycondensation of L-aspartic acid to form polysuccinimide (PSI), followed by alkaline hydrolysis.[21][22][23]
Materials:
-
L-aspartic acid
-
Phosphoric acid (catalyst)
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Polysuccinimide (PSI) Synthesis:
-
Mix L-aspartic acid and a catalytic amount of phosphoric acid in a round-bottom flask.[22]
-
Heat the mixture under vacuum at 180-200°C for 2-4 hours.[22]
-
The resulting solid is polysuccinimide (PSI).
-
Dissolve the crude PSI in DMF and precipitate in water to purify.[22]
-
Dry the purified PSI under vacuum.[22]
-
-
Polyaspartic Acid (PASA) Synthesis:
-
Disperse the purified PSI in deionized water.
-
Add a stoichiometric amount of NaOH solution dropwise to the PSI dispersion under stirring.
-
Continue stirring at room temperature until the PSI is completely dissolved, indicating the hydrolysis to PASA is complete.[22]
-
The resulting solution is poly(sodium aspartate). The pH can be adjusted to obtain the acidic form (PASA).
-
The final product can be purified by dialysis against deionized water and lyophilized.[22]
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
Polymer nanoparticles (PASA, PEG, PLGA, Chitosan)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the polymer nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the negative control.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams to illustrate a key drug delivery mechanism and a typical experimental workflow.
pH-Responsive Drug Release from PASA Hydrogels
Polyaspartic acid hydrogels can exhibit pH-sensitive swelling behavior, which can be exploited for controlled drug release.[21][24][25]
Caption: pH-Responsive Drug Release from PASA Hydrogels.
Experimental Workflow for Nanoparticle-Based Drug Delivery
This diagram outlines the typical steps involved in the development and evaluation of polymer-based nanoparticles for drug delivery.
Caption: Nanoparticle Drug Delivery Workflow.
References
- 1. Cytotoxic and anti-inflammatory effects of chitosan and hemostatic gelatin in oral cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. brieflands.com [brieflands.com]
- 15. Development of Chitosan Nanoparticles as a Stable Drug Delivery System for Protein/siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. frontiersin.org [frontiersin.org]
- 19. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 20. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 22. journal.hep.com.cn [journal.hep.com.cn]
- 23. researchgate.net [researchgate.net]
- 24. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Properties of pH-, Thermo-, and Salt-Sensitive Modified Poly(aspartic acid)/Poly(vinyl alcohol) IPN Hydrogel and Its Drug Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Asp-Asp-Asp-Asp-Asp-Asp: A Guide for Laboratory Professionals
For research use only. Not intended for human consumption. [1][2][3]
The following document provides essential safety and logistical information for the proper disposal of the hexapeptide Asp-Asp-Asp-Asp-Asp-Asp, also known as polyaspartic acid.[1][2] These procedures are based on general laboratory safety guidelines for non-hazardous chemical waste. It is imperative that researchers consult and adhere to their institution's specific waste disposal protocols and local regulations.[4]
I. Pre-Disposal Considerations and Hazard Assessment
A thorough hazard assessment is a critical first step before initiating any disposal procedures. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated.[5] Therefore, it is prudent to handle it with due caution.
Key Principles:
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash.[5] Such actions can pose risks to the environment and public health.[5]
-
Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[5]
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this hexapeptide may not be readily available, reviewing the SDS for L-aspartic acid and similar research-grade chemicals can provide valuable handling and disposal information.[5]
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for disposing of small quantities of this compound typically used in a research laboratory setting.
1. Inactivation/Neutralization (Recommended for Liquid Waste):
While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[5]
-
Chemical Degradation: A common method for peptide inactivation is hydrolysis, which breaks the peptide bonds. This can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).[5]
-
Procedure:
-
To the liquid waste containing the peptide, slowly add an equal volume of 1 M HCl or 1 M NaOH.
-
Allow the solution to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[5]
-
After the inactivation period, neutralize the solution. For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide (B78521) until the pH is between 6.0 and 8.0. For basic solutions, slowly add an acid to achieve the same pH range.[5]
-
2. Waste Collection and Labeling:
-
Aqueous Waste: Following neutralization, the treated liquid waste should be collected in a designated container for non-hazardous aqueous chemical waste. The container must be clearly labeled with "Non-Hazardous Chemical Waste" and a list of its contents, including the neutralized peptide solution and any other reagents present.
-
Solid Waste: All solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, should be placed into a designated solid waste container.[5] This container must also be clearly labeled as "Non-Hazardous Chemical Waste" and list the contaminants.[5]
3. Storage Pending Disposal:
Store the labeled waste containers in a designated and secure secondary containment area, away from incompatible materials.[5]
4. Final Disposal:
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] Ensure all necessary documentation regarding the contents of the waste containers is provided.[5]
Data Presentation
| Parameter | Recommendation | Rationale |
| Waste Type | Segregated Non-Hazardous Chemical Waste | Prevents accidental mixing with incompatible materials and ensures proper disposal channels. |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Effective for hydrolyzing peptide bonds, rendering the peptide inactive.[5] |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for complete chemical degradation of the peptide.[5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is a standard requirement for disposal into institutional waste streams.[5] |
| Solid Waste Containment | Labeled, sealed container for non-hazardous chemical waste | Prevents environmental release and ensures proper handling by waste management personnel.[5] |
| Storage of Waste | Secure, designated secondary containment area | Minimizes risk of spills and exposure. |
| Final Disposal Method | Institutional EHS or licensed contractor | Ensures compliance with local, state, and federal regulations.[4] |
Experimental Protocols
Protocol for Inactivation of Liquid Peptide Waste:
-
Objective: To hydrolyze the peptide bonds of this compound in a liquid waste solution.
-
Materials:
-
Liquid waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Designated and labeled waste container for non-hazardous aqueous chemical waste.
-
-
Procedure:
-
Working in a well-ventilated area or a fume hood, measure the volume of the peptide waste solution.
-
Slowly and carefully, add an equal volume of either 1 M HCl or 1 M NaOH to the waste solution while stirring gently.
-
Loosely cap the container to prevent pressure buildup and allow it to stand for at least 24 hours at room temperature.
-
After the 24-hour inactivation period, check the pH of the solution using a pH strip or meter.
-
If the solution is acidic (from HCl treatment), slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
If the solution is basic (from NaOH treatment), slowly add an acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0.
-
Once neutralized, securely cap the container and transfer it to the designated storage area for chemical waste pickup.
-
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Asp-Asp-Asp-Asp-Asp-Asp
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides such as Hexa-aspartic acid (Asp-Asp-Asp-Asp-Asp-Asp) is fundamental to both personal safety and research integrity. This document provides crucial safety information, operational guidelines, and disposal procedures for Hexa-aspartic acid.
Hexa-aspartic acid is a peptide composed of six aspartic acid residues. While research-grade peptides are not always classified as hazardous materials, their toxicological properties may not be fully known. Given that aspartic acid solutions are acidic, with a pH between 2.5 and 3.5 for a 10% solution, Hexa-aspartic acid should be handled with the precautions required for acidic compounds.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling Hexa-aspartic acid in both lyophilized powder and solution forms.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Safety goggles or glasses | Protects against accidental splashes of the peptide solution.[2][3] |
| Face shield | Recommended when handling larger quantities or when there is a significant risk of splashing.[4][5] | |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact with the acidic peptide.[2][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[2][4] |
| Chemical-resistant apron | Recommended when working with larger volumes where splashing is possible.[4] | |
| Respiratory Protection | Fume hood or biosafety cabinet | Essential when handling the lyophilized powder to prevent inhalation of aerosolized particles.[2] |
| NIOSH-certified respirator | May be required in the absence of adequate local exhaust ventilation, based on a risk assessment.[5][6] |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Operational and Disposal Plan
Proper disposal of Hexa-aspartic acid and contaminated materials is crucial for laboratory safety and environmental protection. Never dispose of peptides in regular trash or down the drain.[2]
Waste Disposal Protocol:
-
Segregation: All materials that have come into contact with Hexa-aspartic acid, including vials, pipette tips, and gloves, should be collected in a designated hazardous waste container.[2][6]
-
Aqueous Waste: Collect all aqueous solutions containing the peptide in a clearly labeled hazardous waste container.
-
Neutralization: Due to the acidic nature of Hexa-aspartic acid, neutralization of the aqueous waste with a weak base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 may be required before disposal, in accordance with institutional guidelines.[7]
-
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) department's protocols for the collection and disposal of chemical waste.[2]
By adhering to these safety protocols, researchers can mitigate potential risks, ensure the integrity of their work, and maintain a safe and compliant laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
